molecular formula C13H15N3O3 B174915 ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate CAS No. 15001-13-5

ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B174915
CAS No.: 15001-13-5
M. Wt: 261.28 g/mol
InChI Key: BUDSDMNAGPWSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H15N3O3 and its molecular weight is 261.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-15-16(12(11)14)9-4-6-10(18-2)7-5-9/h4-8H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDSDMNAGPWSFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15001-13-5
Record name ETHYL 5-AMINO-1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The document details the prevalent synthetic pathway, delves into the underlying reaction mechanism, and offers a meticulously validated, step-by-step experimental protocol. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, aiming to provide both theoretical understanding and practical, actionable insights for the successful synthesis of this versatile pyrazole derivative.

Introduction and Significance

This compound is a substituted pyrazole that serves as a crucial building block in the development of a wide range of biologically active molecules.[1] The pyrazole nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The specific structural features of the title compound, namely the 5-amino group, the 4-carboxylate ester, and the 1-(4-methoxyphenyl) substituent, offer multiple points for further chemical modification, making it an invaluable scaffold for medicinal chemistry and the synthesis of novel therapeutic agents.[1] Furthermore, derivatives of this compound are explored in agricultural chemistry for their potential as herbicides.[1]

The Core Synthesis Pathway: A Mechanistic Perspective

The most common and efficient method for the synthesis of this compound is a one-pot cyclocondensation reaction. This approach involves the reaction of two key starting materials: (4-methoxyphenyl)hydrazine (often used as its hydrochloride salt) and ethyl (ethoxymethylene)cyanoacetate (EMCA) .[2][3] This reaction is a classic example of pyrazole synthesis from a hydrazine derivative and a β-dicarbonyl equivalent.[4]

Causality Behind Experimental Choices

The choice of reactants is strategic. (4-methoxyphenyl)hydrazine provides the N1-C5-N2 backbone of the pyrazole ring, with the methoxyphenyl group pre-installed at the desired N1 position. EMCA is an ideal three-carbon synthon, providing the C3-C4-C5 atoms of the pyrazole core, along with the desired carboxylate and a precursor to the amino group. The ethoxymethylene group in EMCA is an excellent leaving group, facilitating the initial nucleophilic attack by the hydrazine.

The reaction is typically carried out in a protic solvent such as ethanol, which effectively solubilizes the reactants and facilitates the proton transfer steps involved in the mechanism.[2][3] A base, commonly a mild inorganic base like potassium carbonate, is often employed to neutralize the hydrochloride salt of the hydrazine and to facilitate the final aromatization step.[2]

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack: The more nucleophilic nitrogen atom of (4-methoxyphenyl)hydrazine attacks the electrophilic carbon of the ethoxymethylene group of EMCA. This is followed by the elimination of ethanol.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack from the other nitrogen atom of the hydrazine onto the nitrile carbon.

  • Tautomerization and Aromatization: The cyclic intermediate then undergoes tautomerization to form the stable, aromatic 5-aminopyrazole ring.

The overall transformation is a highly regioselective process, leading predominantly to the desired 1,5-disubstituted pyrazole isomer.

Visualizing the Synthesis

Overall Reaction Scheme

Synthesis_Scheme Hydrazine (4-Methoxyphenyl)hydrazine Hydrochloride Process + EMCA Ethyl (ethoxymethylene)cyanoacetate Product Ethyl 5-amino-1-(4-methoxyphenyl) -1H-pyrazole-4-carboxylate Arrow Ethanol, K2CO3 Reflux Workflow A Combine Reactants: (4-methoxyphenyl)hydrazine HCl, EMCA, K2CO3 in Ethanol B Reflux the Mixture (e.g., 20 hours) A->B Heat C Cool and Precipitate (Pour into ice water) B->C Cool D Isolate the Solid (Filtration) C->D E Dry the Product D->E F Purify by Recrystallization (from Ethanol) E->F G Characterize the Final Product (MP, NMR, etc.) F->G

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield of the target compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
(4-methoxyphenyl)hydrazine hydrochloride174.6220.0 g0.115Starting material
Ethyl (ethoxymethylene)cyanoacetate169.1618.6 g0.110Starting material
Potassium Carbonate (K₂CO₃)138.2115.2 g0.110Base
Ethanol (absolute)46.07200 mL-Solvent
Ice Water-~500 mL-For precipitation
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-methoxyphenyl)hydrazine hydrochloride (20.0 g), ethyl (ethoxymethylene)cyanoacetate (18.6 g), potassium carbonate (15.2 g), and absolute ethanol (200 mL). [2]2. Reflux: Heat the reaction mixture to reflux with constant stirring. Maintain the reflux for approximately 20 hours. [2]The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice water. [2]A solid precipitate will form.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic impurities. [2]5. Drying: Dry the collected solid. This can be done in a desiccator or a vacuum oven at a moderate temperature.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure this compound. [2]7. Characterization: The final product should be characterized to confirm its identity and purity. Typical characterization includes melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The reported melting point is in the range of 209-211 °C. [2]

Expected Yield

The reported yield for this synthesis is approximately 28%. [2]However, yields can vary depending on the purity of the starting materials and the precise reaction conditions.

Trustworthiness and Validation

The described protocol is based on a well-documented and widely used synthetic method. [2][3]The formation of the pyrazole ring through this cyclocondensation reaction is a high-yielding and regioselective process. The purification by recrystallization is a standard and effective method for obtaining a high-purity final product. The identity and purity of the synthesized compound can be unequivocally confirmed by standard analytical techniques, ensuring the trustworthiness of the obtained results.

Conclusion

The synthesis of this compound via the cyclocondensation of (4-methoxyphenyl)hydrazine and ethyl (ethoxymethylene)cyanoacetate is a robust and reliable method. This guide has provided a detailed, in-depth look at the synthesis, from the underlying chemical principles to a practical, step-by-step laboratory protocol. The versatility of the title compound as a synthetic intermediate underscores the importance of mastering its synthesis for applications in medicinal and agricultural chemistry.

References

  • Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]

  • Barqi, A. S., Al-Ghorbani, M., & Sarheed, O. B. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. International Journal of Chemical and Biological Sciences, 24(4), 369-385.
  • Al-Azayzih, M. M., El-Shehry, M. F., & El-Awa, A. M. (2018). Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. Molecules, 23(10), 2469.
  • Synthesis of pyrazole derivatives. | Download Scientific Diagram. Available from: [Link]

  • Mali, M. N., Gholap, S. S., & Shinde, P. V. (2021).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions, 4(3), 481-519.
  • Elgazwy, A. S., Ismail, M. F., & Soliman, A. M. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376.
  • Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]

  • Elgazwy, A. S., Ismail, M. F., & Soliman, A. M. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2019). Chemistry & Biology Interface, 9(3), 133-149.
  • Ethyl 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylate. Available from: [Link]

  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF. Available from: [Link]

  • CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • ethyl 5-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. Available from: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Arkivoc, 2011(1), 276-316.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2022). RSC Advances, 12(43), 28249-28259.
  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (2015). International Journal of Organic Chemistry, 5, 1-10.
  • The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. (2012). Molecules, 17(12), 13780-13798.
  • Ethyl Cyanoacetate Reactions. (2022). مجلة العلوم والدراسات الإنسانية - المرج, 71, 1-15.
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2024). Journal of Physical Chemistry & Biophysics, 14(1), 371.
  • Ethyl Cyanoacetate Reactions. (2024). مجلة العلوم والدراسات الإنسانية - كلية الآداب والعلوم – المرج.

Sources

A Senior Application Scientist's Guide to the Physicochemical Properties of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazole Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The pyrazole ring system is a quintessential example of such a "privileged scaffold".[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, provides a versatile and metabolically stable core that is amenable to a wide array of chemical modifications.[1][3] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, leading to the development of blockbuster drugs and a multitude of compounds in clinical and preclinical development for inflammatory diseases, cancer, and infectious agents.[1][4][5]

This guide focuses on a specific, high-value derivative: Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (CAS No. 15001-13-5). This molecule is not only a key intermediate for the synthesis of more complex bioactive compounds but also exhibits intrinsic potential as an anti-inflammatory and analgesic agent.[6] Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for any rational drug design, formulation development, or synthetic scale-up effort. This document provides an in-depth analysis of these core properties, blending established data with the practical methodologies required for their verification, thereby offering a comprehensive resource for researchers dedicated to advancing therapeutic discovery.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers and structural properties of this compound are summarized below.

IdentifierValueSource
IUPAC Name This compoundN/A
Synonym 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid ethyl ester[6]
CAS Number 15001-13-5[6]
Molecular Formula C₁₃H₁₅N₃O₃[6]
Molecular Weight 261.28 g/mol [6]
PubChem ID 4456866[6]

Molecular Structure: Chemical structure of this compound

Synthesis and Purification: A Practical Workflow

The compound is accessible through a well-established cyclocondensation reaction. The choice of reactants is mechanistically driven: the hydrazine derivative provides the N1-N2 atoms of the pyrazole ring, while the ethyl (ethoxymethylene)cyanoacetate serves as the three-carbon backbone, ultimately forming the rest of the heterocyclic core.

Synthesis Protocol

A reported method for the synthesis involves the reaction of (4-methoxyphenyl)hydrazine hydrochloride with ethyl (ethoxymethylene)cyanoacetate.[7]

Step-by-Step Protocol:

  • Combine Reagents: In a round-bottom flask equipped with a reflux condenser, combine (4-methoxyphenyl)hydrazine hydrochloride (20 g), ethyl (ethoxymethylene)cyanoacetate (18.6 g), and potassium carbonate (15.2 g) in 200 mL of ethanol.

    • Causality Insight: Potassium carbonate is a crucial base. It deprotonates the hydrazine hydrochloride salt to the free hydrazine, which is the active nucleophile required for the initial reaction. It also facilitates the subsequent cyclization and aromatization steps.

  • Reaction: Heat the mixture to reflux and maintain for 20 hours.

    • Causality Insight: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers for both the initial Michael addition/condensation and the subsequent intramolecular cyclization to form the pyrazole ring.

  • Isolation: After cooling the reaction mixture to room temperature, pour it into ice water.

    • Causality Insight: The product is an organic solid with low solubility in water. Pouring the ethanolic solution into water causes the product to precipitate out, effectively separating it from the inorganic salts (e.g., KCl) and any remaining water-soluble starting materials.

  • Collection: Collect the precipitated solid by vacuum filtration and dry thoroughly.

  • Purification: Recrystallize the crude solid from ethanol to yield the pure product.[7]

    • Causality Insight: Recrystallization is a purification technique based on differential solubility. The compound is soluble in hot ethanol but less soluble in cold ethanol. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification R1 (4-methoxyphenyl)hydrazine HCl Cond Reflux in Ethanol (20 hours) R1->Cond R2 Ethyl (ethoxymethylene)cyanoacetate R2->Cond R3 K₂CO₃ (Base) R3->Cond Ppt Precipitation (Ice Water) Cond->Ppt Filt Filtration & Drying Ppt->Filt Recryst Recrystallization (Ethanol) Filt->Recryst Product Pure Product Recryst->Product

Caption: Reaction workflow for the synthesis of the title compound.

Core Physicochemical Properties and Their Determination

The physicochemical profile of a compound dictates its behavior from the benchtop to biological systems. The following section details key properties, their relevance, and validated protocols for their measurement.

PropertyValue / Expected RangeImportance in Drug Development
Melting Point 209 - 211 °CIndicator of purity and solid-state stability.
Aqueous Solubility Qualitatively favorable[6]Affects dissolution, bioavailability, and formulation options.
Lipophilicity (LogP) Not reported; likely 2.0-3.0Governs membrane permeability, protein binding, and metabolism.
pKa Not reported; likely 2-4 (basic)Influences solubility, absorption, and target binding at physiological pH.
Melting Point

The sharp melting point range of 209-211 °C suggests the compound can be obtained in a highly crystalline and pure form.[7]

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Load a small amount of the dry, crystalline sample into a capillary tube, ensuring tight packing to a height of 2-3 mm.

  • Instrumentation: Place the capillary in a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The range between these two points is the melting range.

    • Trustworthiness: A sharp melting range (< 2 °C) is a strong indicator of high purity. Comparison against a certified reference standard can validate instrument calibration.

Aqueous Solubility

While described as having "favorable solubility," quantitative measurement is essential for development.[6] The thermodynamic (shake-flask) method is the gold standard.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of the solid compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

    • Causality Insight: Using an excess of solid ensures that a saturated solution is achieved, representing the thermodynamic equilibrium solubility.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids.

    • Causality Insight: Filtration is critical to prevent solid particles from artificially inflating the measured concentration.

  • Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the compound using a validated analytical method, typically reverse-phase HPLC with UV detection, against a standard curve prepared with known concentrations.

  • Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and dilution factor.

Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a critical predictor of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Protocol: Shake-Flask Method for LogP Determination

  • Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol). Add a small volume of this stock to a vial containing pre-saturated n-octanol and pre-saturated water (or buffer at pH 7.4).

    • Causality Insight: Pre-saturating the solvents (shaking water with octanol and vice-versa) is essential to prevent volume changes during the experiment, which would alter the concentration.

  • Partitioning: Shake the vial vigorously for 1-2 hours to allow the compound to partition between the two phases, then let it stand or centrifuge to ensure complete phase separation.

  • Sampling: Carefully take a sample from both the aqueous and the n-octanol layers.

  • Quantification: Determine the concentration of the compound in each phase using HPLC-UV or UV-Vis spectroscopy.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Acidity/Basicity (pKa)

The pKa value(s) determine the ionization state of the molecule at different pH levels. For the title compound, the primary amino group at the C5 position and the pyrazole ring nitrogens are the key ionizable centers. The amino group is expected to be basic.

Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility throughout the titration.

  • Titration: While stirring and monitoring the pH with a calibrated electrode, perform a titration by adding small, precise volumes of a standardized acid (e.g., 0.1 M HCl).

  • Data Collection: Record the pH value after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the flattest region of the buffer zone on the titration curve). Specialized software can be used to calculate the pKa from the derivative of the titration curve.

    • Causality Insight: As acid is added, it protonates the basic amino group. At the point where half of the amino groups are protonated ([R-NH₂] = [R-NH₃⁺]), the pH of the solution is equal to the pKa of the conjugate acid, according to the Henderson-Hasselbalch equation.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its identity and purity. Data from closely related analogs provide a strong basis for interpreting the spectra of the title compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Based on analogs, key shifts would include: a triplet around 1.3 ppm and a quartet around 4.2 ppm for the ethyl group (O-CH₂-CH₃); a singlet around 3.8 ppm for the methoxy group (-OCH₃); two doublets in the aromatic region (approx. 6.9-7.5 ppm) for the para-substituted phenyl ring; a singlet for the pyrazole C3-H proton (approx. 7.9 ppm); and a broad singlet for the amino (-NH₂) protons.[8]

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon framework, with characteristic shifts for the ester carbonyl (C=O) around 160-170 ppm, aromatic carbons between 114-158 ppm, and aliphatic carbons for the ethyl and methoxy groups at higher field (14-60 ppm).[8]

  • Infrared (IR) Spectroscopy: The IR spectrum is defined by functional group vibrations. Key expected peaks, based on a sulfonyl analog, include N-H stretching of the amino group (~3480 cm⁻¹), C=O stretching of the ester (~1690 cm⁻¹), and C=N stretching within the pyrazole ring (~1615 cm⁻¹).[8][9]

  • Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 261.28, confirming the molecular weight. The fragmentation pattern would provide further structural evidence.

Relevance to Drug Discovery and Development

The measured physicochemical properties directly inform the compound's potential as a drug candidate. This relationship is a cornerstone of medicinal chemistry.

G cluster_props Physicochemical Properties cluster_adme ADME Profile Sol Aqueous Solubility Abs Absorption Sol->Abs Form Formulation Strategy Sol->Form LogP Lipophilicity (LogP) Perm Membrane Permeability LogP->Perm Bind Target Binding LogP->Bind pKa Ionization (pKa) pKa->Sol pKa->Abs MW Molecular Weight (261.28) MW->Perm Lipinski's Rules Dev Drug Development Suitability Abs->Dev Perm->Dev Form->Dev Bind->Dev

Caption: Relationship between core physicochemical properties and drug development suitability.

  • Solubility & pKa: These dictate how well the compound dissolves in the gastrointestinal tract, a prerequisite for oral absorption. The basic pKa of the amino group can be leveraged to form salts, which often have significantly higher solubility and better dissolution rates.

  • LogP: An optimal LogP value (typically 1-3) is required for passive diffusion across cell membranes. Too low, and the compound won't enter cells; too high, and it may get trapped in lipid bilayers or be rapidly metabolized.

  • Molecular Weight: At 261.28 g/mol , the compound comfortably adheres to guidelines like Lipinski's Rule of Five, which predicts good oral bioavailability.

Conclusion

This compound stands as a compound of significant interest, grounded in the proven success of the pyrazole scaffold. Its well-defined structure, accessible synthesis, and favorable preliminary properties—including a high melting point indicative of purity and a molecular weight conducive to good bioavailability—make it an attractive starting point for further investigation. The experimental protocols and scientific rationale detailed in this guide provide a robust framework for researchers to thoroughly characterize this molecule and its future derivatives. A comprehensive understanding of these foundational physicochemical properties is the critical first step in translating a promising molecular scaffold into a viable therapeutic agent.

References

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. Google AI Search Result.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. PubMed Central.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Ethyl 5-amino-1-[(4-methylphenyl)
  • Ethyl 5-amino-1-(4-methoxyphenyl)
  • Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.
  • (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.

Sources

The Strategic Role of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (CAS No. 15001-13-5), a pivotal heterocyclic building block in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, physicochemical characteristics, and its versatile applications as a scaffold for novel therapeutic agents, particularly in the realms of anti-inflammatory and anticancer research. We will delve into the causality behind its synthetic route and its strategic utility in constructing complex bioactive molecules, grounding our discussion in established scientific literature.

Introduction: The 5-Aminopyrazole Scaffold

Heterocyclic compounds form the bedrock of medicinal chemistry, with the pyrazole nucleus being a particularly privileged scaffold.[1] this compound is a prominent member of the 5-aminopyrazole family, a class of compounds extensively utilized as precursors for the synthesis of fused heterocyclic systems with diverse and potent biological activities.[2] Its unique arrangement of a reactive amino group and an ester functionality on the pyrazole core makes it an exceptionally versatile starting material for the construction of pyrazolopyridines, pyrazolopyrimidines, and other fused ring systems that are central to many approved drugs and clinical candidates.[2] The presence of the 4-methoxyphenyl substituent at the N1 position further modulates the electronic and steric properties of the molecule, influencing its reactivity and the biological activity of its derivatives. This guide will explore the intrinsic value of this specific pyrazole derivative in the rational design of next-generation therapeutics.

Physicochemical Properties and Spectral Analysis

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 15001-13-5[3]
Molecular Formula C₁₃H₁₅N₃O₃[3]
Molecular Weight 261.28 g/mol [3]
Melting Point 209-211 °C[4]
Appearance SolidN/A
Spectral Data Interpretation
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet around 1.3 ppm and a quartet around 4.2 ppm), the methoxy group (a singlet around 3.8 ppm), and the aromatic protons of the 4-methoxyphenyl ring (two doublets in the aromatic region). The pyrazole ring proton will likely appear as a singlet, and the amino group protons as a broad singlet.[5]

  • ¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester, the carbons of the pyrazole and phenyl rings, the ethyl group carbons, and the methoxy carbon. The chemical shifts of the pyrazole ring carbons are particularly informative for confirming the structure.[5]

  • IR Spectroscopy: The infrared spectrum will be characterized by absorption bands corresponding to N-H stretching of the amino group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of aromatic and aliphatic groups, a strong C=O stretch from the ester (around 1700 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole and phenyl rings.[5][6]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) at m/z 261. Subsequent fragmentation would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages of the pyrazole and methoxyphenyl moieties.[7]

Synthesis of the Core Scaffold

The synthesis of this compound is a well-established procedure involving a cyclocondensation reaction. This method is both efficient and reliable for producing the desired pyrazole core.

Diagram 1: Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification A (4-methoxyphenyl)hydrazine hydrochloride E Reflux (20 hours) A->E B Ethyl (ethoxymethylene)cyanoacetate B->E C Potassium Carbonate C->E D Ethanol (Solvent) D->E in F Cooling & Precipitation in Ice Water E->F G Filtration F->G H Recrystallization from Ethanol G->H I Ethyl 5-amino-1-(4-methoxyphenyl) -1H-pyrazole-4-carboxylate H->I

Caption: Synthetic workflow for the title compound.

Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine (4-methoxyphenyl)hydrazine hydrochloride (20 g), ethyl (ethoxymethylene)cyanoacetate (18.6 g), and potassium carbonate (15.2 g).

    • Causality: (4-methoxyphenyl)hydrazine hydrochloride serves as the nitrogen source for the pyrazole ring. Ethyl (ethoxymethylene)cyanoacetate is the three-carbon electrophilic component. Potassium carbonate acts as a base to deprotonate the hydrazine hydrochloride and facilitate the nucleophilic attack.

  • Solvent Addition: Add 200 ml of ethanol to the flask.

    • Causality: Ethanol is a suitable polar protic solvent that dissolves the reactants and allows the reaction to proceed at a controlled temperature under reflux.

  • Reflux: Heat the mixture to reflux and maintain for 20 hours.

    • Causality: Heating provides the necessary activation energy for the cyclocondensation reaction to occur at a reasonable rate.

  • Work-up: After cooling the reaction mixture to room temperature, pour it into ice water.

    • Causality: The product is sparingly soluble in water, leading to its precipitation upon addition to a large volume of cold water. This step also helps to dissolve any remaining inorganic salts.

  • Isolation: Collect the precipitated solid by filtration and dry it thoroughly.

  • Purification: Recrystallize the crude product from ethanol to afford the pure this compound.

    • Causality: Recrystallization is a purification technique that removes impurities based on differences in solubility, resulting in a highly pure final product.

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory properties of many pyrazole-containing compounds are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[8] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, inflammation, and fever.[9]

Diagram 2: COX-2 Signaling Pathway

G Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

By selectively inhibiting COX-2, pyrazole-based drugs can reduce the production of pro-inflammatory prostaglandins without significantly affecting the constitutive COX-1 enzyme, which plays a role in maintaining the gastric mucosa and platelet function. This selectivity is a key objective in the design of modern non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects.

Applications in Drug Discovery: A Versatile Synthetic Platform

This compound is a highly valued intermediate for the synthesis of more complex, biologically active molecules. A prime example is its use in the construction of pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and have demonstrated a wide range of pharmacological activities, including as kinase inhibitors for cancer therapy.[8][10]

Diagram 3: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

G A Ethyl 5-amino-1-(4-methoxyphenyl) -1H-pyrazole-4-carboxylate C Cyclization (Reflux) A->C B Formamide B->C with D Pyrazolo[3,4-d]pyrimidin-4-one Intermediate C->D E Further Functionalization D->E F Bioactive Pyrazolo[3,4-d]pyrimidine Derivatives E->F

Sources

ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate molecular structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Bonding of Ethyl 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of approved therapeutic agents.[1][2] Derivatives of this five-membered diazole heterocycle exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] This guide provides a detailed technical examination of a specific, highly functionalized derivative: this compound. We will dissect its molecular architecture, exploring the intricate details of its bonding, three-dimensional conformation, and the non-covalent interactions that govern its behavior. Furthermore, this whitepaper presents a validated synthetic protocol and outlines the key spectroscopic features essential for its characterization, offering a comprehensive resource for researchers in drug discovery and organic synthesis. The molecule itself is a versatile building block in pharmaceutical development, with noted potential as an anti-inflammatory and analgesic agent.[6]

Part 1: The Pyrazole Scaffold: A Foundation for Bioactivity

The pyrazole ring system's success in drug design is attributable to its unique chemical and physical properties. It is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, often referred to as a 1,2-diazole.[1] This arrangement imparts a distinct electronic character. One nitrogen atom is "pyrrole-like," with its lone pair of electrons participating in the 6π aromatic system, while the other is "pyridine-like," with its lone pair oriented in the plane of the ring.[5] This configuration allows the pyrazole nucleus to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. The metabolic stability of the pyrazole ring is another key factor in its frequent incorporation into drug candidates.[2] The title compound, this compound, leverages this core scaffold, enhancing its potential through strategic functionalization designed to modulate its electronic properties and spatial arrangement.

Part 2: Molecular Architecture and Supramolecular Chemistry

The biological activity and physical properties of a molecule are direct consequences of its three-dimensional structure and bonding. This section deconstructs the key structural features of this compound.

Core Structure and Substituent Effects

The molecule's architecture is defined by the central pyrazole ring and its three substituents, each imparting critical electronic and steric influences:

  • 5-Amino Group (-NH₂): Positioned adjacent to the "pyrrole-like" nitrogen, this strong electron-donating group increases the electron density of the pyrazole ring through resonance.

  • 4-Carboxylate Group (-COOEt): This electron-withdrawing group acts as a hydrogen bond acceptor and significantly influences the molecule's polarity and solubility.

  • 1-(4-methoxyphenyl) Group: This bulky aromatic substituent at the N1 position plays a crucial role in defining the molecule's overall conformation and can engage in π-π stacking interactions.[7] The methoxy group provides an additional site for hydrogen bonding.

Three-Dimensional Conformation and Bonding Parameters

Crystallographic analysis of the closely related compound, 5-amino-1-(4-methoxyphenyl)-pyrazole-4-carboxylic acid, provides profound insight into the molecule's geometry.[8] A notable feature is the significant twist between the pyrazole and the N-phenyl rings, which exhibit a dihedral angle of 52.34 (7)°.[8] This non-planar conformation is a result of steric hindrance and has important implications for the extent of electronic conjugation between the two aromatic systems.

The C5-N(amino) bond length is reported as 1.353 (2) Å, which is typical for an amino group attached to an aromatic ring and indicates some degree of double-bond character due to resonance.[8]

Intramolecular S(6) Hydrogen Bond Motif cluster_S6 C5 C5 N_amino N(H) C5->N_amino C4 C4 C5->C4 H_amino H N_amino->H_amino O_coo O H_amino->O_coo C_coo C C4->C_coo C_coo->O_coo

Caption: Intramolecular N-H···O hydrogen bond.

Part 3: Synthesis and Spectroscopic Elucidation

The identity and purity of a compound are unequivocally established through its synthesis and characterization. This section provides a proven synthetic methodology and outlines the expected spectroscopic signatures.

Synthetic Pathway

The synthesis of this compound is efficiently achieved via a classical condensation and cyclization reaction. [9]The causality behind the chosen reagents is rooted in established pyrazole synthesis chemistry: (4-methoxyphenyl)hydrazine serves as the N1-N2 source for the pyrazole ring, while ethyl (ethoxymethylene)cyanoacetate is a highly reactive three-carbon electrophile that provides the C3-C4-C5 backbone. The base, potassium carbonate, facilitates the initial reaction and subsequent cyclization.

Method based on World Intellectual Property Organization patent literature. [9]

  • To a 500 mL round-bottom flask, add (4-methoxyphenyl)hydrazine hydrochloride (20 g), ethyl (ethoxymethylene)cyanoacetate (18.6 g), and potassium carbonate (15.2 g).

  • Add 200 mL of ethanol to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain reflux for 20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice and water, which will cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and allow it to air dry.

  • Recrystallize the crude product from ethanol to afford the pure this compound. The reported yield is 28%. [9]

reagents Reactants: - (4-methoxyphenyl)hydrazine HCl - Ethyl (ethoxymethylene)cyanoacetate - K₂CO₃ - Ethanol (Solvent) reflux Reflux for 20 hours reagents->reflux workup Workup: 1. Cool to RT 2. Pour into ice water 3. Filter solid reflux->workup purify Purification: Recrystallize from Ethanol workup->purify product Final Product purify->product

Caption: Synthetic workflow diagram.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation. Based on data from analogous structures, the following signatures are expected. [10]

Technique Expected Signatures
¹H NMR δ (ppm): ~1.3 (t, 3H, -OCH₂CH ₃), ~3.8 (s, 3H, -OCH ₃), ~4.2 (q, 2H, -OCH ₂CH₃), ~5.5-6.5 (br s, 2H, -NH ₂), ~6.9-7.5 (m, 4H, Ar-H ), ~7.8-8.0 (s, 1H, pyrazole-H )
FT-IR ν (cm⁻¹): ~3400-3300 (N-H stretch, amino), ~1680-1700 (C=O stretch, ester), ~1620 (C=N stretch), ~1250 (C-O stretch, ether)

| Mass Spec (EI) | m/z: Expected molecular ion peak at [M]⁺ corresponding to the molecular weight of C₁₃H₁₅N₃O₃. |

Conclusion

This compound is a molecule of significant interest, built upon the privileged pyrazole scaffold. Its molecular structure is characterized by a non-planar conformation between the phenyl and pyrazole rings and is rigidly defined by a strong intramolecular S(6) hydrogen bond. This combination of a robust heterocyclic core, strategic functionalization, and defined three-dimensional architecture makes it a valuable compound for further exploration in medicinal and materials chemistry. The well-established synthetic route and clear spectroscopic handles provide a solid foundation for its use as both a lead compound and a versatile synthetic intermediate.

References

  • Title: Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Source: Google Patents URL
  • Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry Source: Future Medicinal Chemistry URL
  • Title: Synthesis of 5-amino-1-(4-methoxyphenyl)
  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL
  • Title: (PDF)
  • Title: One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen Source: SID URL
  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PubMed Central URL
  • Title: Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation Source: MDPI URL
  • Title: (PDF) Ethyl 5-amino-1-[(4-methylphenyl)
  • Title: Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)
  • Title: Ethyl 5-amino-1-(4-methoxyphenyl)
  • Title: Ethyl 5-amino-1-[(4-methylphenyl)

Sources

An In-Depth Technical Guide on the Core Mechanism of Action of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide array of biological activities. While direct mechanistic studies on this specific molecule are not extensively documented, its structural features strongly suggest a mechanism of action rooted in the inhibition of protein kinases. This guide synthesizes the current understanding of pyrazole derivatives as kinase inhibitors, proposing a scientifically grounded, hypothesized mechanism for the title compound. We will delve into the rationale behind this hypothesis, the key cellular pathways likely affected, and the experimental methodologies required to validate these claims. This document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related pyrazole compounds.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in the development of therapeutic agents, demonstrating a remarkable spectrum of biological activities including anticancer, anti-inflammatory, analgesic, antimicrobial, and antidiabetic properties.[1][2][3] The versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacodynamic and pharmacokinetic profiles. This compound is a member of this versatile family, often utilized as a crucial intermediate in the synthesis of more complex bioactive molecules.[4][5][6][7] Its structure, featuring a substituted pyrazole core, positions it as a prime candidate for interaction with well-defined biological targets.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a condensation reaction. A common and established method involves the reaction of (4-methoxyphenyl)hydrazine hydrochloride with ethyl (ethoxymethylene)cyanoacetate in the presence of a base such as potassium carbonate, followed by reflux in ethanol.[8]

Experimental Protocol: Synthesis
  • Combine (4-methoxyphenyl)hydrazine hydrochloride (1 equivalent), ethyl (ethoxymethylene)cyanoacetate (0.9-1.0 equivalents), and potassium carbonate (0.7-0.8 equivalents) in ethanol.

  • Reflux the mixture for approximately 20 hours.

  • Upon cooling, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid precipitate by filtration.

  • Dry the solid and recrystallize from ethanol to yield the purified this compound.[8]

This synthetic route provides a reliable method for obtaining the compound for further biological evaluation.

Hypothesized Core Mechanism of Action: Protein Kinase Inhibition

The most compelling and well-documented mechanism of action for bioactive pyrazole derivatives is the inhibition of protein kinases.[1][9][10] Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.

The Pyrazole Scaffold as a Privileged Structure for Kinase Inhibition

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry for designing kinase inhibitors.[9] This is due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the interactions of the adenine moiety of ATP. This competitive binding prevents the kinase from utilizing ATP, thereby blocking its phosphotransferase activity and halting the downstream signaling cascade.

Putative Mechanism: ATP-Competitive Inhibition

Based on extensive research on analogous compounds, this compound is hypothesized to function as an ATP-competitive inhibitor of one or more protein kinases. The core pyrazole ring, along with its amino and carboxylate substituents, can engage in specific hydrogen bonds and van der Waals interactions within the ATP-binding site.

The proposed interaction model involves:

  • Hydrogen Bonding: The pyrazole ring nitrogens and the 5-amino group can act as hydrogen bond donors and acceptors, interacting with the backbone amide groups of the kinase hinge region.

  • Hydrophobic Interactions: The 1-(4-methoxyphenyl) group can occupy a hydrophobic pocket within the active site, contributing to binding affinity and potentially conferring selectivity for specific kinases.

Below is a conceptual diagram illustrating this proposed mechanism.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrazole Inhibitor hinge Hinge Region (Backbone Amides) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket d_loop D-Loop pyrazole Ethyl 5-amino-1-(4-methoxyphenyl) -1H-pyrazole-4-carboxylate pyrazole->hinge H-Bonds (Pyrazole N, Amino Group) pyrazole->hydrophobic_pocket Hydrophobic Interaction (4-methoxyphenyl group)

Caption: Hypothesized binding mode of a pyrazole inhibitor within a kinase active site.

Potential Kinase Targets

Numerous pyrazole derivatives have demonstrated potent inhibitory activity against a range of kinases.[1][10] Potential targets for this compound could include:

  • Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial drivers of tumor growth and angiogenesis.[11]

  • Serine/Threonine Kinases: Including Akt, Aurora kinases, and Cyclin-Dependent Kinases (CDKs), which are central regulators of cell cycle progression, proliferation, and survival.[1][9]

  • Mitogen-Activated Protein Kinases (MAPKs): Such as c-Jun N-terminal kinase (JNK), which are involved in inflammatory responses.[12]

The specific kinase or kinases inhibited by this compound would determine its ultimate therapeutic application.

Potential Therapeutic Applications

Given the likely mechanism of kinase inhibition, this compound could be a valuable lead for the development of therapies in several key areas:

  • Oncology: By targeting kinases that drive cancer cell proliferation, survival, and angiogenesis (e.g., EGFR, VEGFR, CDKs), pyrazole derivatives can act as potent anticancer agents.[10][11]

  • Inflammatory Diseases: Inhibition of kinases involved in inflammatory signaling pathways, such as JNK or COX-2, suggests potential applications in treating conditions like rheumatoid arthritis.[2][12]

Experimental Validation of the Mechanism of Action

To validate the hypothesized mechanism, a series of well-defined experiments are necessary.

In Vitro Kinase Inhibition Assay

This is the primary experiment to confirm direct inhibition of kinase activity.

Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Prepare Reagents:

    • Kinase Buffer (containing appropriate salts, DTT, and BSA).

    • Recombinant human kinase enzyme of interest.

    • Substrate peptide specific to the kinase.

    • ATP at a concentration near the Km for the specific kinase.

    • Test compound (this compound) serially diluted in DMSO.

    • Positive control inhibitor (e.g., Staurosporine or a known specific inhibitor).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase/substrate mixture to each well.

    • Add 100 nL of the serially diluted test compound or controls.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate at room temperature for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to controls.

    • Plot the inhibition data against the compound concentration and fit to a dose-response curve to determine the IC50 value.

G prep 1. Prepare Reagents (Kinase, Substrate, ATP, Compound) reaction 2. Kinase Reaction (Incubate at RT for 1 hr) prep->reaction stop 3. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) reaction->stop detect 4. Detect Signal (Add Detection Reagent & Read Luminescence) stop->detect analyze 5. Data Analysis (Calculate IC50) detect->analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Antiproliferative Assay

To determine if kinase inhibition translates to a functional cellular effect, an antiproliferative assay is essential.

Protocol: MTT or CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Viability Measurement:

    • For MTT: Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO and read absorbance at 570 nm.

    • For CellTiter-Glo®: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of viability. Shake for 2 minutes and read luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Comparative Data of Pyrazole-Based Kinase Inhibitors

To provide context, the following table summarizes the reported activities of various pyrazole derivatives against different kinases.

Compound ClassTarget Kinase(s)Reported IC50 (µM)Reference
Fused Pyrazole DerivativesEGFR0.06[11]
Fused Pyrazole DerivativesVEGFR-20.22[11]
Pyrazole-based AnaloguesAkt10.0013[1]
Pyrazole-based DerivativesAurora A0.16[1]
Pyrazole CarbaldehydesPI3 Kinase0.25[10]
Pyrazolo[4,3-f]quinolinesHaspin Kinase1.7[10]

Conclusion and Future Directions

This compound is a promising scaffold for drug discovery. Based on substantial evidence from the broader class of pyrazole compounds, its primary mechanism of action is hypothesized to be the inhibition of protein kinases via ATP-competitive binding .

Future research should focus on:

  • Broad Kinase Screening: Profiling the compound against a large panel of kinases to identify its specific target(s) and assess its selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

  • X-ray Crystallography: Obtaining a co-crystal structure of the compound bound to its target kinase to definitively confirm the binding mode.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models of cancer or inflammation.

This systematic approach will elucidate the precise mechanism of action and pave the way for the potential clinical development of this and related compounds.

References

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]

  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed. [Link]

  • Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). Molbase. [Link]

  • Current status of pyrazole and its biological activities. (2017). PMC - PubMed Central. [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2013). PMC - NIH. [Link]

  • (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2013). ResearchGate. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). PMC - NIH. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing. [Link]

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270. (n.d.). PubChem. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. [Link]

Sources

Spectroscopic Characterization of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a versatile synthetic intermediate, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development.[1] This document offers a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles and data from structurally related molecules.

Molecular Structure and Overview

This compound possesses a substituted pyrazole core, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The key structural features influencing its spectroscopic signature are the aromatic 4-methoxyphenyl group at the N1 position, the amino group at C5, and the ethyl carboxylate group at C4.

fragmentation M [M]+. m/z = 261 F1 [M - C2H5]+. m/z = 232 M->F1 - C2H5 F2 [M - OC2H5]+. m/z = 216 M->F2 - OC2H5 F3 [M - COOC2H5]+. m/z = 188 M->F3 - COOC2H5 F4 [C7H7O]+. m/z = 107 M->F4 cleavage of N-aryl bond

Figure 2: Predicted key fragmentation pathways in the mass spectrum.

  • Loss of an ethyl radical (-C₂H₅): This would result in a fragment at m/z 232.

  • Loss of an ethoxy radical (-OC₂H₅): This fragmentation would lead to a peak at m/z 216.

  • Loss of the entire ethyl carboxylate group (-COOC₂H₅): This would produce a fragment at m/z 188.

  • Cleavage of the N-aryl bond: This could generate a fragment corresponding to the 4-methoxyphenyl cation at m/z 107.

Experimental Protocols

The following are standard operating procedures for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Place tube in NMR spectrometer (e.g., 400 MHz) prep4->acq1 acq2 Tune and shim the instrument acq1->acq2 acq3 Acquire 1H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire 13C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Fourier transform the FID acq4->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Calibrate chemical shifts to TMS (0 ppm) proc2->proc3 proc4 Integrate peaks (1H) and pick peaks (13C) proc3->proc4

Sources

An In-Depth Technical Guide to Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry. Since the first synthesis of a pyrazole derivative by Ludwig Knorr in 1883, this versatile scaffold has been integral to the development of a wide array of therapeutic agents and agrochemicals. The inherent structural features of pyrazoles allow for diverse chemical modifications, making them privileged structures in drug discovery. This guide provides an in-depth exploration of a specific, yet highly significant, pyrazole derivative: ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. This compound serves as a crucial building block in the synthesis of novel bioactive molecules, particularly in the realms of anti-inflammatory, analgesic, and herbicidal agents. We will delve into its historical context, synthesis, and multifaceted applications, offering a comprehensive resource for researchers in the field.

The Genesis of Pyrazole Chemistry: A Historical Perspective

The journey of pyrazole chemistry began in the late 19th century. In 1883, German chemist Ludwig Knorr reported the first synthesis of a pyrazolone derivative through the condensation of ethyl acetoacetate with phenylhydrazine. This pioneering work laid the foundation for the systematic investigation of this class of compounds. Shortly after, in 1889, Buchner accomplished the first synthesis of the parent pyrazole ring itself. These early discoveries opened the floodgates for the exploration of pyrazole derivatives and their diverse chemical reactivity and biological activities. Over the decades, the pyrazole nucleus has been incorporated into numerous clinically successful drugs, including the anti-inflammatory agent celecoxib and the analgesic difenamizole, solidifying its importance in pharmaceutical sciences.

Synthesis and Mechanistic Insights

The synthesis of this compound is a classic example of pyrazole ring formation through the condensation of a hydrazine derivative with a β-ketoester equivalent. The most common and well-established method involves the reaction of (4-methoxyphenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate.

Detailed Experimental Protocol

A robust and reproducible protocol for the synthesis of this compound is as follows[1]:

Materials:

  • (4-methoxyphenyl)hydrazine hydrochloride

  • Ethyl (ethoxymethylene)cyanoacetate

  • Potassium carbonate

  • Ethanol

  • Ice water

Procedure:

  • Combine (4-methoxyphenyl)hydrazine hydrochloride (20 g), ethyl (ethoxymethylene)cyanoacetate (18.6 g), and potassium carbonate (15.2 g) in 200 ml of ethanol.

  • Reflux the mixture for 20 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration.

  • Dry the solid and recrystallize from ethanol to yield the final product.

Yield: 8.1 g (28%) Melting Point: 209-211 °C[1]

Causality Behind Experimental Choices
  • (4-methoxyphenyl)hydrazine hydrochloride: The choice of the hydrochloride salt of the hydrazine is primarily for stability and ease of handling. The potassium carbonate is added to neutralize the hydrochloride salt in situ, liberating the free hydrazine for the reaction.

  • Ethyl (ethoxymethylene)cyanoacetate: This reagent serves as the three-carbon backbone for the pyrazole ring. The ethoxymethylene group is a good leaving group, and the cyano and ester groups are electron-withdrawing, activating the double bond for nucleophilic attack by the hydrazine.

  • Potassium carbonate: As a base, it not only neutralizes the hydrazine salt but also facilitates the cyclization and subsequent aromatization steps.

  • Ethanol as solvent: Ethanol is a suitable polar protic solvent for this reaction, as it can dissolve the reactants and facilitate the proton transfer steps involved in the mechanism. Refluxing provides the necessary thermal energy to overcome the activation barriers of the reaction.

  • Recrystallization from ethanol: This is a standard purification technique to obtain a crystalline solid of high purity.

Reaction Mechanism

The reaction proceeds through a well-established pathway for pyrazole synthesis:

  • Nucleophilic Attack: The more nucleophilic nitrogen of the (4-methoxyphenyl)hydrazine attacks the electron-deficient β-carbon of the ethyl (ethoxymethylene)cyanoacetate.

  • Elimination: The ethoxy group is eliminated as ethanol.

  • Cyclization: The second nitrogen of the hydrazine derivative attacks the cyano group, leading to the formation of a five-membered ring intermediate.

  • Tautomerization and Aromatization: A series of proton transfers and tautomerization steps lead to the formation of the stable, aromatic pyrazole ring.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Expected Spectroscopic Data:

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), aromatic protons of the methoxyphenyl group (two doublets), a singlet for the pyrazole C-H proton, a singlet for the amino protons, and a singlet for the methoxy group protons.
¹³C NMR Resonances for the carbonyl carbon of the ester, carbons of the pyrazole ring, aromatic carbons of the methoxyphenyl group, and the carbons of the ethyl and methoxy groups.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ester, C=N and C=C stretching of the pyrazole ring, and C-O stretching of the ether and ester groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (261.28 g/mol ).

Note: The data presented here is based on the analysis of analogous structures and serves as a predictive guide. For a similar compound, ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, the following spectral data has been reported: IR (cm⁻¹): 3480 (NH), 1693 (C=O), 1615 (C=N); ¹H NMR (300 MHz, DMSO-d6): δ 1.29 (t, 3H), 4.18 (q, 2H), 4.22 (s, 2H, NH₂), 7.46 (d, 2H), 7.84 (d, 2H), 7.90 (s, 1H, pyrazole-H)[2].

Applications in Drug Discovery and Agrochemicals

This compound is a highly versatile intermediate, primarily utilized as a scaffold for the synthesis of more complex molecules with a wide range of biological activities.

Pharmaceutical Development

The 5-aminopyrazole-4-carboxylate core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting potent anti-inflammatory and analgesic properties. This is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and various kinases. The title compound serves as a key starting material for the synthesis of novel kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. For instance, aminopyrazole derivatives have been developed as potent inhibitors of p38 MAP kinase and Fibroblast Growth Factor Receptors (FGFR).

Caption: Simplified signaling pathway of p38 MAPK and the inhibitory action of aminopyrazole-based compounds.

Agricultural Chemistry

In addition to its pharmaceutical applications, this compound is a valuable intermediate in the development of agrochemicals. Pyrazole derivatives have been successfully commercialized as herbicides, insecticides, and fungicides. The structural versatility of the pyrazole ring allows for the fine-tuning of its biological activity to target specific pests or weeds while maintaining crop safety. The title compound can be used to synthesize novel herbicides that act by inhibiting key plant enzymes.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound are not extensively documented, general SAR principles for aminopyrazole derivatives can be inferred from the broader literature.

  • The 5-amino group: The presence of the amino group at the 5-position is often crucial for biological activity, as it can act as a hydrogen bond donor, interacting with key residues in the active site of target enzymes.

  • The 1-substituent: The nature of the substituent at the N1 position of the pyrazole ring significantly influences the compound's potency and selectivity. The 4-methoxyphenyl group in the title compound can engage in hydrophobic and aromatic interactions within a binding pocket.

  • The 4-carboxylate group: The ethyl carboxylate at the 4-position can be a site for further chemical modification to improve pharmacokinetic properties or to introduce additional binding interactions. It can also act as a hydrogen bond acceptor.

Conclusion and Future Perspectives

This compound is a molecule of significant interest to the scientific community, particularly those involved in drug discovery and agrochemical research. Its straightforward synthesis and versatile chemical nature make it an invaluable building block for the creation of novel, biologically active compounds. While the full pharmacological profile of this specific molecule is yet to be exhaustively elucidated, the well-established importance of the aminopyrazole scaffold suggests a promising future for its derivatives. Further research into the synthesis of libraries based on this core structure, coupled with high-throughput screening, is likely to yield new lead compounds for the treatment of a variety of diseases and for the development of next-generation crop protection agents.

References

  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1376. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 1-10. [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Retrieved from [Link]

  • Shafi, S., Alam, M. M., Mulakayala, N., Karedla, J., & Pallu, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2029-2055. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. [Link]

  • ResearchGate. (2024). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 336-341. [Link]

  • PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules, 29(2), 485. [Link]

Sources

potential therapeutic targets of ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of Ethyl 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Executive Summary

This compound is a heterocyclic compound built upon the 5-aminopyrazole scaffold, a privileged structure in medicinal chemistry renowned for its wide array of biological activities.[1][2] The versatility of the pyrazole nucleus, present in numerous FDA-approved drugs, suggests that this specific derivative holds significant therapeutic potential.[3] This guide provides a comprehensive analysis of the probable molecular targets of this compound, grounded in the established pharmacology of the pyrazole class. We explore potential applications in inflammation, oncology, and infectious diseases, detailing the key protein targets and signaling pathways likely to be modulated. Furthermore, this document outlines robust, step-by-step experimental workflows for target identification, validation, and mechanism of action studies, designed to guide researchers from computational prediction to cellular confirmation.

Introduction to the Lead Compound

Chemical Structure and Properties

This compound is characterized by a central pyrazole ring, which is a five-membered heterocycle with two adjacent nitrogen atoms.[3] Key substitutions on this core scaffold include:

  • A 4-methoxyphenyl group at the N1 position.

  • An amino group at the C5 position, which is crucial for forming key interactions with biological targets.[1]

  • An ethyl carboxylate group at the C4 position.

This compound serves as a versatile building block for the synthesis of more complex, bioactive molecules and has been noted for its potential as an anti-inflammatory and analgesic agent.[4]

The 5-Aminopyrazole Scaffold: A Privileged Structure

The pyrazole core is a cornerstone of modern drug discovery, exhibiting a broad spectrum of pharmacological effects including anti-inflammatory, anticancer, antimicrobial, and potent enzyme inhibition activities.[1] The 5-aminopyrazole substitution is particularly significant, acting as a versatile framework for developing targeted inhibitors, especially against protein kinases.[1] Its ability to act as both a hydrogen bond donor and acceptor allows it to form stable interactions within the binding pockets of various enzymes and receptors.[3]

Rationale for Target Identification

Identifying the precise molecular target(s) of a compound is the most critical step in drug development. It transforms a "bioactive molecule" into a "targeted therapeutic agent." A clear understanding of the mechanism of action is essential for:

  • Efficacy: Optimizing the compound's structure to maximize interaction with the target.

  • Safety: Predicting and mitigating off-target effects that could lead to toxicity.

  • Clinical Strategy: Selecting appropriate patient populations and disease indications for clinical trials.

This guide will now explore the most probable target classes for this compound based on extensive data from analogous structures.

Predicted Therapeutic Areas and Potential Molecular Targets

Based on the extensive library of bioactive pyrazole derivatives, we can logically infer the most promising therapeutic targets for this compound.

Anti-inflammatory and Analgesic Targets

Inflammation is a hallmark therapeutic area for pyrazole-based drugs. The structural features of the compound suggest a high probability of interaction with key enzymes in the inflammatory cascade.

  • Cyclooxygenase (COX) Enzymes: Pyrazole-containing drugs like Celecoxib are potent and selective inhibitors of COX-2, a key enzyme in the synthesis of prostaglandins that mediate pain and inflammation.[5] Similarly, the older drug Phenylbutazone acts on prostaglandin H synthase.[3] It is highly probable that this compound could exhibit inhibitory activity against COX-2.

  • p38 MAP Kinase: The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses. 5-aminopyrazole derivatives have been specifically identified as effective inhibitors of p38α MAP kinase, making them strong candidates for treating inflammatory disorders.[1][6]

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 Cell Stress AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 (Potential Target) AA->COX PGH2 Prostaglandin H2 COX->PGH2 Prostaglandins Prostaglandins (Pain, Inflammation) PGH2->Prostaglandins

Caption: Potential inhibition of COX enzymes in the arachidonic acid pathway.

Anticancer Targets

The pyrazole scaffold is prevalent in modern oncology, targeting the dysregulated signaling pathways that drive cancer cell proliferation and survival.

  • Protein Kinases: Kinase inhibition is the most prominent anticancer mechanism for pyrazole derivatives.[5] Docking studies and enzymatic assays have confirmed that aminopyrazoles can target a wide range of kinases crucial for tumor growth.[1]

  • Apoptosis Pathway Modulators: Some pyrazole derivatives have been shown to induce apoptosis (programmed cell death) by altering the expression of key regulatory proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[1]

Potential Kinase Target Role in Cancer Supporting Evidence for Pyrazole Inhibition
EGFR Drives proliferation in lung, colon, and other cancers.Docking simulations identified EGFR as a potential target for aminopyrazoles.[1]
c-Met Kinase Promotes metastasis and tumor growth.Pyrazole-carboxamide derivatives have been docked against c-Met.[7]
JAK1 (Janus Kinase 1) Key mediator in cytokine signaling pathways vital for tumor cell survival.Pyrazole compounds have been studied as JAK1 inhibitors.[7]
CDK2 Regulates cell cycle progression.Aniline-containing pyrazoles show potent CDK2 inhibitory properties.[8]
BCR-Abl The fusion protein driving chronic myeloid leukemia (CML).Novel pyrazole compounds have shown considerable inhibition of BCR-Abl kinase.[5]

digraph "Kinase_Signaling_Pathway" {
graph [splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

Ligand [label="Growth Factor\n(e.g., EGF)", shape=ellipse, fillcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound [label="Pyrazole Compound\n(Potential Inhibitor)", shape=invhouse, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nSignaling Cascade\n(RAS-RAF-MEK-ERK)"]; Response [label="Cell Proliferation,\nSurvival, Angiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"];

Ligand -> Receptor; Compound -> Receptor [arrowhead=tee, label=" Inhibition"]; Receptor -> Downstream; Downstream -> Response; }

Caption: General mechanism of Receptor Tyrosine Kinase (RTK) inhibition.

Antimicrobial Targets

Pyrazole derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.[9]

  • Bacterial DNA Gyrase: This essential enzyme, which controls DNA topology, is a validated target for antibacterial agents. Pyrazole-based derivatives have been specifically noted for their potential as DNA gyrase inhibitors.[10]

  • Other Essential Enzymes: The broad antimicrobial activity suggests that pyrazoles may also inhibit other critical microbial enzymes involved in metabolic pathways or cell wall synthesis. For instance, some derivatives show potent activity against Haemophilus spp. and M. tuberculosis.[11][12]

Experimental Workflows for Target Identification and Validation

A multi-pronged approach, combining computational and experimental methods, is essential for accurately identifying and validating the molecular target(s).

Target_ID_Workflow cluster_0 Phase 1: Target Prediction & Initial Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Mechanism of Action A In Silico Screening (Docking, Pharmacophore) D Biochemical Assays (Enzyme Inhibition, IC50) A->D B Broad Panel Screening (e.g., Kinase Panel) B->D C Phenotypic Screening (e.g., Cancer Cell Lines) G Downstream Pathway Analysis (Western Blot) C->G E Biophysical Binding Assays (SPR, BLI) D->E F Cellular Target Engagement (CETSA) E->F F->G H Cellular Functional Assays (Apoptosis, Proliferation) G->H

Caption: A systematic workflow for target identification and validation.

Initial Target Identification Strategies
  • Rationale: Computational methods provide a rapid, cost-effective way to prioritize potential targets from the vast proteome, guiding subsequent experimental work.

  • Methodology (Molecular Docking):

    • Obtain 3D crystal structures of high-priority potential targets (e.g., COX-2, EGFR, c-Met, DNA gyrase) from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogens, and defining the binding pocket.

    • Generate a low-energy 3D conformer of this compound.

    • Use docking software (e.g., AutoDock, Glide) to predict the binding pose and estimate the binding affinity (docking score) of the compound within the active site of each target protein.

    • Analyze the results, prioritizing targets that show favorable docking scores and form plausible hydrogen bonds and hydrophobic interactions.

  • Rationale: Unbiased screening against large panels of proteins or cell lines can reveal unexpected targets and provide a broad overview of the compound's biological activity.

  • Methodology (Broad Kinase Panel Screen):

    • Outsource screening to a specialized vendor (e.g., Eurofins Discovery, Reaction Biology).

    • Provide a high-purity sample of the test compound.

    • Select a screening concentration, typically 1 µM or 10 µM, to be tested against a panel of hundreds of purified human kinases.

    • The vendor will perform enzymatic assays to measure the percent inhibition of each kinase by the compound.

    • Analyze the resulting data to identify "hits" (kinases inhibited above a certain threshold, e.g., >50%). These become the top candidates for validation.

Target Validation and Mechanism of Action (MoA) Studies

Once putative targets are identified, their direct engagement by the compound must be confirmed in a biological context.

  • Rationale: This assay provides definitive proof of target engagement within intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Step-by-Step Protocol:

    • Cell Culture: Grow a relevant cell line (e.g., A549 lung cancer cells if EGFR is the putative target) to ~80% confluency.

    • Treatment: Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 1-2 hours.

    • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot is kept at room temperature as a non-heated control.

    • Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

    • Analysis: Collect the supernatant, which contains the soluble, non-denatured protein. Analyze the amount of the target protein remaining in the supernatant by Western Blotting or ELISA.

    • Interpretation: A positive result is a "thermal shift," where cells treated with the compound show more soluble target protein at higher temperatures compared to the vehicle control, indicating stabilization upon binding.

  • Rationale: To confirm that target engagement leads to a functional consequence, we must measure the activity of the downstream signaling pathway. For a kinase inhibitor, this means measuring the phosphorylation of its substrate.

  • Step-by-Step Protocol (Example: EGFR Pathway):

    • Cell Culture & Starvation: Grow A549 cells to ~70% confluency. Serum-starve the cells overnight to reduce basal signaling.

    • Inhibition: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulation: Stimulate the cells with a known ligand (e.g., 100 ng/mL EGF) for 10-15 minutes to activate the EGFR pathway. Include non-stimulated controls.

    • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing phosphatase and protease inhibitors.

    • Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE & Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by size, and transfer them to a PVDF membrane.

    • Antibody Incubation: Block the membrane and probe with primary antibodies specific for the phosphorylated form of a downstream protein (e.g., anti-phospho-ERK) and the total form (anti-total-ERK).

    • Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

    • Analysis: Quantify the band intensities. A successful inhibitor will show a dose-dependent decrease in the ratio of phosphorylated ERK to total ERK in the EGF-stimulated samples.

Summary and Future Directions

This compound is a promising chemical entity with a high likelihood of targeting key proteins in oncology and inflammation. The most probable targets, based on a wealth of data from the pyrazole scaffold, include COX-2, p38 MAP kinase, and a range of receptor and non-receptor tyrosine kinases such as EGFR, c-Met, and JAK1 .

The immediate next steps for any research program involving this compound should follow the experimental workflows detailed above:

  • In Silico Profiling: Conduct molecular docking against a prioritized list of kinases and inflammatory enzymes.

  • In Vitro Screening: Perform a broad kinase panel screen to identify primary targets and assess selectivity.

  • Target Validation: Confirm hits from the screen using dose-response biochemical assays and definitively prove cellular engagement with CETSA.

  • Mechanism of Action: Elucidate the functional consequences of target engagement through downstream pathway analysis and cell-based functional assays.

Successful execution of this strategy will provide a clear path toward understanding the compound's therapeutic potential and enable data-driven decisions for future lead optimization and preclinical development.

References

  • Vertex AI Search. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Vertex AI Search. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.
  • Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • ResearchGate. (n.d.). Pyrazole derivatives with diverse therapeutic activities.
  • Chem-Impex. (n.d.). Ethyl 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylate.
  • Molbase. (n.d.). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • NIH. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
  • RSC Publishing. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst.
  • ResearchGate. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives.
  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
  • ResearchGate. (n.d.). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.
  • NIH. (n.d.). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.
  • NIH. (n.d.). Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells.
  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

Sources

The Aminopyrazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Structure-Activity Relationship of Aminopyrazole Compounds for Researchers, Scientists, and Drug Development Professionals.

Foreword

The pyrazole nucleus, a seemingly simple five-membered aromatic heterocycle, has proven to be a remarkably versatile and privileged scaffold in the realm of medicinal chemistry. Its synthetic accessibility and diverse therapeutic potential have made it a cornerstone for the development of numerous clinically relevant molecules. Among its various derivatives, aminopyrazoles have emerged as particularly advantageous frameworks for designing potent and selective ligands for a wide array of biological targets, including kinases, G-protein-coupled receptors (GPCRs), and enzymes crucial for microbial survival. This guide, intended for researchers and scientists in the field of drug discovery, aims to provide a comprehensive technical overview of the structure-activity relationships (SAR) that govern the biological activity of aminopyrazole compounds. By dissecting the causal relationships behind experimental choices and providing field-proven insights, we will explore how subtle modifications to this core structure can dramatically influence potency, selectivity, and overall pharmacological profiles.

The Aminopyrazole Scaffold: A Foundation for Versatility

The aminopyrazole core is characterized by a pyrazole ring bearing an amino group at one of its carbon atoms. The position of this amino group—at C3, C4, or C5—gives rise to three distinct isomers: 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles, each with unique electronic properties and spatial arrangements that dictate their interaction with biological targets. The inherent versatility of the aminopyrazole scaffold lies in its ability to engage in various non-covalent interactions, including hydrogen bonding, and to serve as a platform for the introduction of diverse substituents that can fine-tune the compound's properties.

Caption: General chemical structure of the aminopyrazole core with key substitution points.

Decoding the Structure-Activity Relationship: A Positional Isomer Approach

The biological activity of aminopyrazole derivatives is profoundly influenced by the position of the amino group and the nature of the substituents at other positions of the pyrazole ring. Understanding these relationships is crucial for the rational design of new and improved therapeutic agents.

The 3-Aminopyrazole (3-AP) Chemotype: A Hub for Anticancer and Anti-infective Agents

3-Aminopyrazoles have been extensively investigated as anticancer and anti-inflammatory agents, as well as for their anti-infective properties. The 3-amino group often acts as a key hydrogen bond donor, anchoring the molecule within the active site of the target protein.

A notable example is the development of 3-aminopyrazole-based kinase inhibitors. For instance, a series of N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives have been explored as cytotoxic agents and selective RET inhibitors. The SAR studies revealed that small modifications on the pyrazole ring had significant effects on the selectivity of these compounds.

Furthermore, 3-aminopyrazoles have shown promise as anti-infective agents. For example, a pyrido[2,3-b]indole derivative bearing a 3-aminopyrazole substituent exhibited potent activity against Gram-negative bacteria by targeting both DNA Gyrase and Topoisomerase IV.

The 4-Aminopyrazole (4-AP) Scaffold: Targeting Kinases and Beyond

While less explored than their 3- and 5-substituted counterparts, 4-aminopyrazoles have demonstrated significant potential, particularly as kinase inhibitors. Several bioactive compounds, including the clinical trial candidates AT7519 and AT9283, feature a 4-aminopyrazole core and are known for their potent inhibition of cyclin-dependent kinases (CDKs) and Aurora kinases, respectively.

Recent studies have also highlighted the antioxidant and anti-inflammatory properties of 4-aminopyrazole derivatives. For instance, 4-amino-3-trifluoromethyl-5-phenylpyrazoles have been identified as a lead structure for the development of new anti-inflammatory agents.

The 5-Aminopyrazole (5-AP) Framework: A Versatile Tool in Medicinal Chemistry

The 5-aminopyrazole scaffold is the most extensively studied among the three isomers, owing to its remarkable versatility in targeting a wide range of biological entities. These derivatives have been successfully developed as kinase inhibitors (p38 MAPK and Bruton's tyrosine kinase), anticancer, antibacterial, antimalarial, and anti-inflammatory agents.

A significant breakthrough in this class is the approval of Pirtobrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, which underscores the therapeutic potential of the 5-aminopyrazole core.

The development of 5-aminopyrazole-based inhibitors for c-Jun N-terminal kinase 3 (JNK3) provides a compelling case study in achieving selectivity. Through systematic SAR modifications, researchers developed highly potent JNK3 inhibitors with over 2800-fold selectivity against the closely related p38 kinase. The structural basis for this selectivity was attributed to the highly planar nature of the pyrazole and the N-linked phenyl structures, which better occupy the smaller active site of JNK3.

Experimental Protocols for SAR Elucidation: A Self-Validating System

The exploration of the SAR of aminopyrazole compounds necessitates a robust and systematic experimental workflow. This typically involves chemical synthesis, in vitro biological evaluation, and computational modeling.

Synthesis of Aminopyrazole Derivatives: A Step-by-Step Methodology

The synthesis of aminopyrazole derivatives is generally straightforward, making this scaffold attractive for medicinal chemists. A common synthetic route to 3-aminopyrazoles is outlined below:

Protocol: Synthesis of a 3-Amino-1H-pyrazole-4-carboxamide Scaffold

  • Step 1: Synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-cyanoacetamide (1): React 3,5-bis(trifluoromethyl)aniline with cyanoacetic acid in the presence of ethylene dichloride-hydrochloride.

  • Step 2: Synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-cyano-3,3-bis(methylthio)acrylamide (2): Treat intermediate 1 with dimethyl sulfide in the presence of K2CO3, followed by reaction with methyl iodide.

  • Step 3: Cyclization to form the 3-aminopyrazole core (3): Cyclize intermediate 2 with hydrazine in isopropyl alcohol to yield 3-amino-N-[3,5-bis(trifluoromethyl)phenyl]-5-(methylthio)-1H-pyrazole-4-carboxamide.

  • Step 4: Derivatization: The resulting scaffold can then be further modified by reacting with various aldehydes followed by reduction to generate a library of target compounds.

Synthesis_Workflow Start 3,5-bis(trifluoromethyl)aniline + Cyanoacetic acid Intermediate1 N-[3,5-bis(trifluoromethyl)phenyl] -2-cyanoacetamide (1) Start->Intermediate1 EDC/HCl Intermediate2 N-[3,5-bis(trifluoromethyl)phenyl] -2-cyano-3,3-bis(methylthio)acrylamide (2) Intermediate1->Intermediate2 1. (CH3)2S, K2CO3 2. CH3I Core 3-Amino-1H-pyrazole-4-carboxamide Scaffold (3) Intermediate2->Core Hydrazine, IPA Library Library of Aminopyrazole Derivatives Core->Library Aldehydes, NaBH4

Caption: A typical synthetic workflow for generating a library of 3-aminopyrazole derivatives.

Biological Evaluation: In Vitro Assays for Target Engagement and Potency

Once synthesized, the aminopyrazole derivatives are subjected to a battery of in vitro assays to determine their biological activity. For kinase inhibitors, a common assay is the LanthaScreen™ Eu Kinase Binding Assay.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Mixture: In a 384-well plate, combine the kinase, a fluorescently labeled ATP tracer, and the test compound.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Quantitative SAR: Tabulating the Impact of Structural Modifications

To facilitate a clear understanding of the SAR, it is essential to present the biological data in a structured format. The following table provides a hypothetical example of how to summarize the inhibitory activity of a series of 5-aminopyrazole derivatives against JNK3 and p38α kinases.

CompoundR1R2JNK3 IC50 (nM)p38α IC50 (nM)Selectivity (p38α/JNK3)
SR-3576 PhenylH7>20,000>2857
Analog 1 4-FluorophenylH15>20,000>1333
Analog 2 PhenylCH35015,000300
SR-3737 (Indazole)-1230.25

Data adapted from a study on JNK3 inhibitors.

This tabular representation clearly demonstrates how modifications at the R1 and R2 positions, as well as the core scaffold (pyrazole vs. indazole), significantly impact both potency and selectivity.

Future Directions: Expanding the Therapeutic Landscape of Aminopyrazoles

The journey of aminopyrazole-based drug discovery is far from over. The inherent versatility of this scaffold continues to inspire the design and synthesis of novel compounds with improved therapeutic profiles. Current research is focused on several key areas:

  • Targeting Resistance Mutations: A significant challenge in cancer therapy is the emergence of drug resistance. The development of aminopyrazole-based inhibitors that can overcome resistance mutations, such as the gatekeeper mutation in kinases, is a major area of focus.

  • Exploring New Biological Targets: While kinases have been a primary focus, the potential of aminopyrazoles to modulate other target classes, such as GPCRs and enzymes involved in metabolic pathways, is being actively explored.

  • Bioisosteric Replacements: The strategic replacement of certain moieties within the aminopyrazole scaffold with bioisosteres can lead to compounds with improved pharmacokinetic properties, reduced off-target effects, and novel intellectual property.

Future_Directions cluster_current Current Focus cluster_future Future Research Areas Kinase_Inhibitors Kinase Inhibitors Resistance_Mutations Overcoming Resistance Mutations Kinase_Inhibitors->Resistance_Mutations New_Targets Exploring New Biological Targets (GPCRs, Enzymes) Kinase_Inhibitors->New_Targets Anticancer Anticancer Agents Anticancer->Resistance_Mutations Anti_inflammatory Anti-inflammatory Anti_inflammatory->New_Targets Bioisosteres Bioisosteric Replacements for Improved PK/PD New_Targets->Bioisosteres

Caption: The evolving landscape of aminopyrazole drug discovery.

Conclusion

The aminopyrazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with its ability to be tailored for high potency and selectivity against a multitude of biological targets, ensures its continued relevance in the quest for novel therapeutics. A thorough understanding of the structure-activity relationships that govern the biological effects of these compounds is paramount for the successful design and development of the next generation of aminopyrazole-based drugs. This guide has provided a comprehensive overview of these principles, offering a foundation of knowledge for researchers dedicated to advancing the field of drug discovery.

References

  • G. La Manna, et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]

  • PubMed. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • J. A. Bertrand, et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry. [Link]

  • Semantic Scholar. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • J. R. Falsey, et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]

  • S. Knapp, et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [Link]

  • OUCI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • PubMed. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. [Link]

  • S. S. Shinde, et al. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry. [Link]

  • PMC. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • C. G. T. T. Dias, et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]

  • M. V. Diudea, et al. (2020). Aminopyrazoles as privileged structures in anticancer drug design - an in silico study. Bulgarian Chemical Communications. [Link]

  • ResearchGate. (2020). (PDF) Aminopyrazoles as privileged structures in anticancer drug design -an in silico study. [Link]

  • Y. Li, et al. (2016). Design, Synthesis and Biological Evaluation of α-Aminophosphonate Derivatives Containing a Pyrazole Moiety. Letters in Drug Design & Discovery. [Link]

  • Y. Wang, et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (2023). SAR of N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives as cytotoxic agents and selective RET inhibitors. [Link]

  • H. Li, et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. [Link]

  • IJPSR. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. [Link]

  • PubMed. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]

  • C. U. Grunwald, et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

  • H. H. W. Lange, et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Drug Hunter. (2023). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • PMC. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • ResearchGate. (2006). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H-pyrazole-3-carboxamide (SR14171

Methodological & Application

Application Note & Protocol: Preclinical Evaluation of Ethyl 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Pyrazole Scaffolds in Inflammation

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective mechanism, its dysregulation can lead to chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key objective in modern pharmacology is the development of novel anti-inflammatory agents with improved efficacy and safety profiles compared to existing therapies like non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous clinically successful drugs. This five-membered heterocyclic ring system serves as a versatile pharmacophore, capable of engaging with a wide array of biological targets. Notably, several pyrazole-containing compounds, such as celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.

This document provides a comprehensive, multi-tiered protocol for the preclinical anti-inflammatory screening of a novel pyrazole derivative, Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (hereafter referred to as EAPC). The proposed workflow is designed to systematically evaluate the compound's efficacy, from initial cell-based (in vitro) assays to a confirmatory animal (in vivo) model. The protocols herein are grounded in established pharmacological principles to ensure data integrity and reproducibility, guiding researchers in making informed decisions for further development.

Strategic Workflow for Anti-Inflammatory Screening

A hierarchical screening approach is essential for the efficient evaluation of a candidate compound. This strategy begins with broad, high-throughput in vitro assays to establish biological activity and elucidate the mechanism of action. Promising candidates then advance to more complex and physiologically relevant in vivo models.

G cluster_0 Phase 1: In Vitro Mechanistic Screening cluster_1 Phase 2: In Vivo Proof-of-Concept A Primary Screening: COX-1/COX-2 Enzyme Inhibition Assay B Cell-Based Viability: MTT Assay on RAW 264.7 Macrophages A->B Assess Cytotoxicity C Secondary Screening: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 B->C Confirm Non-Toxic Doses D Tertiary Screening: Pro-Inflammatory Cytokine Quantification (TNF-α, IL-6) via ELISA C->D Elucidate Mechanism E Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rats D->E Advance Lead Candidate

Figure 1: Hierarchical screening workflow for EAPC.

Phase 1: In Vitro Mechanistic Screening Protocols

The primary goal of in vitro screening is to determine if EAPC can modulate key inflammatory pathways at the cellular and enzymatic levels. All in vitro experiments should be performed in triplicate to ensure statistical validity.

Protocol: COX-1 and COX-2 Enzymatic Inhibition Assay

Rationale: The cyclooxygenase (COX) enzymes are central to the inflammatory process. Differentiating between COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation) inhibition is critical for predicting both efficacy and potential gastrointestinal side effects. This assay directly measures the compound's ability to inhibit the enzymatic activity of purified COX-1 and COX-2.

Methodology:

  • Reagents: Purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical).

  • Preparation: Reconstitute enzymes and prepare a serial dilution of EAPC (e.g., from 0.01 µM to 100 µM) in the appropriate assay buffer. A known non-selective NSAID (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) should be used as positive controls.

  • Procedure: a. To a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2). b. Add the diluted EAPC or control compounds to the wells. c. Incubate for 15 minutes at 25°C to allow for inhibitor binding. d. Initiate the reaction by adding arachidonic acid. e. Incubate for an additional 2 minutes at 25°C. f. Measure the absorbance at the recommended wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of EAPC. Plot the percentage of inhibition against the log concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

Expected Outcome: This assay will reveal whether EAPC is a COX inhibitor and if it exhibits selectivity for COX-2 over COX-1. High selectivity for COX-2 is a desirable characteristic for a modern anti-inflammatory agent.

Protocol: Cell Viability (MTT Assay)

Rationale: Before assessing the anti-inflammatory effects of EAPC on cells, it is imperative to determine the concentration range at which the compound is not cytotoxic. The MTT assay is a colorimetric method that measures mitochondrial reductase activity, an indicator of cell viability.

Methodology:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure: a. Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight. b. Treat the cells with various concentrations of EAPC (e.g., 1 µM to 200 µM) for 24 hours. c. After incubation, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. d. Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals. e. Measure the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Select non-toxic concentrations for subsequent cell-based assays.

Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Rationale: During inflammation, macrophages are activated by stimuli like lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS) and the production of large amounts of nitric oxide (NO), a key inflammatory mediator. This assay measures the ability of EAPC to suppress this process.

G LPS LPS (Lipopolysaccharide) TLR4 Toll-Like Receptor 4 (TLR4) LPS->TLR4 binds & activates NFkB NF-κB Signaling Pathway TLR4->NFkB activates iNOS Inducible Nitric Oxide Synthase (iNOS) Gene NFkB->iNOS upregulates transcription NO Nitric Oxide (NO) (Pro-inflammatory Mediator) iNOS->NO produces EAPC EAPC EAPC->NFkB potential inhibition point

Application Notes and Protocols for Drug Design Utilizing the Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its metabolic stability and synthetic versatility have established it as a "privileged scaffold," forming the core of numerous therapeutic agents.[1][2] Pyrazole-containing drugs have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[3][4] Notably, eight FDA-approved small molecule kinase inhibitors feature a pyrazole ring, a testament to its importance in targeted cancer therapy.[3]

This guide focuses on a particularly promising starting point for drug discovery: ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate . The strategic placement of the 5-amino and 4-carboxylate groups on the 1-(4-methoxyphenyl)pyrazole core provides two key reactive handles for chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR). The 1-(4-methoxyphenyl) substituent itself is a common feature in bioactive molecules, potentially engaging in favorable interactions with biological targets. These application notes will provide a comprehensive overview of the synthetic utility of this scaffold, detailed protocols for its derivatization and biological evaluation, and insights into designing novel drug candidates.

Chemistry of the Scaffold: Synthesis and Derivatization Strategies

The synthetic accessibility of the this compound scaffold is a key advantage for its use in drug discovery programs.

Synthesis of the Core Scaffold

The parent scaffold can be reliably synthesized via a well-established cyclocondensation reaction.

Protocol 1: Synthesis of this compound

Materials:

  • (4-methoxyphenyl)hydrazine hydrochloride

  • Ethyl (ethoxymethylene)cyanoacetate

  • Potassium carbonate

  • Ethanol

Procedure:

  • Combine (4-methoxyphenyl)hydrazine hydrochloride (20 g), ethyl (ethoxymethylene)cyanoacetate (18.6 g), and potassium carbonate (15.2 g) in 200 ml of ethanol.

  • Reflux the mixture for 20 hours.

  • After cooling, pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration.

  • Dry the solid and recrystallize from ethanol to yield this compound.[5]

Key Derivatization Pathways

The 5-amino and 4-carboxylate groups are primary sites for chemical modification, enabling the creation of diverse compound libraries.

  • Modification of the 5-Amino Group: The nucleophilic amino group is readily acylated or can participate in cyclization reactions.

    • N-Acylation: Reaction with various acyl chlorides or carboxylic acids (using coupling agents) yields amide derivatives.

    • Cyclization to Pyrazolo[3,4-d]pyrimidines: This is a particularly fruitful strategy for generating kinase inhibitors. The 5-amino group can react with reagents like formamide to construct the fused pyrimidine ring.

  • Modification of the 4-Carboxylate Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile intermediate.

    • Amide Bond Formation: The carboxylic acid can be coupled with a wide range of amines to introduce diverse functionalities. This is a common strategy for improving pharmacokinetic properties and exploring interactions with target proteins.

Below is a visual representation of these key synthetic transformations.

G Scaffold Ethyl 5-amino-1-(4-methoxyphenyl) -1H-pyrazole-4-carboxylate Amine_Deriv 5-N-Acyl Derivatives Scaffold->Amine_Deriv Acylation Fused_System Pyrazolo[3,4-d]pyrimidines Scaffold->Fused_System Cyclization (e.g., with formamide) Carboxylic_Acid 5-Amino-1-(4-methoxyphenyl) -1H-pyrazole-4-carboxylic Acid Scaffold->Carboxylic_Acid Hydrolysis Carboxamide_Deriv 4-Carboxamide Derivatives Carboxylic_Acid->Carboxamide_Deriv Amide Coupling

Caption: Key synthetic derivatization pathways for the scaffold.

Biological Applications and Drug Design Strategies

Derivatives of the 1-(4-methoxyphenyl)pyrazole scaffold have shown significant promise in oncology, particularly as kinase inhibitors.

Targeting Protein Kinases in Cancer

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[3] The pyrazolo[3,4-d]pyrimidine core, readily accessible from the title scaffold, is a well-established pharmacophore for kinase inhibition. For instance, derivatives of a similar 1-phenyl-pyrazolo[3,4-d]pyrimidine scaffold have been investigated as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).

The general strategy involves synthesizing a library of pyrazolo[3,4-d]pyrimidines with diverse substituents and evaluating their ability to inhibit the target kinase and suppress the proliferation of cancer cells.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., FLT3) Ligand->RTK Binds Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Activates Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor Pyrazole-based Inhibitor Inhibitor->RTK Inhibits

Caption: A typical screening cascade for pyrazole derivatives.

Conclusion

This compound is a versatile and valuable scaffold for the design and synthesis of novel drug candidates. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse chemical libraries. The demonstrated potential of the resulting pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors highlights the utility of this scaffold in modern oncology drug discovery. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the full potential of this privileged heterocyclic system.

References

  • Chem-Impex International. (n.d.). Ethyl 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylate. Retrieved from [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5489. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19693. Retrieved from [Link]

  • Hassan, A. S., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2188091. Retrieved from [Link]

  • Pakdeesusuk, U., et al. (2022). Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents. Pakistan Journal of Pharmaceutical Sciences, 35(4), 965-972. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2018). Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells. Bioorganic & Medicinal Chemistry, 26(10), 2749-2759. Retrieved from [Link]

  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Pevarello, P., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686. Retrieved from [Link]

Sources

Application Notes and Protocols for the Development of Herbicidal Agents Using Ethyl 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyrazole-Based Herbicides

The pyrazole scaffold is a cornerstone in the discovery of novel agrochemicals due to its versatile chemical nature and significant biological activities.[1] Numerous commercially successful pesticides incorporate the pyrazole fragment, highlighting its importance in modern agriculture.[2] Within this class, derivatives of pyrazole have demonstrated potent herbicidal effects, often by inhibiting critical plant enzymes.[1][3] This document provides detailed application notes and protocols for the investigation of ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate as a potential lead compound for the development of new herbicidal agents.

The strategic design of this molecule, featuring an aminopyrazole core, a methoxyphenyl substituent, and an ethyl carboxylate group, offers multiple points for chemical modification to optimize herbicidal activity, selectivity, and metabolic stability in plants. This guide is intended for researchers, scientists, and drug development professionals in the agrochemical sector, providing a comprehensive framework for synthesis, screening, and preliminary mechanism of action studies.

PART 1: Synthesis and Characterization of the Lead Compound

A reliable and scalable synthesis of the lead compound is the foundational step in any herbicide development program. The following protocol is adapted from established methodologies for the synthesis of similar pyrazole derivatives.[4]

Protocol 1: Synthesis of this compound

Objective: To synthesize and purify the title compound for subsequent biological evaluation.

Materials:

  • (4-methoxyphenyl)hydrazine hydrochloride

  • Ethyl (ethoxymethylene)cyanoacetate

  • Potassium carbonate

  • Ethanol, absolute

  • Ice

  • Deionized water

  • Standard laboratory glassware for reflux and filtration

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-methoxyphenyl)hydrazine hydrochloride (20 g), ethyl (ethoxymethylene)cyanoacetate (18.6 g), and potassium carbonate (15.2 g).

  • Solvent Addition: Add 200 mL of absolute ethanol to the flask.

  • Reflux: Heat the mixture to reflux with continuous stirring for 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice water.

  • Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold deionized water.

  • Drying: Dry the collected solid in a vacuum oven at 50°C to a constant weight.

  • Recrystallization: Recrystallize the crude product from ethanol to afford the purified this compound.[4]

  • Characterization: Confirm the identity and purity of the synthesized compound using the following techniques:

    • Melting Point: Determine the melting point of the purified product. The reported melting point is 209-211°C.[4]

    • NMR Spectroscopy (¹H and ¹³C): Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

    • Mass Spectrometry (MS): Determine the molecular weight of the compound to further confirm its identity.

Synthesis Workflow

reagents Reactants: (4-methoxyphenyl)hydrazine HCl Ethyl (ethoxymethylene)cyanoacetate Potassium Carbonate reflux Reflux for 20 hours reagents->reflux solvent Solvent: Ethanol solvent->reflux workup Work-up: Cool and pour into ice water reflux->workup filtration Filtration and Drying workup->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization characterization Characterization: MP, NMR, MS recrystallization->characterization product Purified Product: Ethyl 5-amino-1-(4-methoxyphenyl) -1H-pyrazole-4-carboxylate characterization->product

Caption: Workflow for the synthesis of the lead compound.

PART 2: Herbicidal Activity Screening

The evaluation of herbicidal activity is a critical step in determining the potential of the lead compound. A tiered screening approach, starting with in vitro assays and progressing to whole-plant bioassays, is recommended.

Protocol 2: In Vitro Seed Germination and Seedling Growth Assay

Objective: To rapidly assess the phytotoxicity of the lead compound on a range of monocot and dicot weed species.

Materials:

  • Seeds of representative weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass), Setaria viridis (green foxtail)).

  • Seeds of representative crop species (e.g., Zea mays (corn), Glycine max (soybean), Triticum aestivum (wheat)).

  • The synthesized lead compound.

  • Acetone or DMSO (as a solvent for the compound).

  • Agar or filter paper (Whatman No. 1).

  • Petri dishes (9 cm).

  • Growth chamber with controlled light and temperature.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the lead compound in acetone or DMSO at a concentration of 10,000 ppm (10 mg/mL).

  • Test Solution Preparation: Prepare a series of test solutions by diluting the stock solution with distilled water containing a surfactant (e.g., 0.1% Tween-20) to achieve final concentrations of 1, 10, 100, and 1000 ppm. An equal concentration of the solvent should be used as a negative control.

  • Petri Dish Assay:

    • Place a sterile filter paper or a layer of 0.8% agar in each petri dish.

    • Add 5 mL of the respective test solution or control solution to each petri dish.

    • Place 10-20 seeds of a single plant species evenly on the surface.

    • Seal the petri dishes with parafilm.

  • Incubation: Place the petri dishes in a growth chamber with a 16/8 hour light/dark cycle at 25°C.

  • Data Collection: After 7-14 days, measure the following parameters:

    • Germination percentage.

    • Root length of the seedlings.

    • Shoot length of the seedlings.

  • Data Analysis: Calculate the percent inhibition for each parameter compared to the negative control. Determine the IC₅₀ (concentration required for 50% inhibition) for root and shoot growth.

Protocol 3: Whole-Plant Bioassay (Post-emergence)

Objective: To evaluate the post-emergence herbicidal activity of the lead compound on whole plants under greenhouse conditions.[5]

Materials:

  • Pots (10 cm diameter) filled with a standard potting mix.

  • Seeds of selected weed and crop species.

  • The synthesized lead compound.

  • A suitable formulation blank (solvent, surfactant).

  • A commercial herbicide with a known mode of action as a positive control.

  • Greenhouse with controlled temperature, humidity, and lighting.

  • Laboratory spray chamber.

Procedure:

  • Plant Propagation: Sow seeds of the selected weed and crop species in pots and grow them in the greenhouse until they reach the 2-4 leaf stage.

  • Herbicide Formulation: Prepare a spray solution of the lead compound at various application rates (e.g., 50, 150, 450 g ai/ha). Include a formulation blank as a negative control and a commercial standard as a positive control.

  • Herbicide Application: Transfer the plants to a laboratory spray chamber and apply the herbicide solutions evenly to the foliage.

  • Post-treatment Care: Return the plants to the greenhouse and maintain them under optimal growing conditions.

  • Efficacy Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the plants for herbicidal injury using a rating scale from 0 (no effect) to 100 (complete plant death).

  • Data Analysis: Record the phytotoxicity ratings and determine the GR₅₀ (the dose required to reduce plant growth by 50%).

Herbicidal Screening Workflow

start Synthesized Lead Compound in_vitro In Vitro Screening (Seed Germination & Seedling Growth) start->in_vitro in_vivo Whole-Plant Bioassay (Post-emergence) in_vitro->in_vivo data_analysis Data Analysis (IC50, GR50) in_vivo->data_analysis decision Decision Point: Promising Activity? data_analysis->decision lead_optimization Lead Optimization (Structure-Activity Relationship) decision->lead_optimization Yes stop Stop Development decision->stop No

Caption: A tiered approach for herbicidal activity screening.

PART 3: Preliminary Mechanism of Action Studies

Many pyrazole-based herbicides act by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1][6] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and antioxidant defense in plants.[1] Inhibition of HPPD leads to the characteristic bleaching symptoms observed in treated plants.

Protocol 4: In Vitro HPPD Enzyme Inhibition Assay

Objective: To determine if the lead compound inhibits the activity of the HPPD enzyme.

Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana).

  • Substrate: p-hydroxyphenylpyruvate (HPPA).

  • Cofactors: Ascorbate, Fe(II).

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0).

  • The synthesized lead compound.

  • A known HPPD inhibitor as a positive control (e.g., mesotrione).

  • 96-well microplate reader.

Procedure:

  • Assay Preparation: In a 96-well plate, add the buffer, recombinant HPPD enzyme, and the lead compound at various concentrations. Include wells with a known inhibitor and a no-inhibitor control.

  • Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 30°C) for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (HPPA).

  • Kinetic Measurement: Immediately measure the increase in absorbance at a specific wavelength (e.g., 310 nm) over time, which corresponds to the formation of the product, homogentisate.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

HPPD Inhibition Pathway

tyrosine Tyrosine hppa p-Hydroxyphenylpyruvate (HPPA) tyrosine->hppa hppd HPPD Enzyme hppa->hppd hga Homogentisate (HGA) hppd->hga downstream Plastoquinone & Tocopherols hga->downstream photosynthesis Photosynthesis & Antioxidant Defense downstream->photosynthesis inhibitor Ethyl 5-amino-1-(4-methoxyphenyl) -1H-pyrazole-4-carboxylate inhibitor->hppd Inhibition

Caption: The biochemical pathway of HPPD and its inhibition.

PART 4: Data Interpretation and Next Steps

The data generated from these protocols will provide a comprehensive initial assessment of the herbicidal potential of this compound.

Data Summary Table:

Assay TypeParameterWeed Species 1Weed Species 2Crop Species 1Crop Species 2
In Vitro IC₅₀ (ppm) - Root
IC₅₀ (ppm) - Shoot
Whole-Plant GR₅₀ (g ai/ha)
Enzyme Assay HPPD IC₅₀ (µM)

Interpretation:

  • High Potency: Low IC₅₀ and GR₅₀ values against weed species indicate high herbicidal potency.

  • Selectivity: A large difference between the GR₅₀ values for weed and crop species suggests good selectivity.

  • Mechanism of Action: A low IC₅₀ value in the HPPD assay strongly suggests that this is the primary mode of action.

Future Directions:

If the lead compound demonstrates promising activity and selectivity, the next steps in the development process would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogues to improve potency and selectivity.

  • Metabolism and Environmental Fate Studies: Investigate the breakdown of the compound in plants and the environment.

  • Toxicology Studies: Assess the potential impact on non-target organisms.

  • Field Trials: Evaluate the performance of the most promising candidates under real-world agricultural conditions.

References

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives.
  • Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. Letters in Drug Design & Discovery.
  • Full article: Synthesis and herbicidal activity of new pyrazole ketone deriv
  • Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Molbase.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments.
  • Ethyl 5-amino-1-(4-methoxyphenyl)
  • Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar.

Sources

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated analytical method for the precise quantification of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. This pyrazole derivative is a significant compound in pharmaceutical research, often serving as a key intermediate in the synthesis of bioactive molecules.[1][2] A reliable and accurate analytical method is paramount for its characterization, quality control in manufacturing, and for pharmacokinetic studies. The method described herein utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocol has been structured for immediate implementation and is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose.[3][4] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering instrument parameters, sample preparation, and a full method validation protocol.

Introduction and Principle

This compound is a heterocyclic compound featuring a pyrazole core, which is a common scaffold in many pharmaceutical agents.[2] Its accurate quantification is critical for ensuring purity, stability, and concentration in both bulk drug substance and finished pharmaceutical products.

The analytical method detailed here is based on reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. The stationary phase is a non-polar C18 silica-based material, while the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The analyte, being moderately polar, will partition between the two phases, allowing for its separation from potential impurities. Detection is achieved via UV-Visible spectrophotometry, as the conjugated aromatic system of the pyrazole and methoxyphenyl rings provides a strong chromophore for sensitive detection.

Instrumentation, Reagents, and Materials

2.1 Instrumentation

  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Visible or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator bath.

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Syringe filters (0.45 µm, PTFE or Nylon).

2.2 Reagents and Chemicals

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade or Milli-Q).

Proposed HPLC Method and Chromatographic Conditions

The following conditions were developed to provide optimal separation and peak shape for the analyte. The rationale behind these choices is to ensure a robust and reproducible analysis. A C18 column is chosen as it is a versatile stationary phase suitable for a wide range of moderately polar compounds. The buffered mobile phase (pH 3.0) is critical for suppressing the ionization of the primary amine group on the pyrazole ring, which prevents peak tailing and ensures consistent retention times. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer (adjusted to pH 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient/Isocratic Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or PDA
Detection Wavelength 285 nm (To be confirmed by PDA scan of a standard solution)
Run Time 10 minutes

Standard and Sample Preparation Protocols

4.1 Preparation of 20 mM Phosphate Buffer (Mobile Phase A)

  • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

  • Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter before use.

4.2 Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a diluent (e.g., 50:50 Acetonitrile:Water).

  • Sonicate for 5 minutes to ensure complete dissolution. This is the Standard Stock Solution.

4.3 Preparation of Calibration Standards Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. A suggested concentration range is 1, 5, 10, 25, and 50 µg/mL.

4.4 Preparation of a Hypothetical Sample (e.g., from a tablet formulation)

  • Weigh and finely powder no fewer than 20 tablets to create a homogenous sample.

  • Accurately weigh a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to extract the API.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This sample is now ready for injection.

Method Validation Protocol

The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[4] The following protocol is designed in accordance with ICH Q2(R2) guidelines.[3][5]

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve & Dilute Sample->Dissolve Standard Weigh Standard Standard->Dissolve Filter Filter Dissolve->Filter SST System Suitability Test Filter->SST Inject Inject Samples SST->Inject Chromatogram Generate Chromatogram Inject->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Sources

Application Notes and Protocols for the Derivatization of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate to Enhance Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Motif in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the design and development of novel therapeutic agents. This five-membered heterocyclic ring system is a "privileged scaffold," meaning it can bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. Pyrazole derivatives have been successfully developed as anti-inflammatory, analgesic, antimicrobial, and notably, anticancer agents.[1] The versatility of the pyrazole ring, with its multiple sites for substitution, allows for the fine-tuning of steric, electronic, and lipophilic properties to optimize bioactivity and pharmacokinetic profiles.

Our focus here is on a particularly promising starting material: ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate . This molecule possesses several key features that make it an excellent candidate for derivatization:

  • A nucleophilic 5-amino group: This primary amine is a prime site for a variety of chemical transformations, including acylation, alkylation, Schiff base formation, and cyclization reactions.

  • An ester group at the 4-position: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or other nucleophiles.

  • A 1-aryl substituent (4-methoxyphenyl): Modifications to this ring can influence the overall lipophilicity and potential for π-π stacking interactions with biological targets.

This guide provides detailed protocols for the derivatization of this versatile pyrazole core, with a focus on synthesizing novel compounds with enhanced bioactivity, particularly in the realms of anticancer and antimicrobial applications. We will explore the rationale behind these derivatizations and provide step-by-step methodologies for synthesis and biological evaluation.

Strategic Derivatization for Enhanced Bioactivity

The primary goal of derivatizing this compound is to explore new chemical space and identify novel compounds with improved therapeutic potential. Our strategies are guided by established principles of medicinal chemistry and structure-activity relationship (SAR) studies on related pyrazole-containing compounds.[2][3]

Core Derivatization Strategies

G start Ethyl 5-amino-1-(4-methoxyphenyl) -1H-pyrazole-4-carboxylate acylation acylation start->acylation Acyl chlorides, Anhydrides schiff_base schiff_base start->schiff_base Aldehydes, Ketones cyclization cyclization start->cyclization Formamide, Orthoesters anticancer anticancer acylation->anticancer antimicrobial antimicrobial acylation->antimicrobial schiff_base->anticancer schiff_base->antimicrobial cyclization->anticancer kinase_inhibitor kinase_inhibitor cyclization->kinase_inhibitor

Part 1: Synthesis of N-Acyl Derivatives

Rationale: The introduction of an acyl group at the 5-amino position can significantly alter the electronic and steric properties of the molecule. This modification can lead to new hydrogen bonding interactions with target proteins and has been shown to enhance the anticancer and antimicrobial activities of pyrazole derivatives.[4]

Protocol 1.1: General Procedure for N-Acetylation
  • Dissolution: Dissolve this compound (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add acetic anhydride (1.2 eq) to the solution.

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-acetylated derivative.

Parameter Value
Starting Material This compound
Reagent Acetic Anhydride
Solvent Glacial Acetic Acid
Reaction Time 2-4 hours
Temperature Reflux
Typical Yield 85-95%

Part 2: Synthesis of Schiff Base Derivatives

Rationale: Schiff bases, formed by the condensation of primary amines with aldehydes or ketones, are a versatile class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[5][6][7] The imine linkage is often crucial for biological activity.

Protocol 2.1: General Procedure for Schiff Base Formation
  • Dissolution: Dissolve this compound (1.0 eq) in absolute ethanol.

  • Aldehyde Addition: Add the desired aromatic aldehyde (1.1 eq) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry to obtain the pure Schiff base derivative.

Parameter Value
Starting Material This compound
Reagent Aromatic Aldehyde
Solvent Absolute Ethanol
Catalyst Glacial Acetic Acid
Reaction Time 6-8 hours
Temperature Reflux
Typical Yield 70-90%

Part 3: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Rationale: Pyrazolo[3,4-d]pyrimidines are purine isosteres and have been extensively investigated as potent inhibitors of various protein kinases, making them highly promising anticancer agents.[8][9][10][11] The synthesis of this fused ring system from 5-aminopyrazoles is a well-established and effective strategy to generate compounds with significant biological activity.[12][13][14]

G start Ethyl 5-amino-1-(4-methoxyphenyl) -1H-pyrazole-4-carboxylate intermediate Intermediate Formation start->intermediate Formamide / Reflux cyclization Cyclization intermediate->cyclization Intramolecular Condensation product Pyrazolo[3,4-d]pyrimidin-4-one Derivative cyclization->product

Protocol 3.1: One-Pot Synthesis of 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
  • Reaction Setup: In a round-bottom flask, place this compound (1.0 eq).

  • Reagent Addition: Add an excess of formamide.

  • Reaction: Heat the mixture at 180-190 °C for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into cold water.

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Wash the solid with water and then with a small amount of cold ethanol. Recrystallize from a suitable solvent like dimethylformamide (DMF) or a mixture of DMF and water to obtain the pure product.

Parameter Value
Starting Material This compound
Reagent Formamide
Reaction Time 4-6 hours
Temperature 180-190 °C
Typical Yield 60-80%

Part 4: Biological Evaluation

The newly synthesized derivatives should be subjected to a battery of in vitro assays to determine their biological activity.

Protocol 4.1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16][17] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Protocol 4.2: In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[18][19][20][21][22]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel bioactive molecules. The protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of N-acyl, Schiff base, and pyrazolo[3,4-d]pyrimidine derivatives. By systematically exploring the structure-activity relationships of these new compounds, researchers can contribute to the development of the next generation of pyrazole-based therapeutics.

References

  • Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. (2019). Rasayan Journal of Chemistry. [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2017). Molecules. [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (2016). Molecules. [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (2020). RSC Advances. [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2018). Bioorganic & Medicinal Chemistry. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. (2020). European Journal of Medicinal Chemistry. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. (2019). AIP Conference Proceedings. [Link]

  • Reaction of 5-amino-pyrazole derivatives with various imines. (2019). ResearchGate. [Link]

  • Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocyclization. (2017). ResearchGate. [Link]

  • Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. (2013). Bioorganic & Medicinal Chemistry. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2014). Beilstein Journal of Organic Chemistry. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2017). PubMed. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). Molecules. [Link]

  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Reactions of 5-aminopyrazole 3 with different electrophiles. (2023). ResearchGate. [Link]

  • Ambident reactivity of 5-aminopyrazoles towards donor–acceptor cyclopropanes. (2020). Organic & Biomolecular Chemistry. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). Molecules. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020). European Journal of Medicinal Chemistry. [Link]

  • Selected bioactive pyrazolo[3,4-d]pyrimidin-4-ones. (2023). ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (2016). National Center for Biotechnology Information. [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Advances. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). International Journal of Scholarly Research in Chemistry and Pharmacy. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2023). U.S. Food and Drug Administration. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). National Center for Biotechnology Information. [Link]

  • Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024). Russian Journal of General Chemistry. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2021). Molecules. [Link]

  • Bioactivity of Schiff bases and pyrazole derivatives. (2023). ResearchGate. [Link]

  • Synthesis, Spectral Characterization and Biological Activity of Schiff Base ligand Derived from 5-amino-2-phenyl-2,4-dihydro-3H-Pyrazol-3-one and its Metal Complexes. (2023). Samarra Journal of Pure and Applied Science. [Link]

  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. (2019). Molecules. [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2018). Molecules. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules. [Link]

  • Overview of Biological Activities and Synthesis of Schiff Base. (2023). International Journal for Multidisciplinary Research. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). Molecules. [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2023). Molecules. [Link]

  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. (2014). Journal of Heterocyclic Chemistry. [Link]

Sources

Application Notes and Protocols: In Vitro Efficacy of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged five-membered heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1] Derivatives of pyrazole have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antidiabetic properties.[1][2] The subject of this guide, Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (hereafter referred to as EAMP), belongs to the 5-aminopyrazole class, which serves as a crucial building block for numerous bioactive fused heterocyclic compounds.[3] The structural features of EAMP—specifically the substituted aryl group at the N1 position and the amino and carboxylate groups—suggest a high potential for biological activity, making it a compelling candidate for systematic in vitro evaluation.[4][5]

This document provides a comprehensive suite of detailed protocols for academic and industry researchers to conduct a primary assessment of EAMP's efficacy across three major therapeutic areas: oncology, inflammation, and infectious diseases. The assays described herein are foundational, robust, and widely accepted for the initial screening and characterization of novel chemical entities.[6][7] Each protocol is designed to be self-validating, with explanations for key steps and the inclusion of necessary controls to ensure data integrity and reproducibility.

Section 1: Anticancer Activity Evaluation

The antiproliferative and cytotoxic potential of pyrazole derivatives against various cancer cell lines is well-documented.[8][9][10] The initial assessment of EAMP's anticancer efficacy involves determining its effect on cancer cell viability, proliferation, and its ability to induce programmed cell death (apoptosis).

Rationale and Workflow Overview

The primary screening strategy is a tiered approach. It begins with a broad cytotoxicity screen against a panel of cancer cell lines to determine the compound's potency (IC₅₀) and spectrum of activity. Promising results from this initial screen warrant further investigation into the mechanism of action, such as the induction of apoptosis.

G cluster_0 Anticancer Assay Workflow A Prepare EAMP Stock Solution (e.g., 10 mM in DMSO) B Select & Culture Cancer Cell Lines (e.g., MCF-7, DU145, A549) A->B C Assay 1: Cytotoxicity Screening (MTT Assay) B->C Seed cells, then treat D Calculate IC50 Values C->D Measure absorbance E Decision Point: IC50 < Threshold? (e.g., < 20 µM) D->E F Assay 2: Apoptosis Induction (Annexin V-FITC/PI Staining) E->F Yes H Conclusion: Characterize Anticancer Potential E->H No (Inactive) G Data Analysis: Quantify Apoptotic vs. Necrotic Cells F->G Flow Cytometry G->H

Caption: Tiered workflow for assessing the in vitro anticancer properties of EAMP.

Protocol: Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] Viable cells with active mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan crystals.

Materials:

  • EAMP

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Cancer cell lines (e.g., MCF-7 breast, DU145 prostate, A2058 melanoma)[12]

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom plates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working stock of EAMP by serially diluting the 10 mM DMSO stock in serum-free medium. Aim for final concentrations ranging from 0.1 µM to 100 µM. Include a "vehicle control" (DMSO only, at the highest concentration used, typically <0.5%) and a "no treatment" control.

  • Cell Treatment: Add 100 µL of the 2X EAMP working solutions to the corresponding wells. Incubate for 48-72 hours.

  • MTT Addition: After incubation, carefully remove 100 µL of the medium. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible.

  • Solubilization: Add 150 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals. The plate can be agitated on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration: % Viability = (OD_Treated / OD_VehicleControl) * 100

  • Plot % Viability against the log of EAMP concentration.

  • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to determine the half-maximal inhibitory concentration (IC₅₀).

ParameterExample ValueDescription
Cell Line MCF-7 (Human Breast Adenocarcinoma)A common, well-characterized cell line for initial screening.[12]
Seeding Density 8,000 cells/wellOptimized for logarithmic growth over the assay period.
EAMP Conc. Range 0.1, 1, 5, 10, 25, 50, 100 µMA broad range to capture the full dose-response curve.
Incubation Time 72 hoursStandard duration for assessing antiproliferative effects.[11]
Positive Control Doxorubicin (10 µM)A standard chemotherapeutic agent to validate assay performance.
Vehicle Control 0.5% DMSO in mediumEnsures the solvent has no significant effect on cell viability.
Protocol: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[13]

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., 2.5 x 10⁵ cells/well) in a 6-well plate and allow them to attach overnight. Treat cells with EAMP at concentrations around its determined IC₅₀ and 2x IC₅₀ for 24-48 hours. Include vehicle-treated and positive control (e.g., Staurosporine) samples.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, which is then neutralized with complete medium. Centrifuge the combined cell suspension.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Section 2: Anti-inflammatory Activity Evaluation

Inflammation is critically mediated by enzymes like cyclooxygenases (COX-1 and COX-2).[14] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Pyrazole-containing compounds, such as Celecoxib, are known selective COX-2 inhibitors. This section provides protocols to assess EAMP's potential as an anti-inflammatory agent.

Rationale and Signaling Pathway

The primary mechanism to investigate is the inhibition of COX enzymes. A direct enzymatic assay can determine if EAMP inhibits COX-1 and/or COX-2 activity. A cell-based assay using macrophages can then confirm this activity in a more biologically relevant context, where COX-2 is induced by an inflammatory stimulus like lipopolysaccharide (LPS).

G cluster_1 COX-2 Inflammatory Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2 COX-2 Gene Transcription NFkB->COX2 AA Arachidonic Acid PGs Prostaglandins (PGs) (Inflammatory Mediators) AA->PGs COX-2 Enzyme EAMP EAMP (Inhibitor) EAMP->PGs Inhibits

Caption: Simplified COX-2 signaling pathway targeted by anti-inflammatory agents.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol utilizes commercially available colorimetric or fluorometric COX inhibitor screening kits, which measure the peroxidase component of COX activity.

Materials:

  • COX-1/COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam)

  • EAMP, dissolved in DMSO

  • Positive Controls: SC-560 (COX-1 selective), Celecoxib (COX-2 selective), Diclofenac (non-selective)[14]

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all kit components (buffer, heme, arachidonic acid, enzyme, colorimetric substrate) as per the manufacturer's instructions.

  • Compound Addition: Add 10 µL of various concentrations of EAMP or control inhibitors to the appropriate wells. Include a "100% initial activity" well with DMSO vehicle.

  • Enzyme Addition: Add purified COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind.

  • Initiate Reaction: Add arachidonic acid (the substrate) to all wells to initiate the reaction.

  • Readout: After a short incubation, measure the absorbance or fluorescence at the appropriate wavelength as per the kit protocol.

Data Analysis:

  • Calculate the percent inhibition for each EAMP concentration relative to the vehicle control.

  • Plot percent inhibition against the log of EAMP concentration for both COX-1 and COX-2.

  • Determine the IC₅₀ value for each enzyme.

  • Calculate the COX-2 Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2). A value > 1 indicates selectivity for COX-2.

ParameterExample ValueDescription
Enzymes Ovine COX-1, Human Recombinant COX-2Standard purified enzymes used in commercial kits.
Substrate Arachidonic AcidThe natural substrate for cyclooxygenase enzymes.
EAMP Conc. Range 0.01 µM to 100 µMA wide range is needed to determine potency and selectivity.
COX-1 Control SC-560Validates the assay's ability to detect COX-1 specific inhibition.
COX-2 Control CelecoxibValidates the assay's ability to detect COX-2 specific inhibition.[15]

Section 3: Antimicrobial Activity Screening

Heterocyclic compounds containing nitrogen, such as pyrazoles, are frequently screened for antimicrobial activity.[16] The initial step is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

Rationale and Workflow

The broth microdilution method is a standardized and efficient technique for determining the MIC of a compound against a panel of pathogenic bacteria and fungi.[17][18] This quantitative method allows for direct comparison with standard antibiotics.

G cluster_2 Broth Microdilution MIC Workflow A Prepare EAMP Serial Dilutions in 96-well plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C D Incubate Plate (e.g., 37°C for 18-24h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F G Optional: Determine MBC (Plate from clear wells onto agar) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • EAMP in DMSO

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 Medium for fungi

  • Sterile 96-well U-bottom plates

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of EAMP in the appropriate broth (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the plate containing the compound dilutions.

  • Controls:

    • Growth Control: Well with broth and inoculum only (should be turbid).

    • Sterility Control: Well with broth only (should be clear).

    • Vehicle Control: Well with inoculum and the highest concentration of DMSO.

    • Positive Control: A serial dilution of a standard antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of EAMP at which there is no visible turbidity (growth).[17]

Data Presentation: MIC values are typically reported in a table for easy comparison across different microbial strains.

MicroorganismStrainMIC of EAMP (µg/mL)MIC of Control Abx (µg/mL)
S. aureus (Gram +)ATCC 29213[Result][Ciprofloxacin Result]
E. coli (Gram -)ATCC 25922[Result][Ciprofloxacin Result]
C. albicans (Yeast)ATCC 90028[Result][Fluconazole Result]

Conclusion

This document outlines a structured, multi-faceted approach to characterizing the in vitro efficacy of this compound. By systematically evaluating its anticancer, anti-inflammatory, and antimicrobial properties using these validated protocols, researchers can generate a robust preliminary dataset. The results will guide subsequent hit-to-lead optimization efforts and more complex mechanistic studies, ultimately determining the therapeutic potential of this promising pyrazole derivative.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [URL: https://www.
  • Guan, L. P., Jin, Q. H., & Cai, H. (2012). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Advances, 2(24), 9143-9147. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ra/c2ra21245a]
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4839848/]
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & medicinal chemistry, 25(22), 5891–5903. [URL: https://www.sciencedirect.com/science/article/abs/pii/S096808961731675X]
  • Sangani, C. B., Momin, M. Y., & Shah, M. K. (2013). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. Bioorganic & medicinal chemistry letters, 23(17), 4877–4880. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3881959/]
  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute. [URL: https://clsi.org/standards/products/microbiology/documents/m07/]
  • Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian journal of microbiology, 38, 369-380. [URL: https://www.scielo.br/j/bjm/a/8Fz4vky5wZ4b9c7k4qN4wzH/?lang=en]
  • Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 8(5), 779–788. [URL: https://pubmed.ncbi.nlm.nih.gov/22741785/]
  • Tebboub, A., Zaria, A. T., Bouziane, I., & Belfaitah, A. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific reports, 11(1), 1-17. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8209043/]
  • D'hooghe, M., & De Kimpe, N. (2006). The chemistry of 1-substituted 5-aminopyrazoles. Tetrahedron, 62(3), 513-535. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040200501004X]
  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer drugs, 16(3), 223–228. [URL: https://pubmed.ncbi.nlm.nih.gov/15711174/]
  • Sharma, V., Kumar, P., & Pathak, D. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 20(1), 1-2. [URL: https://pubmed.ncbi.nlm.nih.gov/37861007/]
  • BenchChem. (2025). In Vitro Assay Development for Novel Anti-Cancer Agents. [URL: https://www.benchchem.com/application-notes/in-vitro-assay-development-for-novel-anti-cancer-agents]
  • ATCC. American Type Culture Collection. [URL: https://www.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [URL: https://noblelifesci.
  • Gomaa, A. M., Ahmed, R. R., & El-Damasy, A. K. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceutical chemistry journal, 57(4), 481-493. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10330107/]
  • Fiebig, H. H., & Burger, A. M. (2002). New anticancer agents: in vitro and in vivo evaluation. Onkologie, 25(5), 422-429. [URL: https://www.karger.com/Article/Abstract/66735]
  • Adan, A., Kiraz, Y., & Baran, Y. (2016). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Cellular and molecular biology (Noisy-le-Grand, France), 62(12), 1-9. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5462411/]
  • Mphahlele, M. J., Gildenhuys, S., & Malindisa, S. T. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS omega, 8(12), 10985-11000. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c07923]
  • Smole-Cercel, V., & Smole, F. (2020). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Acta Chimica Slovenica, 67(3), 635-657. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00632]
  • Thore, S. N., Gupta, V. B., & Baheti, K. G. (2016). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society, 20, S482-S488. [URL: https://www.sciencedirect.com/science/article/pii/S131961031200096X]
  • Khathi, A., Mabasa, L., & Gwebu, E. T. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. RSC advances, 13(22), 15037-15053. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10186981/]
  • Ahmad, I., Ahmed, J., & Gilani, A. H. (2022). Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 27(4), 1265. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8877701/]
  • Chem-Impex. (n.d.). Ethyl 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylate. [URL: https://chemimpex.com/products/03649]
  • Kumar, V., & Sharma, P. (2017). Current status of pyrazole and its biological activities. Journal of pharmacy & bioallied sciences, 9(3), 131. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5590329/]
  • Dikusar, E. A., Potkin, V. I., & Zvereva, T. D. (2021). Studying the anti-inflammatory activity of a series of nitrogenous heterocyclic compounds and comparison of the obtained data with the results of quantum chemical calculations. Doklady of the National Academy of Sciences of Belarus, 65(3), 321-329. [URL: https://journals.nasb.gov.by/doklady/article/view/10002]
  • El-Sayed, M. A. A., Al-Ghorbani, M., & Bonab, S. R. (2024). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. Molecules, 29(1), 246. [URL: https://www.mdpi.com/1420-3049/29/1/246]
  • Kumar, A., Sharma, S., & Kumar, D. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19163-19175. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra01893h]
  • Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [URL: https://www.researchgate.net/publication/257677891_Novel_ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates_Synthesis_and_pharmacological_activity]
  • Chem-Impex. (n.d.). Ethyl 5-Amino-1-phenyl-4-pyrazolecarboxylate. [URL: https://chemimpex.com/products/03650]
  • Elgazwy, A. S., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [URL: https://www.researchgate.
  • Abdel-Wahab, B. F., & Mohamed, H. A. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(2), 834. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865487/]
  • J&K Scientific. (n.d.). Ethyl 5-amino-1-(4-methylphenyl)pyrazole-4-carboxylate. [URL: https://www.jk-sci.com/product-25072]
  • Smolecule. (2024). ethyl 5-amino-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate. [URL: https://www.smolecule.com/ethyl-5-amino-4-(4-methoxyphenyl)
  • Ismail, M. M., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1376. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3758117/]

Sources

Application Notes and Protocols for the Agricultural Screening of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in agricultural research and development on the application of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. The pyrazole scaffold is a cornerstone in modern agrochemical design, with derivatives exhibiting a wide spectrum of biological activities including herbicidal, fungicidal, and insecticidal properties.[1][2][3][4] this compound serves as a versatile synthetic intermediate for creating novel active ingredients.[5][6][7] These application notes detail the underlying scientific principles and provide robust, step-by-step protocols for the preliminary screening of this compound and its derivatives to identify and characterize potential agrochemical candidates.

Part 1: Scientific Rationale and Strategic Overview

The pyrazole heterocycle is a privileged structure in agrochemistry.[3] Its derivatives have led to the development of commercial herbicides, fungicides, and insecticides.[8] The core structure's versatility allows for extensive chemical modification, enabling the fine-tuning of biological activity, selectivity, and environmental profiles. This compound is a key building block in this discovery process. The 5-amino group, in particular, is a crucial anchor for synthesizing fused pyrazole systems and other complex derivatives with enhanced biological potency.[9][10]

Our screening strategy is built on a tiered approach, beginning with broad-spectrum primary screens to identify any biological activity, followed by more specific secondary assays to determine the mode of action and potency. The choice of assays is guided by the known targets of many successful pyrazole-based agrochemicals.

  • Herbicidal Potential: Many pyrazole herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[11][12][13] This enzyme is critical for plastoquinone synthesis, a required cofactor in the carotenoid biosynthesis pathway.[11] Inhibition leads to the characteristic bleaching symptoms in susceptible plants as chlorophyll is destroyed by photooxidation.[11] Our protocols will therefore focus on whole-plant assays designed to detect this bleaching phenotype.

  • Fungicidal Potential: A significant class of pyrazole-based fungicides are Succinate Dehydrogenase Inhibitors (SDHIs).[2][14] These compounds disrupt the fungal mitochondrial respiratory chain by blocking the oxidation of succinate to fumarate, thereby halting cellular energy production.[1][2] Our fungicidal screening protocol is an in vitro mycelial growth inhibition assay, a standard and effective method for identifying SDHIs and other fungicidal mechanisms.[4][15][16]

  • Insecticidal Potential: Phenylpyrazole insecticides, such as fipronil, act as potent non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system.[17][18][19][20] Blockage of this channel prevents neuronal inhibition, leading to hyperexcitation, convulsions, and death of the insect.[18] The protocols provided describe contact and residual bioassays, which are effective for evaluating neurotoxic insecticides.[5][13][21]

Part 2: Experimental Protocols and Methodologies

General Preparation of Test Compound

For all subsequent protocols, this compound (herein referred to as the "Test Compound") must be prepared as a stock solution.

  • Stock Solution Preparation (10,000 ppm or 10 mg/mL):

    • Accurately weigh 100 mg of the Test Compound.

    • Dissolve in a minimal amount of a suitable solvent, such as acetone or dimethyl sulfoxide (DMSO). Ensure complete dissolution.

    • Bring the final volume to 10 mL with the chosen solvent in a volumetric flask. This creates a 10,000 ppm stock solution.

  • Serial Dilutions: Prepare a range of working concentrations by performing serial dilutions from the stock solution. For primary screening, a range of 1, 10, 100, and 1000 ppm is recommended. Subsequent dose-response studies will require a more refined dilution series to accurately calculate EC₅₀/LC₅₀ values.

  • Control Solutions: Always prepare a solvent-only control (negative control) and, where appropriate, a positive control using a commercial standard with a relevant mode of action.

Protocol for Primary Herbicidal Activity Screening

This protocol uses a miniaturized whole-organism bioassay to detect both pre-emergence and post-emergence herbicidal activity. The primary endpoint is visual assessment of phytotoxicity, including chlorosis (yellowing), necrosis (tissue death), and the characteristic bleaching associated with HPPD inhibitors.[12][22]

G cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay Pre1 Fill wells with soil Pre2 Apply Test Compound to soil surface Pre1->Pre2 Pre3 Sow seeds (e.g., A. thaliana, Lolium perenne) Pre2->Pre3 Pre4 Incubate under controlled conditions Pre3->Pre4 Pre5 Assess germination & seedling vigor at 7-14 days Pre4->Pre5 Post1 Sow seeds and grow to 1-2 leaf stage Post2 Apply Test Compound via foliar spray Post1->Post2 Post3 Return to controlled growth conditions Post2->Post3 Post4 Assess phytotoxicity at 3, 7, and 14 days Post3->Post4 Start Prepare Test Compound Dilutions Start->Pre1 Start->Post1

Caption: Workflow for pre- and post-emergence herbicide screening.

  • 96-well microplates or small pots.

  • Standard potting soil mix.

  • Seeds of indicator species: one dicot (e.g., Arabidopsis thaliana, Amaranthus retroflexus) and one monocot (e.g., Lolium perenne, Echinochloa crus-galli).

  • Test Compound dilutions (1, 10, 100, 1000 ppm).

  • Solvent control (e.g., acetone/water with surfactant).

  • Positive control: Mesotrione (an HPPD inhibitor) at its recommended screening concentration.[23]

  • Growth chamber with controlled light, temperature, and humidity.

  • Micropipette or small-volume sprayer.

A. Pre-Emergence Assay:

  • Fill wells of a 96-well plate or small pots with soil, leaving a small headspace.

  • Apply a precise volume (e.g., 50-100 µL) of each Test Compound concentration, solvent control, and positive control to the soil surface of replicate wells.

  • Allow the solvent to evaporate briefly.

  • Sow 3-5 seeds of each indicator species into each well.

  • Lightly cover the seeds with soil or vermiculite.

  • Water gently and place the plates/pots in a growth chamber (e.g., 25°C, 16:8h light:dark cycle).

  • Assess results after 7 to 14 days by visually scoring germination rate, seedling growth, and any signs of phytotoxicity (stunting, bleaching, necrosis) compared to the solvent control.

B. Post-Emergence Assay:

  • Sow seeds in pots or trays and grow them in a growth chamber until they reach the 1-2 true leaf stage.

  • Prepare spray solutions of the Test Compound, solvent control, and positive control. It is common to include a non-ionic surfactant (e.g., 0.25% v/v) to aid in leaf wetting.[23]

  • Apply the treatments as a fine mist to the foliage until runoff is just beginning, ensuring even coverage.[6]

  • Allow plants to dry before returning them to the growth chamber.

  • Visually assess phytotoxicity on a percentage scale (0% = no effect, 100% = plant death) at 3, 7, and 14 days after treatment.[6] Pay close attention to the development of new, bleached tissue, which is a hallmark of HPPD inhibition.[11]

Summarize visual assessment data in a table. Compounds showing significant phytotoxicity, especially bleaching, should be advanced to secondary screening to determine their EC₅₀ values and confirm their mode of action through enzymatic assays.[24]

Compound Concentration (ppm) Pre-Emergence (% Injury) Post-Emergence (% Injury) Observations
Test Compound @ 1000 9095Severe stunting, bleaching of new growth
Test Compound @ 100 6075Moderate stunting, visible bleaching
Test Compound @ 10 1020Slight growth inhibition
Test Compound @ 1 00No effect
Mesotrione (Positive Control) 95100Complete bleaching and necrosis
Solvent Control 00Healthy growth
Protocol for Primary Fungicidal Activity Screening

This protocol utilizes the mycelial growth inhibition assay, a standard in vitro method to evaluate the intrinsic fungitoxicity of a compound against a panel of economically important plant pathogenic fungi.[4][15]

cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII oxidation Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III ComplexII->ComplexIII e- transfer ATP ATP Production ComplexIII->ATP TestCompound SDHI Fungicide (e.g., Pyrazole Derivative) TestCompound->ComplexII INHIBITS

Caption: Inhibition of Fungal Respiration by SDHI Fungicides.

  • Pure cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum).[8][15]

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Sterile petri dishes (90 mm).

  • Test Compound dilutions in a suitable solvent (e.g., DMSO).

  • Positive control: Boscalid or Fluxapyroxad (commercial SDHI fungicides).[25]

  • Sterile cork borer (5 mm diameter).

  • Incubator.

  • Prepare sterile PDA medium and maintain it in a molten state in a 45-50°C water bath.

  • Aliquot the required volume of molten PDA into sterile flasks for each treatment.

  • Add the appropriate volume of the Test Compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Ensure the solvent concentration does not exceed 1% v/v. Swirl to mix thoroughly.

  • Perform the same additions for the solvent control and positive control.

  • Pour the amended PDA into sterile petri dishes (approx. 20 mL per dish) and allow them to solidify in a laminar flow hood.

  • Using a sterile cork borer, take a 5 mm mycelial plug from the growing edge of an actively growing fungal culture.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (treatment and control).[15]

  • Seal the plates with paraffin film and incubate at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Monitor the plates daily. When the fungal growth in the solvent control plates has reached approximately 80% of the plate diameter, measure the colony diameter of all treatments.[15]

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • % Inhibition = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control, and dt is the average diameter of the fungal colony in the treatment.

Record the percent inhibition for each concentration. Compounds showing high inhibition (>70%) at low concentrations are promising candidates. Further studies should be conducted to determine the EC₅₀ values against a broader panel of fungi.[14]

Compound Concentration (µg/mL) % Inhibition vs. Botrytis cinerea % Inhibition vs. Rhizoctonia solani
Test Compound @ 100 9598
Test Compound @ 50 8289
Test Compound @ 10 4555
Test Compound @ 1 1218
Boscalid (Positive Control) 9899
Solvent Control 00
Protocol for Primary Insecticidal Activity Screening

This section describes a residual/contact bioassay using the vial coating method, a common technique for assessing the toxicity of compounds to insects.[7][13]

  • Glass scintillation vials (20 mL).

  • Test insects (e.g., larvae of Spodoptera litura (tobacco cutworm), or adults of Aedes aegypti (mosquito) or Drosophila melanogaster (fruit fly)).

  • Test Compound dilutions in a volatile solvent like acetone.

  • Positive control: Fipronil (a phenylpyrazole insecticide).[17][26]

  • Acetone (solvent control).

  • Vial roller or rotator.

  • Source of nutrition for the insects during the observation period (e.g., a small piece of artificial diet or a cotton ball soaked in sugar solution).

  • Pipette 0.5 mL of each Test Compound concentration, solvent control, and positive control into separate glass vials.[13]

  • Immediately place the vials on a roller and rotate them at an angle, allowing the solvent to spread evenly over the inner surface as it evaporates. This leaves a uniform dry film of the compound.[13]

  • Once the vials are completely dry and free of solvent odor, introduce a set number of test insects (e.g., 10-20) into each vial.[7]

  • Cap the vials with perforated lids or breathable stoppers to allow for air exchange.

  • Provide a small source of food/water if the observation period exceeds 24 hours.

  • Hold the vials at a controlled temperature and humidity suitable for the test species.

  • Assess insect mortality at various time points (e.g., 4, 8, 24, and 48 hours) after exposure. An insect is considered dead if it is unable to make any coordinated movement when gently prodded.

  • Calculate the percentage mortality for each treatment, correcting for any mortality in the control group using Abbott's formula if necessary.

Present the data as percent mortality at the 24-hour or 48-hour time point. Compounds causing high mortality at low concentrations warrant further investigation to determine their LC₅₀ values and to explore their spectrum of activity against other key insect pests.

Compound Concentration (µ g/vial ) % Mortality at 24h (Spodoptera litura)
Test Compound @ 100 100
Test Compound @ 10 85
Test Compound @ 1 30
Test Compound @ 0.1 5
Fipronil (Positive Control) 100
Solvent Control 0

Part 4: Concluding Remarks

This compound represents a valuable starting point for the discovery of novel agrochemicals. The protocols outlined in this guide provide a robust framework for the initial screening of this compound and its subsequent derivatives for herbicidal, fungicidal, and insecticidal activity. A positive result, or "hit," in any of these primary screens should be followed by a more rigorous dose-response analysis to establish potency (EC₅₀/LC₅₀) and subsequent secondary assays to confirm the mode of action and evaluate the spectrum of activity. By systematically applying these methodologies, researchers can efficiently identify promising lead compounds for development into the next generation of crop protection solutions.

References

  • Christensen, C. A., et al. HIGH-THROUGHPUT SCREENING STRATEGIES FOR NOVEL HERBICIDE TARGETS. North Central Weed Science Society. [Link]

  • Pasche, S., et al. (2017). Biological Methodologies on SDHI Fungicides to Assess Reductions of Sensitivity and Activity on Venturia inaequalis and Cross-Resistance Tests. Advances in Microbiology. [Link]

  • Dayan, F. E. (2013). Screening for Natural Product Herbicides. California Weed Science Society. [Link]

  • Li, X., et al. (2025). Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif. Journal of Agricultural and Food Chemistry. [Link]

  • Fan, F., et al. (2018). Development of a LAMP Method for Detecting SDHI Fungicide Resistance in Botrytis cinerea. Plant Disease. [Link]

  • Nawaz, M., et al. (2021). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. PLOS ONE. [Link]

  • Van de Wouw, A. P., et al. (2024). Baseline Sensitivity of Leptosphaeria maculans to Succinate Dehydrogenase Inhibitor (SDHI) Fungicides and Development of Molecular Markers for Future Monitoring. Journal of Fungi. [Link]

  • Rani, M. U., & Aruna, R. (2023). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal. [Link]

  • Sukhoverkov, K. V., et al. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Chemical Biology. [Link]

  • Wang, G., et al. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. Agronomy. [Link]

  • Kim, J., et al. (2025). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science. [Link]

  • Sreekanth, M., & Rao, B. V. (2020). Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). International Journal of Current Microbiology and Applied Sciences. [Link]

  • Placke, F. J., & Weber, L. (2011). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments. [Link]

  • Galdino, T. V. S., et al. (2011). BIOASSAY METHOD FOR TOXICITY STUDIES OF INSECTICIDE FORMULATIONS TO Tuta absoluta (MEYRICK, 1917). Ciência e Agrotecnologia. [Link]

  • Geethu, M., & Chaithra, G. M. (2023). Bioassay Techniques in Entomological Research. SciSpace. [Link]

  • Wang, H., et al. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry. [Link]

  • Narahashi, T., et al. (2010). Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals. Pesticide Biochemistry and Physiology. [Link]

  • Wang, X., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal. [Link]

  • Hao, Z., et al. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity. [Link]

  • ResearchGate. Computational protocol of discovering new HPPD inhibitors. [Link]

  • Affeldt, R. HPPD Herbicide Screening on Seed Crops. Oregon State University. [Link]

  • Liu, X.-H., et al. (2015). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. [Link]

  • Al-Zahrani, F. M., & El-Shehry, M. F. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

  • Holyoke, C. W., & Casida, J. E. (2008). Chloride channels as tool for developing selective insecticides. Archives of Insect Biochemistry and Physiology. [Link]

  • Fu, Y.-X., et al. (2025). In vivo fluorescent screening for HPPD‐targeted herbicide discovery. Pest Management Science. [Link]

  • Casida, J. E. (1993). Insecticide action at the GABA-gated chloride channel: recognition, progress, and prospects. Archives of Insect Biochemistry and Physiology. [Link]

  • Boaventura, D., et al. (2024). The Frequency and Spread of a GABA-Gated Chloride Channel Target-Site Mutation and Its Impact on the Efficacy of Ethiprole Against Neotropical Brown Stink Bug, Euschistus heros (Hemiptera: Pentatomidae). Insects. [Link]

  • Taylor-Wells, J., et al. (2025). γ-Aminobutyrate- and Glutamate-gated Chloride Channels as Targets of Insecticides. Advances in Insect Physiology. [Link]

Sources

Application Notes and Protocols for the Evaluation of Analgesic Activity in Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrazole Scaffolds in Analgesia

The pyrazole nucleus is a pharmacologically significant scaffold, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Its presence in established drugs like the selective COX-2 inhibitor celecoxib highlights the profound potential of pyrazole derivatives in managing pain and inflammation.[3][4] The development of novel analgesics remains a critical endeavor in pharmaceutical research, driven by the need for agents with improved efficacy, better safety profiles, and reduced side effects compared to existing non-steroidal anti-inflammatory drugs (NSAIDs) and opioids.[5][6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a suite of detailed experimental protocols for the systematic evaluation of the analgesic potential of novel pyrazole derivatives, from initial in vivo screening to in vitro mechanistic elucidation. The methodologies are designed to establish a robust, self-validating system for identifying and characterizing promising new chemical entities for pain management.

Pillar 1: Mechanistic Grounding - Targeting the Pathways of Pain

Understanding the molecular targets is fundamental to rational drug design. For pyrazole derivatives, the primary and most well-documented mechanism of analgesic action is the inhibition of the cyclooxygenase (COX) pathway.

The Cyclooxygenase (COX) Pathway:

COX enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for converting arachidonic acid into prostanoids, which are potent mediators of pain, inflammation, and fever.[10] Two primary isoforms exist:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the gastric mucosa and renal function.[10] Inhibition of COX-1 is associated with the gastrointestinal side effects of traditional NSAIDs.[7]

  • COX-2: An inducible enzyme whose expression is significantly upregulated at sites of inflammation.[10][11] It is the primary target for anti-inflammatory and analgesic drug action.[10]

Selective inhibition of COX-2 over COX-1 is a key strategy in developing safer NSAIDs.[7][12] Therefore, determining the inhibitory potency (IC50) and selectivity of novel pyrazole derivatives for these two isoforms is a critical step.

Beyond COX, some derivatives may interact with other pain-related targets, such as cannabinoid receptors (CB1/CB2), which are known to modulate nociceptive signaling.[6]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1->Prostaglandin_H2 GI_Protection Gastric Mucosal Protection COX1->GI_Protection Physiological Role COX2->Prostaglandin_H2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) Prostaglandin_H2->Prostanoids Isomerases Pain Pain & Inflammation Prostanoids->Pain Stimulus Inflammatory Stimuli Stimulus->COX2 Induces Expression Pyrazole Pyrazole Derivative Pyrazole->COX1 Non-selective Inhibition Pyrazole->COX2 Selective Inhibition

Caption: Arachidonic Acid Cascade and COX Inhibition.

Pillar 2: In Vivo Evaluation of Analgesic Efficacy

In vivo models are indispensable for assessing the overall analgesic effect of a compound, accounting for its absorption, distribution, metabolism, and excretion (ADME) profile. The choice of model depends on the anticipated mechanism of action (central vs. peripheral).

Workflow for In Vivo Analgesic Screening

Caption: Workflow for in vitro mechanistic studies.

Protocol 4: COX-1/COX-2 Inhibition Assay (Colorimetric/Fluorometric)

This assay measures the peroxidase activity of COX enzymes. [13]The conversion of arachidonic acid to PGG2 by the cyclooxygenase component is followed by the reduction of PGG2 to PGH2 by the peroxidase component. This peroxidase activity can be monitored colorimetrically or fluorometrically. [13][14]Commercial kits are widely available and provide a reliable method for screening.

General Methodology (adapted from commercial kits):

  • Reagent Preparation: Prepare assay buffer, heme cofactor, and solutions of purified ovine COX-1 and human recombinant COX-2 enzymes as per the kit instructions. [13]2. Plate Setup: In a 96-well plate, set up wells for:

    • Background: Assay buffer and heme only.

    • 100% Initial Activity: Assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Assay buffer, heme, enzyme, and varying concentrations of the pyrazole derivative.

  • Pre-incubation: Add the pyrazole derivative (or its vehicle, typically DMSO) to the inhibitor wells and pre-incubate with the enzyme solution for a specified time (e.g., 10 minutes at 37°C) to allow for binding. [10]4. Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells (except background).

  • Detection: The peroxidase reaction is monitored by the appearance of an oxidized product (e.g., oxidized TMPD) which can be measured by a plate reader at the appropriate wavelength (e.g., 590 nm for colorimetric assays). [13]6. Data Analysis:

    • Subtract the background reading from all other readings.

    • Calculate the percent inhibition for each concentration of the pyrazole derivative compared to the 100% initial activity control. [13] * Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration that causes 50% inhibition). [10] * Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2) . A higher SI value indicates greater selectivity for COX-2.

Protocol 5: Cannabinoid Receptor (CB1/CB2) Binding Assay

Should a pyrazole derivative show analgesic activity that cannot be explained by COX inhibition (e.g., strong central analgesia in the hot plate test but weak COX inhibition in vitro), other targets like cannabinoid receptors should be investigated. A competitive radioligand binding assay is a standard method to determine a compound's affinity for a receptor. [15][16] General Methodology:

  • Materials: Use membrane preparations from cells stably transfected with human CB1 or CB2 receptors. [15]A high-affinity radioligand (e.g., [³H]CP55,940) is also required. [17]2. Assay Setup: In assay tubes, combine the receptor membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the unlabeled pyrazole derivative (the competitor). [18]3. Incubation: Incubate the mixture (e.g., for 60-90 minutes at 30-37°C) to allow binding to reach equilibrium. [17][18]4. Separation: Separate the receptor-bound radioligand from the unbound radioligand via rapid vacuum filtration through glass fiber filters. [17]5. Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • The amount of bound radioactivity will decrease as the concentration of the competing pyrazole derivative increases.

    • Plot the percentage of specific binding against the log concentration of the pyrazole derivative to determine the IC50 value.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. The Ki value represents the binding affinity of the test compound for the receptor.

Parameter COX Inhibition Assay Receptor Binding Assay
Purpose Determine functional inhibition of enzyme activityDetermine binding affinity to a receptor target
Target COX-1 and COX-2 enzymes [10]CB1 and CB2 receptors [15]
Method Colorimetric or Fluorometric [13][14]Radioligand displacement [16]
Primary Endpoint IC50 (Inhibitory Concentration 50%) [10]Ki (Inhibition Constant)
Key Output Potency and Selectivity Index (SI)Binding Affinity

Conclusion

The systematic evaluation of pyrazole derivatives for analgesic activity requires a multi-tiered approach that combines robust in vivo screening with precise in vitro mechanistic studies. The protocols outlined in this guide provide a comprehensive framework for this process. By first identifying active compounds in well-established animal models of peripheral and central pain, researchers can effectively screen libraries of novel pyrazoles. Subsequent investigation using in vitro assays, such as COX inhibition, allows for the elucidation of the underlying mechanism of action and the determination of crucial parameters like COX-2 selectivity. This integrated strategy is essential for identifying lead candidates with a high potential for development into next-generation analgesic therapies.

References

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab.
  • Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evalu
  • Hot plate test. Wikipedia. [Link]

  • Hot Pl
  • Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers.
  • COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.
  • Tail flick test. Wikipedia. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]

  • Analgesia Hot Pl
  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed. [Link]

  • The Displacement Binding Assay Using Human Cannabinoid CB 2 Receptor-Transfected Cells. Springer Nature Experiments. [Link]

  • Application Notes and Protocols for Assessing Analgesic Effects of Morphine Hydrobromide Using the Hot Pl
  • Application Notes and Protocols for Receptor Binding Assay of Butyl-delta(9)-tetrahydrocannabinol. Benchchem.
  • Assay of CB1 Receptor Binding. ResearchGate. [Link]

  • Acetic acid-induced writhing method: Significance and symbolism. Imedpub.
  • Review on Analgesic activity using Tail Immersion Method. Asian Journal of Research in Chemistry.
  • A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. MDPI. [Link]

  • Tail flick test – Knowledge and References. Taylor & Francis Online.
  • Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. PMC - PubMed Central. [Link]

  • Tail Flick 疼痛閃尾測試.
  • Acetic Acid induced Writhing Method. YouTube. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.
  • Acetic acid induced painful endogenous infliction in writhing test on mice. PubMed Central. [Link]

  • Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. PubMed. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar. [Link]

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
  • Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. [Link]

  • COX Activity Assay Kit (Fluorometric). Sigma-Aldrich.
  • COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie.
  • Analgesic Activity of Some 1,2,4-Triazole Heterocycles Clubbed with Pyrazole, Tetrazole, Isoxazole and Pyrimidine. PubMed Central. [Link]

  • Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives. ResearchGate. [Link]

  • Clinical pharmacology of analgesics assessed with human experimental pain models. British Journal of Pharmacology. [Link]

  • Comparison of analgesic activity of test and standard drugs. ResearchGate. [Link]

  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives.
  • List of investigational analgesics. Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of this important heterocyclic compound.

Introduction

This compound is a valuable building block in pharmaceutical and agrochemical research.[1] Its synthesis, typically achieved through the cyclocondensation of a hydrazine derivative with a suitable three-carbon electrophile, can present challenges such as low yields, side product formation, and purification difficulties.[2][3] This guide provides a systematic approach to overcoming these common obstacles.

The primary synthetic route involves the reaction of (4-methoxyphenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate.[4] This reaction is a variation of the well-established Knorr pyrazole synthesis, a cornerstone in heterocyclic chemistry.[5][6] Understanding the nuances of this reaction is critical for achieving high yields and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Low or No Yield

Question: My reaction yield is consistently low (or I'm not getting any product). What are the common causes and how can I improve it?

Answer: Low yields are a frequent issue in pyrazole synthesis and can stem from several factors.[2][3] A systematic troubleshooting approach is the most effective way to identify and resolve the underlying problem.

1. Purity of Reagents and Solvents:

  • Problem: Impurities in starting materials or solvents can significantly hinder the reaction, leading to side products or preventing the reaction from proceeding altogether.[2] Hydrazine derivatives, in particular, can degrade over time.

  • Solution:

    • Use high-purity, freshly opened, or recently purified reagents.

    • Ensure solvents are anhydrous, as moisture can interfere with the condensation steps.[2] For instance, using absolute ethanol is crucial.

2. Suboptimal Reaction Conditions:

  • Problem: Temperature, reaction time, and reactant concentration are critical parameters.[2] An incomplete reaction is a common reason for low yields.[3]

  • Solution:

    • Temperature: While some protocols suggest refluxing for extended periods (e.g., 20 hours), monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal temperature and time.[3][4] In some cases, increasing the temperature to reflux is necessary for the cyclization to occur efficiently.[3]

    • Reaction Time: Monitor the reaction's progress using TLC or LC-MS to ensure the complete consumption of starting materials.[3]

    • Concentration: Adjusting the concentration of the reactants can influence the reaction rate.

3. Inefficient Mixing:

  • Problem: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and reduced reaction rates.[2]

  • Solution: Ensure vigorous and consistent stirring throughout the reaction, especially if solids are present.

4. Side Reactions and Byproduct Formation:

  • Problem: The formation of unwanted side products can significantly diminish the yield of the desired pyrazole.[3]

  • Solution:

    • Careful control of reaction temperature can minimize the formation of degradation products.

    • The order of reagent addition can also be critical.

Impurity and Purification Issues

Question: I've managed to synthesize the product, but it's impure, and I'm having difficulty with purification. What are the likely impurities and how can I remove them?

Answer: Purification can be challenging due to the presence of unreacted starting materials, isomers, or byproducts.

1. Unreacted Starting Materials:

  • Problem: Unreacted (4-methoxyphenyl)hydrazine or ethyl (ethoxymethylene)cyanoacetate can co-precipitate with the product.

  • Solution:

    • Optimize the reaction to ensure complete conversion.

    • During workup, washing the crude product with a suitable solvent can help remove unreacted starting materials.

2. Formation of Regioisomers:

  • Problem: When using unsymmetrical precursors, the formation of regioisomers is a possibility, which can be difficult to separate.[6]

  • Solution:

    • Careful column chromatography is often the most effective method for separating isomers.[7]

    • Fractional crystallization can also be attempted if the isomers have different solubilities in a particular solvent system.[7]

3. Product Oiling Out or Difficulty Crystallizing:

  • Problem: The product may precipitate as an oil or be difficult to crystallize from the reaction mixture or during recrystallization.[7]

  • Solution:

    • Try trituration with a non-polar solvent like hexanes to induce solidification.[7]

    • If the product remains an oil, purification by column chromatography may be necessary.

    • For recrystallization, a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can be effective.[7]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this synthesis?

A1: In the synthesis described, a base like potassium carbonate is used to neutralize the hydrochloride salt of the hydrazine starting material, (4-methoxyphenyl)hydrazine hydrochloride, liberating the free hydrazine for the reaction.[4] The base can also facilitate the cyclization step.[6]

Q2: Can I use a different solvent for this reaction?

A2: While ethanol is a commonly used solvent for this synthesis, other polar protic solvents can also be employed.[4] Aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) have been shown to be effective in similar pyrazole syntheses and may offer advantages in certain cases.[6]

Q3: Is it possible to use microwave-assisted synthesis to improve the yield and reduce reaction time?

A3: Yes, microwave-assisted synthesis is a well-established technique for accelerating organic reactions, including the synthesis of heterocyclic compounds like pyrazoles.[3][8] It can often lead to significantly shorter reaction times and improved yields.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is based on established literature procedures with modifications for improved yield and purity.[4]

Materials:

  • (4-methoxyphenyl)hydrazine hydrochloride

  • Ethyl (ethoxymethylene)cyanoacetate

  • Potassium carbonate (anhydrous)

  • Ethanol (absolute)

  • Ice water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-methoxyphenyl)hydrazine hydrochloride (20 g), ethyl (ethoxymethylene)cyanoacetate (18.6 g), and potassium carbonate (15.2 g).[4]

  • Add absolute ethanol (200 ml) to the flask.[4]

  • Heat the mixture to reflux with vigorous stirring.[4]

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • Once the reaction is complete (typically after 16-20 hours of reflux), cool the mixture to room temperature.[4][9]

  • Pour the cooled reaction mixture into ice water with stirring.[4]

  • Collect the precipitated solid by filtration.[4]

  • Wash the solid with cold water and dry it thoroughly.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[4] A reported yield for a similar synthesis is 28%.[4]

Data Presentation
ParameterRecommended ValueRationale
Solvent Absolute EthanolA polar protic solvent that facilitates the reaction. Being anhydrous is critical.
Base Anhydrous Potassium CarbonateNeutralizes the hydrazine hydrochloride salt and promotes cyclization.
Temperature RefluxProvides the necessary energy for the reaction to proceed to completion.
Monitoring Thin Layer Chromatography (TLC)Allows for real-time tracking of the reaction progress to determine the optimal reaction time.

Visualizations

Reaction Mechanism

The synthesis proceeds through a series of steps, including nucleophilic attack, cyclization, and aromatization.

ReactionMechanism reagents (4-methoxyphenyl)hydrazine + Ethyl (ethoxymethylene)cyanoacetate intermediate1 Nucleophilic Attack (Formation of Hydrazone Intermediate) reagents->intermediate1 Base (K2CO3) Ethanol intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Heat (Reflux) product Ethyl 5-amino-1-(4-methoxyphenyl) -1H-pyrazole-4-carboxylate intermediate2->product Aromatization ExperimentalWorkflow start Combine Reactants and Solvent reflux Heat to Reflux and Monitor by TLC start->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice Water cool->precipitate filter Filter the Solid Product precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize Troubleshooting start Low or No Yield? check_reagents Check Purity of Reagents and Solvents start->check_reagents Yes check_impurities Impure Product? start->check_impurities No optimize_conditions Optimize Reaction Conditions (Temp, Time, Stirring) check_reagents->optimize_conditions optimize_conditions->check_impurities column_chromatography Purify by Column Chromatography check_impurities->column_chromatography Yes success High Yield and Purity check_impurities->success No recrystallization Optimize Recrystallization column_chromatography->recrystallization recrystallization->success

Caption: Troubleshooting decision tree.

References

  • Zora, M., Kivrak, A., & Yazici, C. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 76(18), 7376–7383. [Link]

  • Zora, M., Kivrak, A., & Yazici, C. (2011). Synthesis of pyrazoles via electrophilic cyclization. PubMed, 21850942. [Link]

  • Molbase. (n.d.). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Molbase. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Hassan, S. Y. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4797. [Link]

  • IRJMETS. (n.d.). SYNTHESIS OF PYRAZOLINES FROM HYDRAZINE HYDRATE, AND EVALUATION BY ANTIINFLAMMATORY ACTIVITY. IRJMETS. [Link]

  • Svete, J. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 894–904. [Link]

  • Google Patents. (n.d.). US4434292A - Process for the preparation of pyrazole.
  • Neochoritis, C. G., & Neochoritis, G. S. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178–254. [Link]

  • National Center for Biotechnology Information. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Center for Biotechnology Information. [Link]

  • Zhang, W., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]

  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]

  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

Sources

Technical Support Center: Purification of Crude Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the purification of ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. We will move beyond simple procedural steps to address the underlying principles and troubleshoot common issues encountered during recrystallization, ensuring a robust and reproducible purification process.

Part 1: Foundational Knowledge & Frequently Asked Questions

This section establishes the theoretical groundwork for the practical steps that follow. Understanding these principles is critical for effective troubleshooting and optimization.

Q1: What is the fundamental principle of recrystallization for purifying this pyrazole derivative?

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1][2] The ideal scenario for this compound involves identifying a solvent in which the compound is highly soluble at an elevated temperature but poorly soluble at room or sub-ambient temperatures.[1] Impurities, conversely, should either be highly soluble at all temperatures (remaining in the cooled solvent, known as the mother liquor) or insoluble at all temperatures (allowing for their removal via hot filtration).[3] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, as the crystal lattice selectively incorporates molecules of its own kind, excluding the impurities.[2]

Q2: How do I select the optimal solvent for recrystallization? What are good starting points for this specific compound?

Solvent selection is the most critical step for successful recrystallization.[1] An ideal solvent must meet several criteria:

  • High-Temperature Solubility: It must dissolve the crude compound completely at or near its boiling point.[2]

  • Low-Temperature Insolubility: The compound should have very low solubility in the solvent at low temperatures (e.g., in an ice bath) to ensure maximum recovery.[2]

  • Favorable Impurity Profile: Impurities should remain in solution or be completely insoluble at all temperatures.[3]

  • Chemical Inertness: The solvent must not react with the compound.[2][3]

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[2]

For this compound, published synthetic procedures have successfully used ethanol for recrystallization, yielding a product with a melting point of 209-211°C.[4] Alcohols are generally a good starting point for pyrazole derivatives.[5][6] Small-scale solubility tests with solvents like methanol, ethyl acetate, and isopropanol are recommended to find the optimal system for your specific impurity profile.

Q3: What are the common impurities I should expect in my crude product?

Understanding potential impurities is key to designing an effective purification strategy. For this compound, which is typically synthesized from (4-methoxyphenyl)hydrazine hydrochloride and ethyl (ethoxymethylene)cyanoacetate, common impurities may include:[4]

  • Unreacted Starting Materials: Residual amounts of the hydrazine and cyanoacetate precursors.

  • Side-Reaction Products: Formation of regioisomers can be a challenge in the synthesis of substituted pyrazoles.[7]

  • Intermediates: Incomplete cyclization could result in hydrazone intermediates remaining in the crude product.[7]

  • Process-Related Impurities: Salts (like potassium carbonate used in the synthesis) or residual reaction solvents.

Part 2: Experimental Protocol & Data

This section provides a detailed workflow for the recrystallization process. Always perform this procedure in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

Solvent Suitability Comparison

The following table summarizes key properties of candidate solvents for initial small-scale testing.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Considerations & Safety
Ethanol 78.424.5Recommended Starting Point. [4] Good solvency for many pyrazoles. Flammable.
Methanol 64.732.7Higher polarity than ethanol; may dissolve the compound too well at room temperature, reducing yield. Toxic and flammable.
Ethyl Acetate 77.16.0Lower polarity. May be a good candidate if impurities are highly polar. Flammable.
Isopropanol 82.618.3Properties are intermediate between ethanol and water. Flammable.
Water 100.080.1Unlikely to be a good single solvent due to the organic nature of the compound, but could be used as an anti-solvent in a mixed-solvent system.[8]
Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask (do not use a beaker, as the narrow neck reduces solvent evaporation). Add a magnetic stir bar.

  • Add Solvent: Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[1] Adding an excess will significantly reduce your final yield.[9]

  • Decolorization (If Necessary): If the solution is colored and the pure compound is known to be colorless or white, remove the flask from the heat and add a very small amount of activated charcoal. Swirl the mixture for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration.[2] Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents the desired compound from crystallizing prematurely in the funnel.[7]

  • Slow Cooling (Crystal Formation): Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature on an insulated surface (e.g., a cork ring or wooden block).[1] Slow cooling is crucial for the formation of large, pure crystals.[9] Rushing this step can trap impurities.[9]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[7] Using cold solvent minimizes the loss of the purified product.

  • Drying: Dry the crystals completely. This can be done by leaving them on the filter paper under vacuum, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization & Isolation crude Crude Product in Flask solvent Add Minimum Hot Solvent crude->solvent Heat & Stir dissolved Completely Dissolved Solution solvent->dissolved hot_filter Hot Gravity Filtration dissolved->hot_filter If insoluble impurities exist clear_sol Clear, Saturated Solution dissolved->clear_sol If no insoluble impurities hot_filter->clear_sol slow_cool Slow Cooling to Room Temp clear_sol->slow_cool ice_bath Ice Bath Cooling slow_cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash mother_liquor Mother Liquor (contains impurities) filtration->mother_liquor dry Dry Crystals wash->dry pure Pure Crystalline Product dry->pure

Sources

identifying byproducts in the synthesis of ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for .

Technical Support Center: Synthesis of Ethyl 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of this compound. This pyrazole derivative is a valuable building block in pharmaceutical development, and achieving high purity is critical for downstream applications.[1] This document provides in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate common byproducts encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and well-established method is the cyclocondensation reaction between (4-methoxyphenyl)hydrazine (or its hydrochloride salt) and ethyl (ethoxymethylene)cyanoacetate (EEMC).[2][3] This reaction is typically performed in a protic solvent like ethanol and often requires a base, such as potassium carbonate or triethylamine, to neutralize the hydrazine salt and facilitate the reaction.[2]

Q2: My reaction yield is significantly lower than expected. What are the common causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction often requires reflux for an extended period (e.g., 6 to 20 hours).[2][3] Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials.

  • Suboptimal pH: If using a hydrazine salt, an inadequate amount of base can stall the reaction by not liberating enough of the free hydrazine nucleophile.

  • Side Reactions: The formation of byproducts, particularly the isomeric pyrazole, can consume starting materials and reduce the yield of the desired product.

  • Workup Losses: The product is typically isolated by precipitation in ice water.[2][3] Losses can occur if the product has some solubility in the aqueous ethanol mixture or if the precipitation is incomplete.

Q3: I'm observing multiple spots on my TLC plate after the reaction. What could they be?

Besides your target product, common spots on a TLC plate include:

  • Unreacted starting materials: (4-methoxyphenyl)hydrazine and ethyl (ethoxymethylene)cyanoacetate.

  • The isomeric byproduct: ethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate.

  • Hydrolyzed product: 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, especially if the workup or purification conditions are harsh.

Q4: My final product shows a broad melting point range. What does this indicate?

A broad melting point range is a classic sign of an impure sample. The most likely contaminant is the regioisomeric byproduct, which often has a different melting point but similar solubility, making it difficult to remove by simple recrystallization. Unreacted starting materials or solvent residues can also lead to melting point depression.

Troubleshooting Guide: Byproduct Identification and Mitigation

Core Reaction Pathway

The synthesis proceeds via nucleophilic attack of the hydrazine on the electron-deficient alkene of EEMC, followed by intramolecular cyclization and elimination of ethanol.

Reaction_Pathway SM1 (4-methoxyphenyl)hydrazine INT Hydrazone Intermediate SM1->INT + EtOH, Base SM2 Ethyl (ethoxymethylene)cyanoacetate (EEMC) SM2->INT + EtOH, Base PROD Desired Product Ethyl 5-amino-1-(4-methoxyphenyl)-1H- pyrazole-4-carboxylate INT->PROD Cyclization (Attack at Cyano) BYPROD1 Isomeric Byproduct Ethyl 3-amino-1-(4-methoxyphenyl)-1H- pyrazole-4-carboxylate INT->BYPROD1 Cyclization (Attack at Ester) (Minor Pathway)

Caption: Main reaction and isomeric byproduct formation.

Byproduct Profile 1: The Regioisomer
  • Name: Ethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

  • Plausible Formation Mechanism: (4-methoxyphenyl)hydrazine has two non-equivalent nitrogen atoms. While the substituted nitrogen (N1) is generally more nucleophilic, attack can also occur via the unsubstituted terminal nitrogen (N2). If the initial attack occurs at N1, subsequent cyclization leads to the desired 5-amino pyrazole. If the initial attack is at N2, the cyclization pathway results in the 3-amino regioisomer. The regioselectivity is a known challenge in pyrazole synthesis from unsymmetrical precursors.[4][5]

  • Identification Methods:

    • TLC: The isomer will likely have a slightly different Rf value from the desired product. It may appear as a shoulder on the main product spot or a distinct, close-running spot.

    • ¹H NMR: The chemical shift of the pyrazole ring proton (C5-H for the isomer, C3-H for the desired product) will be different. The position of the broad -NH₂ signal may also differ. For a related compound, the pyrazole proton signal was observed at δ 7.90 ppm.[6][7]

    • Mass Spectrometry: This is not an effective primary method for distinguishing isomers, as they will have the identical molecular weight (m/z). Fragmentation patterns in MS/MS might differ but require careful analysis.

  • Resolution and Prevention:

    • Prevention: The regiochemical outcome is highly dependent on reaction conditions (solvent, temperature, pH). Generally, the formation of the 5-amino isomer is favored. Careful control of pH can influence the nucleophilicity of the two nitrogen atoms.

    • Resolution: Careful column chromatography on silica gel is the most effective method for separating the two isomers. Multiple recrystallizations may also enrich the desired product, but complete removal of the isomer can be difficult.

Byproduct Profile 2: Unreacted Starting Materials
  • Names: (4-methoxyphenyl)hydrazine and Ethyl (ethoxymethylene)cyanoacetate (EEMC)

  • Plausible Formation Mechanism: The reaction has not gone to completion due to insufficient heating time, incorrect temperature, or improper stoichiometry of reagents.

  • Identification Methods:

    • TLC: Compare the crude reaction mixture to the starting material standards. EEMC can sometimes be visualized with a potassium permanganate stain.

    • ¹H NMR: Look for characteristic signals of the starting materials in the crude product spectrum.

      • EEMC: Signals for two ethyl groups and a vinyl proton (C₂H₅OCH=).

      • (4-methoxyphenyl)hydrazine: Aromatic signals corresponding to a 1,4-disubstituted benzene ring and a methoxy singlet (~3.8 ppm), along with broad NH/NH₂ signals.

  • Resolution and Prevention:

    • Prevention: Ensure the reaction is refluxed for an adequate time (monitor by TLC). Use a slight excess of one reagent (typically the more volatile or easily removed one) to drive the reaction to completion.

    • Resolution: Unreacted starting materials are typically removed during workup (precipitation of the product) and subsequent recrystallization.

Byproduct Profile 3: Hydrolysis Product
  • Name: 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

  • Plausible Formation Mechanism: The ethyl ester of the product is hydrolyzed to the corresponding carboxylic acid. This can occur if the reaction is worked up under strongly acidic or basic conditions, or if it is heated for a prolonged time in the presence of water.

  • Identification Methods:

    • TLC: The carboxylic acid is much more polar than the ester and will have a significantly lower Rf value. It may streak on the TLC plate.

    • ¹H NMR: The characteristic quartet and triplet of the ethyl group (around δ 4.2 and 1.3 ppm, respectively) will be absent.[6] A broad singlet for the carboxylic acid proton will appear far downfield (>10 ppm), though it may be exchanged in protic solvents like DMSO-d₆.

    • IR Spectroscopy: Look for a broad O-H stretch around 2500-3300 cm⁻¹ overlapping with the N-H stretches, and a shift in the carbonyl (C=O) frequency.

  • Resolution and Prevention:

    • Prevention: Use anhydrous solvents and maintain neutral pH during workup and purification. Avoid prolonged heating in aqueous or basic/acidic conditions.

    • Resolution: The carboxylic acid can be removed by washing a solution of the crude product (e.g., in dichloromethane or ethyl acetate) with a mild aqueous base like sodium bicarbonate solution. The desired ester will remain in the organic layer.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (Expected)
Desired Product C₁₃H₁₅N₃O₃261.28Pyrazole-H (s, ~7.8-8.0 ppm), Aromatic (2d, ~7.0-7.5 ppm), -NH₂ (br s), -OCH₃ (s, ~3.8 ppm), Ethyl (q, t)
Isomeric Byproduct C₁₃H₁₅N₃O₃261.28Pyrazole-H (s, different shift from desired), Aromatic (2d), -NH₂ (br s), -OCH₃ (s), Ethyl (q, t)
Hydrolysis Product C₁₁H₁₁N₃O₃233.22Absence of ethyl signals, presence of broad COOH signal (>10 ppm)
(4-methoxyphenyl)hydrazineC₇H₁₀N₂O138.17Aromatic (2d), -OCH₃ (s), broad NH/NH₂ signals
Ethyl (ethoxymethylene)cyanoacetateC₈H₁₁NO₃169.18Vinyl-H (s), two distinct Ethyl groups (q, t)

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A common mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).[8] Adjust polarity as needed to achieve an Rf of 0.3-0.4 for the main product.

  • Spotting: Dissolve a small amount of crude and purified material in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot alongside the starting materials.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). Staining with potassium permanganate can help identify oxidizable species.

Troubleshooting Workflow

Troubleshooting_Workflow START Problem Observed: Low Yield / Impure Product TLC Run TLC of Crude vs. SMs START->TLC NMR Acquire ¹H NMR of Crude Product TLC->NMR Multiple Spots / Tailing SM_PRESENT Spots Match Starting Materials (SMs)? TLC->SM_PRESENT Yes ISOMER_SUSPECT Close-running Spot to Product? TLC->ISOMER_SUSPECT Yes POLAR_SPOT Spot at Baseline / Tailing? TLC->POLAR_SPOT Yes NMR_CONFIRM_SM Signals for SMs Present? NMR->NMR_CONFIRM_SM NMR_CONFIRM_ISOMER Extra Pyrazole / Aromatic Signals? NMR->NMR_CONFIRM_ISOMER NMR_CONFIRM_HYDROLYSIS Ethyl Signals Absent? Broad COOH peak? NMR->NMR_CONFIRM_HYDROLYSIS CONC1 Conclusion: Incomplete Reaction Action: Increase reaction time/temp SM_PRESENT->CONC1 CONC2 Conclusion: Isomer Formation Action: Purify via Column Chromatography ISOMER_SUSPECT->CONC2 CONC3 Conclusion: Hydrolysis Action: Use neutral workup; Base wash POLAR_SPOT->CONC3 NMR_CONFIRM_SM->CONC1 NMR_CONFIRM_ISOMER->CONC2 NMR_CONFIRM_HYDROLYSIS->CONC3

Caption: Step-by-step guide to diagnosing impurities.

References

  • World Intellectual Property Organization. (n.d.). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Google Patents.
  • The Royal Society of Chemistry. (2019). Supporting Information.
  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Nagahara, K., Takagi, K., & Ueda, T. (1976). Reaction of ethoxymethylenemalononitrile with hydrazine hydrate. Chemical and Pharmaceutical Bulletin, 24(11), 2880-2882. Retrieved from [Link]

  • El-Dean, A. M. K., Ahmed, M. A., & El-Gaby, M. S. A. (2019). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Mohammed, S. J., Zuhier, F. G., & Salou, B. F. (2018). Synthesis and Characterization of Some Pyrazole, Pyrazoline and Pyrazolidine Derivatives. International Journal of Recent Research and Review, XI(1).
  • Der Pharma Chemica. (n.d.).
  • Journal of Organic Chemistry & Pharmaceutical Research. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. U.S.
  • ResearchGate. (n.d.).
  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
  • CORE. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
  • Visnav. (2022).
  • Dömling, A., & Beck, B. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1028–1061. Retrieved from [Link]

  • Shawali, A. S., & Abdelhamid, A. O. (2017). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. Molecules, 22(9), 1437.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. U.S.
  • Global Substance Registration System. (n.d.).
  • PubChem. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate.
  • ResearchGate. (n.d.).
  • ChemScene. (n.d.). 42466-69-3 | (Z)
  • ResearchGate. (n.d.). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[2][6][9]Triazino[5,6-b]quinoline Derivatives.

  • National Center for Biotechnology Information. (n.d.). Catalytic Synthesis of Nonracemic Azaproline Derivatives by Cyclization of β-Alkynyl Hydrazines under Kinetic Resolution Conditions. U.S.
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Strategies for Overcoming Solubility Challenges with Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate in Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. This document, curated by our senior application scientists, provides in-depth troubleshooting and practical guidance to address the significant solubility hurdles often encountered with this class of compounds. Our goal is to empower you with the foundational knowledge and advanced techniques required to ensure accurate and reproducible assay results.

Section 1: Understanding the Molecule - A Physicochemical Approach

A primary challenge in working with novel chemical entities is their behavior in aqueous environments, which is dictated by their physicochemical properties. Understanding these properties is the first step in designing a robust experimental plan.

Q1: What are the predicted physicochemical properties of this compound, and how do they impact its solubility?

A1: While experimental data for this specific molecule may not be publicly available, we can predict its properties based on its structure, which features a substituted pyrazole core. This analysis points towards low intrinsic aqueous solubility.

The molecule possesses a rigid, largely planar heterocyclic core, a methoxyphenyl group, and an ethyl carboxylate group. These features contribute to a high crystal lattice energy, meaning significant energy is required to break apart the solid state and solvate the individual molecules in water. Furthermore, the molecule has a calculated LogP (cLogP) value that is typically greater than 3, indicating a high degree of lipophilicity and a preference for non-polar environments over water.

The primary amine (-NH2) and the pyrazole nitrogen atoms offer some potential for hydrogen bonding and protonation. The basicity of the 5-amino group is expected to be low due to the electron-withdrawing effect of the adjacent carboxylate group. The most basic nitrogen is likely within the pyrazole ring. By leveraging this, pH modification can be a viable strategy, as protonating a basic center introduces a charge and dramatically improves aqueous solubility.

Table 1: Predicted Physicochemical Profile and Its Implications

PropertyPredicted Value/CharacteristicImpact on Aqueous Solubility
LogP > 3.0High . The compound is lipophilic and will preferentially partition into non-aqueous phases.
Aqueous Solubility < 10 µg/mLVery Low . Direct dissolution in aqueous buffers is highly unlikely to achieve relevant concentrations.
pKa (Most Basic) 2.0 - 4.0Slightly Basic . The pyrazole nitrogen can be protonated at acidic pH, creating a more soluble cationic species.
Hydrogen Bond Donors/Acceptors 1 Donor (Amine), 4 Acceptors (N, N, O=C, O-Et)Moderate capacity for hydrogen bonding, but this is outweighed by the large hydrophobic surface area.
Crystal Lattice Energy HighHigh . The planar structure promotes efficient crystal packing, making it difficult for water to solvate.

Section 2: Foundational Troubleshooting: First-Line Solubilization Strategies

Encountering compound precipitation is a common first hurdle. The following steps provide the standard, universally accepted starting point for solubilizing hydrophobic compounds for in vitro assays.

Q2: I'm seeing immediate precipitation when I add the powdered compound to my aqueous assay buffer. What is the correct first step?

A2: Direct dissolution of a hydrophobic compound like this in an aqueous buffer will almost always fail. The standard and correct first step is to prepare a high-concentration stock solution in a 100% organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard due to its powerful solubilizing capacity and miscibility with water.

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

  • Weigh Compound: Accurately weigh out a precise amount of your compound (e.g., 1 mg) into a low-adsorption microfuge tube or glass vial.

  • Add Solvent: Add the calculated volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a 300 g/mol compound, add 333 µL of DMSO to 1 mg).

  • Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 30-37°C water bath or brief sonication can be applied.

  • Visual Confirmation: Ensure the solution is completely clear with no visible particulates. This is now your master stock solution.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture, to maintain stability.

Caption: Workflow for preparing a DMSO stock solution.

Q3: My compound dissolved perfectly in DMSO, but it precipitates when I dilute the stock into my aqueous assay buffer. What is happening and how do I fix it?

A3: This is a classic solubility problem. While your compound is highly soluble in DMSO (thermodynamic solubility), its solubility in a mixed aqueous/DMSO system is much lower. When you add the DMSO stock to the buffer, the DMSO concentration drops, and the aqueous environment can no longer support the compound, causing it to crash out. This is often referred to as reaching the limit of kinetic solubility.

The key is to ensure the final concentration of DMSO in your assay is as low as possible, typically well below 5% and ideally below 1%, as higher concentrations can impact biological targets and cause artifacts.

Troubleshooting Steps:

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of your high-concentration DMSO stock into your aqueous buffer. This gradual reduction in DMSO concentration can sometimes keep the compound in solution.

  • Final DMSO Concentration: Critically assess the final DMSO concentration in your assay. If you are using a 10 mM stock to achieve a 10 µM final concentration, the dilution factor is 1:1000, resulting in a final DMSO concentration of 0.1%, which is generally well-tolerated.

  • Mixing Technique: When adding the DMSO stock to the buffer, ensure rapid and vigorous mixing (e.g., by vortexing or pipetting vigorously) to quickly disperse the compound and avoid localized high concentrations that can nucleate precipitation.

Table 2: Typical Final DMSO Concentrations Tolerated in Common Assays

Assay TypeGeneral Upper Limit for DMSORecommended Target
Biochemical Assays (e.g., Kinase) 1-2%< 0.5%
Cell-Based Viability Assays 0.5%< 0.1%
Primary Cell / Stem Cell Assays < 0.1%< 0.05%

Section 3: Advanced Solubilization Techniques for Persistent Issues

If precipitation persists even at low final DMSO concentrations, more advanced formulation strategies are required. The choice of strategy depends on the specific constraints of your assay system.

Issue: My compound precipitates even at a final DMSO concentration of <0.5%.
Strategy A: pH Modification

For ionizable compounds, adjusting the pH of the assay buffer can dramatically increase solubility. Based on the predicted pKa of the pyrazole nitrogen (2.0-4.0), protonating this site by lowering the pH will create a more soluble cationic form.

Q4: Can I use pH to increase the solubility of this compound?

A4: Yes, this is a highly effective strategy if your biological target is stable and active at a lower pH. By adjusting your buffer pH to be at least 1-2 units below the compound's pKa, you can ensure that the majority of the compound is in its charged, more soluble form, as described by the Henderson-Hasselbalch equation.

Protocol 2: pH-Based Solubility Screening

  • Prepare Buffers: Prepare a series of your primary assay buffer at different pH values (e.g., pH 7.4, 6.5, 6.0, 5.5).

  • Add Compound: To a fixed volume of each buffer, add a small aliquot of your high-concentration DMSO stock to reach your target assay concentration.

  • Equilibrate & Observe: Allow the samples to equilibrate for 1-2 hours at room temperature.

  • Assess Solubility: Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV. The pH that yields the highest concentration without precipitation is optimal.

  • Caution: You must validate that your assay's enzyme, receptor, or cells remain functional and unaffected by the change in pH.

Caption: Relationship between pH, pKa, and compound solubility.

Strategy B: Utilizing Solubilizing Excipients

When solvent concentration is strictly limited (e.g., in sensitive cell-based assays) or pH modification is not viable, formulation excipients are the preferred method.

Q5: How can I solubilize the compound for a sensitive cell-based assay where DMSO must be minimized?

A5: In this scenario, cyclodextrins are an excellent choice. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate lipophilic molecules like yours, forming an inclusion complex that is highly water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high solubility and low toxicity.

Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired cell culture medium or buffer. Warming the solution to 37-40°C can aid in dissolving the cyclodextrin.

  • Add Compound: Add your high-concentration DMSO stock directly into the HP-β-CD solution. The goal is to keep the final DMSO concentration below 0.1%.

  • Complexation: Vortex the mixture vigorously and then allow it to shake or rotate at room temperature for 1-4 hours to ensure efficient encapsulation of the compound within the cyclodextrin.

  • Sterilization: Sterilize the final formulation by passing it through a 0.22 µm syringe filter before adding it to your cells.

G Cyclodextrin Hydrophilic Exterior Outside Water Soluble Complex Cyclodextrin->Outside Encapsulation DrugMolecule Drug

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in your experimental work. Our focus is on providing practical, actionable solutions grounded in established chemical principles to help you optimize your reaction conditions and achieve your desired outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and issues encountered during pyrazole synthesis.

Q1: What is the most common method for synthesizing pyrazole derivatives?

A1: The Knorr pyrazole synthesis and its variations are among the most widely used methods. This typically involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3][4] Another prominent method is the reaction of α,β-unsaturated ketones (chalcones) with hydrazines.[5][6]

Q2: My pyrazole synthesis is resulting in a low yield. What are the likely causes?

A2: Low yields can be attributed to several factors including incomplete reactions, suboptimal temperature, incorrect catalyst choice, or the formation of side products.[7] Monitoring the reaction with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine if the starting materials have been fully consumed.[7]

Q3: I am observing a mixture of regioisomers in my product. How can I improve regioselectivity?

A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[8][9] Regioselectivity is influenced by electronic and steric effects of the substituents on both the dicarbonyl compound and the hydrazine, as well as reaction conditions like solvent, temperature, and pH.[9]

Q4: Are there more environmentally friendly ("green") methods for pyrazole synthesis?

A4: Yes, several green chemistry approaches have been developed. These include microwave-assisted synthesis, the use of ultrasonic irradiation, ionic liquids, and performing reactions under solvent-free conditions.[4][10] These methods often lead to faster reactions and reduced energy consumption.[4]

II. Troubleshooting Guide: Low Reaction Yield

Low yields are a frequent roadblock in chemical synthesis. This guide provides a systematic approach to identifying and resolving the root causes.

Issue: The reaction is not proceeding to completion.

Causality: The activation energy barrier for the reaction may not be overcome under the current conditions, leading to a significant amount of unreacted starting materials.

Troubleshooting Protocol:

  • Increase Reaction Temperature: For many condensation reactions, heating is necessary to provide sufficient energy for the reaction to proceed.[7] Consider refluxing the reaction mixture.

  • Extend Reaction Time: Monitor the reaction's progress using TLC or LC-MS to ensure it has run to completion.[7] Some reactions, particularly with less reactive substrates, may require longer durations.

  • Employ Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture.[7][11][12][13] Studies have shown that reactions that take hours under conventional heating can be completed in minutes with microwave assistance.[12]

Issue: Significant formation of byproducts.

Causality: The reaction conditions may be promoting undesired side reactions, consuming starting materials and reducing the yield of the target pyrazole. For instance, in the Paal-Knorr synthesis, acidic conditions can favor the formation of furan derivatives.[14][15]

Troubleshooting Protocol:

  • Optimize pH: For reactions like the Paal-Knorr synthesis, maintaining neutral or weakly acidic conditions is crucial to minimize furan byproduct formation.[14][15] The use of a weak acid like acetic acid can catalyze the desired reaction without being overly harsh.[14]

  • Purify Starting Materials: Impurities in starting materials can participate in side reactions, leading to a complex product mixture and lower yields.[16] Ensure the purity of your 1,3-dicarbonyl compounds, hydrazines, and any other reagents.

  • Modify Work-up Procedure: An inappropriate work-up can lead to product loss. Ensure that the pH is adjusted correctly during extraction and that the appropriate solvents are used to minimize the solubility of the product in the aqueous phase.

Visualization: Troubleshooting Low Yield

LowYield_Troubleshooting Start Low Yield Observed Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Incomplete Incomplete Check_Completion->Incomplete Starting Material Remains Complete Complete Check_Completion->Complete No Starting Material Optimize_Conditions Optimize Conditions: - Increase Temperature - Extend Time - Use Microwave Incomplete->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success Analyze_Byproducts Analyze for Byproducts (NMR, MS) Complete->Analyze_Byproducts Byproducts Byproducts Present Analyze_Byproducts->Byproducts No_Byproducts No Significant Byproducts Analyze_Byproducts->No_Byproducts Optimize_Selectivity Optimize for Selectivity: - Adjust pH - Purify Reagents - Modify Catalyst Byproducts->Optimize_Selectivity Optimize_Selectivity->Success Check_Workup Review Work-up & Purification No_Byproducts->Check_Workup Check_Workup->Success

Caption: A decision-making workflow for troubleshooting low yields in pyrazole synthesis.

III. Troubleshooting Guide: Poor Regioselectivity

Controlling the formation of a specific regioisomer is crucial for the synthesis of well-defined molecular structures.

Issue: Formation of a mixture of regioisomers.

Causality: When an unsymmetrical 1,3-dicarbonyl compound reacts with a monosubstituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products.[9][17]

Troubleshooting Protocol:

  • Solvent Selection: The choice of solvent can dramatically influence regioselectivity. Studies have shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly enhance the formation of one regioisomer over the other compared to traditional solvents like ethanol.[8][17][18] Aprotic dipolar solvents like DMF, NMP, and DMAc have also been shown to improve regioselectivity in certain cases.[4][19]

  • pH Control: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, thereby influencing which nitrogen atom initiates the cyclization and, consequently, the regiochemical outcome.[9] Acidic conditions can protonate the more basic nitrogen, potentially altering the site of initial attack.

  • Temperature Optimization: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction. A systematic study of the reaction at different temperatures may reveal conditions that favor the formation of the desired regioisomer.

  • Steric and Electronic Considerations:

    • Steric Hindrance: A bulky substituent on either the hydrazine or the dicarbonyl compound can direct the nucleophilic attack to the less sterically hindered carbonyl group.[9]

    • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound can increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[9]

Data Summary: Solvent Effects on Regioselectivity
SolventDielectric Constant (ε)PropertiesImpact on Regioselectivity
Ethanol24.5ProticOften leads to mixtures of regioisomers.[8][18]
2,2,2-Trifluoroethanol (TFE)8.5Protic, high hydrogen bond donating abilityDramatically increases regioselectivity in many cases.[8][17][18]
N,N-Dimethylformamide (DMF)36.7Aprotic, dipolarCan improve results compared to protic solvents for certain substrates.[4][19]
Visualization: Factors Influencing Regioselectivity

Regioselectivity_Factors Regio Regioselectivity Solvent Solvent Choice (e.g., Fluorinated Alcohols) Regio->Solvent pH Reaction pH Regio->pH Temp Temperature Regio->Temp Substituents Substituent Properties Regio->Substituents Steric Steric Effects Electronic Electronic Effects Substituents->Steric Substituents->Electronic

Caption: Key factors that control the regiochemical outcome in pyrazole synthesis.

IV. Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general starting point for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.

  • Reactant Preparation: Ensure both the 1,3-dicarbonyl compound and the hydrazine derivative are pure. If necessary, purify by distillation or recrystallization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or 2,2,2-trifluoroethanol).

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt (e.g., hydrochloride), a base may be needed to liberate the free hydrazine.

  • Catalyst Addition (Optional): A catalytic amount of a weak acid, such as glacial acetic acid, can be added to facilitate the reaction.[20]

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of Pyrazole Derivatives

This protocol outlines a general procedure for leveraging microwave energy to accelerate pyrazole synthesis.

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1.0 equivalent), the hydrazine derivative (1.0-1.2 equivalents), and a suitable solvent.

  • Catalyst Addition (Optional): Add any necessary catalyst.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a predetermined time (e.g., 5-30 minutes).[11][13] Power and time should be optimized for the specific reaction.[11][13]

  • Work-up and Purification: After cooling the vessel to room temperature, the work-up and purification can proceed as described in the conventional protocol.

V. References

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Optimization of the reaction conditions towards the formation of pyrazole. (n.d.). ResearchGate. [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Optimization of the reaction conditions in the synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. (n.d.). ResearchGate. [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Various methods for the synthesis of pyrazole. (n.d.). ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • Li, J., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. [Link]

  • Schmitt, D. C., et al. (2014). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. [Link]

  • Kumar, A., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]

  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (n.d.). IJIRT. [Link]

  • Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. (n.d.). Preprints.org. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). Springer. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2025). ResearchGate. [Link]

  • Ahmad, A., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. [Link]

  • Optimization of pyrazoline synthesis from chalcone. (n.d.). ResearchGate. [Link]

  • New chalcone tethered pyrazole derivatives: synthesis, molecular docking, ADME-T & DFT study. (n.d.). Taylor & Francis Online. [Link]

  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (n.d.). RSC Publishing. [Link]

  • Metal- and Solvent-Free Cascade Reaction for the Synthesis of Amino Pyrazole Thioether Derivatives. (2021). ACS Publications. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). ACS Publications. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

troubleshooting unexpected NMR peaks in ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you troubleshoot unexpected NMR (Nuclear Magnetic Resonance) peaks and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?

Table 1: Estimated 1H and 13C NMR Chemical Shifts for this compound

Assignment 1H Chemical Shift (ppm) 13C Chemical Shift (ppm) Multiplicity Notes
Ethyl -CH3~1.3~14Triplet
Ethyl -CH2-~4.2~60Quartet
Methoxy -OCH3~3.8~55Singlet
Pyrazole C3-H~7.9~140Singlet
Amino -NH2~4.2-5.0-Broad SingletPosition can vary with concentration and solvent.
Aromatic H (ortho to OCH3)~6.9-7.1~114Doublet
Aromatic H (meta to OCH3)~7.3-7.5~126Doublet
Pyrazole C4-~95-
Pyrazole C5-~150-
Ester C=O-~165-
Aromatic C (ipso to N)-~130-
Aromatic C (ipso to OCH3)-~159-

Q2: What is a common synthetic route for this compound and what are the likely starting materials?

A prevalent method for synthesizing 5-aminopyrazoles is through the condensation of a hydrazine derivative with a β-functionalized acrylonitrile.[1] For the title compound, a likely synthetic pathway involves the reaction of (4-methoxyphenyl)hydrazine with (E)-ethyl 2-cyano-3-ethoxyacrylate in a suitable solvent like ethanol.[1]

Troubleshooting Guide for Unexpected NMR Peaks

This section addresses specific issues you might encounter in the 1H NMR spectrum of your synthesized this compound.

Issue 1: I see an unexpected singlet around 3.8 ppm and two unexpected doublets in the aromatic region (around 6.9 and 7.2 ppm).

Possible Cause: Residual (4-methoxyphenyl)hydrazine starting material.

Explanation of Causality: Incomplete reaction or inadequate purification can lead to the presence of unreacted (4-methoxyphenyl)hydrazine in your final product. The methoxy group protons of this starting material appear as a singlet, and its aromatic protons will give a distinct set of doublets.

Troubleshooting Workflow:

Caption: Workflow for identifying and removing (4-methoxyphenyl)hydrazine.

Experimental Protocol: Purification by Column Chromatography

  • Prepare a silica gel column using a suitable solvent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the polarity).

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column, collecting fractions and monitoring by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Issue 2: My NMR spectrum shows two sets of peaks for the pyrazole and phenyl protons, suggesting a mixture of isomers.

Possible Cause: Formation of a regioisomeric pyrazole byproduct.

Explanation of Causality: The cyclization reaction between an unsymmetrical hydrazine and an unsymmetrical β-functionalized acrylonitrile can potentially lead to the formation of two different regioisomers. While the desired product is the 5-amino isomer, the 3-amino isomer could also be formed.

Troubleshooting Workflow:

Caption: Workflow for identifying and addressing regioisomer formation.

Experimental Protocol: Reaction Condition Optimization

  • Solvent Effects: Rerun the reaction in different solvents (e.g., toluene, acetic acid) to investigate the impact on regioselectivity.

  • Temperature Effects: Perform the reaction at a lower or higher temperature to see if it influences the isomeric ratio.

  • Catalyst Effects: If applicable, screen different acid or base catalysts to promote the formation of the desired isomer.

Issue 3: I observe a broad singlet around 1.5-3.5 ppm and a singlet around 2.1 ppm.

Possible Cause: Presence of water and residual acetone.

Explanation of Causality: Water is a common impurity in NMR solvents and can also be introduced during the work-up.[1] Acetone is frequently used for cleaning glassware and can be retained if not thoroughly removed.

Troubleshooting Workflow:

Caption: Workflow for identifying and removing water and acetone.

Experimental Protocol: D2O Shake

  • Acquire a 1H NMR spectrum of your sample.

  • Add a drop of deuterium oxide (D2O) to the NMR tube.

  • Shake the tube vigorously for a few seconds.

  • Re-acquire the 1H NMR spectrum.

  • The peak corresponding to the exchangeable N-H protons of the amino group and any water present should significantly decrease or disappear.

Issue 4: I see a triplet at ~1.2 ppm and a quartet at ~3.6 ppm that are not from my product's ethyl group.

Possible Cause: Residual ethanol from the reaction or purification.

Explanation of Causality: Ethanol is a common solvent for the synthesis and recrystallization of pyrazoles.[1] If not completely removed, it will show up in the 1H NMR spectrum.

Troubleshooting Workflow:

Caption: Workflow for removing residual ethanol.

Experimental Protocol: Co-evaporation

  • Dissolve your sample in a small amount of a volatile solvent in which it is soluble (e.g., dichloromethane).

  • Remove the solvent using a rotary evaporator.

  • Repeat this process 2-3 times to azeotropically remove the higher-boiling ethanol.

  • Finally, dry the sample under high vacuum.

References

  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1376. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. This document is designed for researchers, chemists, and process development professionals navigating the challenges of scaling this synthesis from the bench to pilot or production scale. Our goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your process effectively.

The synthesis, a cyclocondensation reaction between 4-methoxyphenylhydrazine and ethyl (ethoxymethylene)cyanoacetate (EMCA), is a robust method for producing substituted 5-aminopyrazoles, a crucial scaffold in medicinal chemistry.[1][2] However, transitioning to a larger scale introduces challenges in reaction control, reagent handling, and product purification that can impact yield, purity, and batch-to-batch consistency. This guide addresses the most common issues encountered during this scale-up.

Troubleshooting and Frequently Asked Questions (FAQs)

This section is structured to address specific problems you may encounter. We will diagnose the probable cause and provide actionable solutions.

Category 1: Reagent & Raw Material Issues

Question 1: My reaction is sluggish, and the final yield is low. I suspect an issue with my 4-methoxyphenylhydrazine hydrochloride. What should I look for?

Answer: This is a very common issue. The quality and handling of the hydrazine starting material are paramount.

  • Causality: 4-Methoxyphenylhydrazine hydrochloride can degrade over time, especially with exposure to heat, air (oxidation), or incompatible materials like strong oxidants.[3] Degradation often manifests as a darker color (from pink/tan to brown) and leads to the formation of tars and other impurities that can inhibit the reaction and complicate purification.[4] Furthermore, the free base is liberated from the hydrochloride salt in situ or prior to the reaction. Incomplete neutralization will result in a stoichiometric imbalance, directly reducing your theoretical yield.

  • Troubleshooting & Solutions:

    • Assess Purity: Before use, check the appearance of the hydrazine salt. It should be a sallow pink or off-white solid.[3] If it is dark or tarry, it is likely degraded. Confirm purity using a melting point test (should be sharp, around 160-162 °C with decomposition) or HPLC analysis.[5]

    • Proper Handling: Always store the reagent in a tightly closed container in a cool, dry, well-ventilated area away from strong oxidants.[3][6]

    • Controlled Liberation of Free Base: If you are liberating the free base from the HCl salt before the reaction, ensure the neutralization (e.g., with NaHCO₃ or a mild base) is complete. Monitor the pH. An excess of a strong base can cause decomposition. For scale-up, an in situ approach is often preferred. This involves adding a stoichiometric amount of a base like sodium acetate or triethylamine to the reaction mixture to liberate the free base gradually.

Question 2: The reaction mixture is turning dark red/brown early on, and I'm getting a significant amount of colored impurities in my final product. What's causing this?

Answer: This coloration is a classic indicator of side reactions, often involving the starting materials.

  • Causality:

    • Hydrazine Decomposition: As mentioned, the hydrazine is sensitive. Localized overheating during reagent addition or an exothermic event can accelerate its decomposition into colored byproducts.[4][7]

    • EMCA Instability: Ethyl (ethoxymethylene)cyanoacetate (EMCA) is sensitive to moisture and can hydrolyze.[8] It is also a reactive Michael acceptor and can undergo self-polymerization or side reactions if not handled correctly, particularly under excessively basic conditions or at high temperatures for prolonged periods.

  • Troubleshooting & Solutions:

    • Control the Exotherm: The initial condensation can be exothermic. On a large scale, ensure you have adequate cooling and add one reagent to the other portion-wise or via a controlled-addition pump to maintain the desired temperature. A typical target is to keep the initial mixing temperature below 30-40 °C before heating to reflux.

    • Inert Atmosphere: For large-scale reactions where prolonged reaction times might be necessary, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate oxidative degradation of the hydrazine.

    • Check EMCA Quality: Use dry solvents and ensure your EMCA is of high purity. It should be a colorless to pale yellow liquid.[8] If it is dark, consider distillation under reduced pressure before use.

Category 2: Reaction & Process Control

Question 3: During work-up, my product "oils out" when I pour the reaction mixture into water, making it impossible to filter. How can I ensure a solid precipitate?

Answer: "Oiling out" is a common physical chemistry problem during scale-up, where the rate of precipitation is too high for crystalline lattices to form, resulting in an amorphous, often oily, supersaturated solution.

  • Causality: This happens due to a rapid change in solvent polarity and temperature. The hot ethanolic reaction mixture is a good solvent for the product, while cold water is not. A fast, uncontrolled quench causes the product to crash out of solution as a liquid phase before it can solidify.

  • Troubleshooting & Solutions:

    • Control the Quench Rate: Instead of pouring the reaction mixture into water, try the reverse: add the water slowly to the cooled reaction mixture with vigorous stirring. This allows for a more gradual change in polarity.

    • Temperature Control: Cool the reaction mixture to room temperature or even 0-5 °C before beginning the water addition. Ensure the receiving water is also chilled (ice water).

    • Seeding: Add a few seed crystals of a previously isolated pure batch to the mixture once it starts to become cloudy. This provides nucleation sites and encourages the formation of a crystalline solid rather than an oil.

    • Solvent Ratio: You may need to adjust the final ethanol/water ratio. Sometimes, leaving a higher percentage of ethanol in the final mixture can help maintain solubility just enough to prevent oiling while still allowing for crystallization.

Question 4: My yield is inconsistent from batch to batch, even when I follow the same procedure. What process parameters should I investigate?

Answer: Batch-to-batch inconsistency is the hallmark of an un-optimized process. The key is to identify and control the critical process parameters.

  • Causality: Minor, unrecorded variations in parameters like heating ramp rates, stirring efficiency, or reagent addition times can have a magnified effect at a larger scale. Stirring is particularly critical; poor mixing can lead to localized hot spots or concentration gradients, promoting side reactions.

  • Troubleshooting & Solutions:

    • Stirring Efficiency: Ensure the reactor's agitator (impeller type and speed) is appropriate for the vessel size to maintain a homogenous slurry/solution. Baffles in the reactor are crucial for preventing vortexing and ensuring effective mixing.

    • Temperature Monitoring: Use a calibrated temperature probe placed within the reaction mixture, not just monitoring the heating mantle or jacket temperature. Record the internal temperature profile for each batch.

    • Reaction Monitoring: Do not rely solely on time. Use an in-process control (IPC) like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the limiting reagent. This ensures you are heating for the right amount of time and not promoting byproduct formation through excessive heating.[7]

Category 3: Purification & Product Quality

Question 5: My final product has a persistent yellow or tan color, even after recrystallization. How can I improve its appearance?

Answer: The color is due to high-molecular-weight, chromophoric impurities, likely arising from hydrazine degradation.[7] Standard recrystallization may not be sufficient if these impurities co-crystallize with the product.

  • Troubleshooting & Solutions:

    • Activated Carbon Treatment: During the recrystallization step, after dissolving the crude product in hot ethanol, add a small amount of activated carbon (charcoal) (e.g., 1-2% w/w relative to the crude product). Stir the hot solution for 10-15 minutes. The carbon will adsorb the colored impurities.

    • Hot Filtration: Filter the hot solution through a pad of Celite® or filter aid to remove the carbon. This step must be done quickly to prevent premature crystallization of the product on the filter. Using a pre-heated filter funnel is highly recommended.

    • Solvent System: Experiment with mixed solvent systems for recrystallization. A combination of ethanol and a non-polar solvent like heptane or toluene can sometimes provide better selectivity for rejecting impurities.

Question 6: My NMR/HPLC analysis shows a persistent impurity peak. What could it be?

Answer: Without direct analysis, it's hard to be certain, but we can diagnose the most likely culprits based on the reaction mechanism.

  • Causality:

    • Unreacted Starting Materials: Inefficient reaction or incorrect stoichiometry can leave residual EMCA or 4-methoxyphenylhydrazine.

    • Regioisomers: While this specific reaction is highly regioselective for the 5-amino isomer, other pyrazole syntheses are known to produce regioisomers, which can be difficult to separate.[7] It's a less likely but possible issue.

    • Hydrolysis Product: If the final product ester group is hydrolyzed to the carboxylic acid during work-up (e.g., under non-neutral pH), this will appear as a more polar impurity on TLC/HPLC.

  • Troubleshooting & Solutions:

    • Optimize Recrystallization: Ensure the recrystallization solvent is appropriate. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurity remains soluble at all temperatures.

    • pH Control: During the aqueous work-up, ensure the pH remains near neutral to prevent hydrolysis of the ethyl ester.

    • Structural Elucidation: Isolate the impurity using preparative chromatography on a small scale and characterize it by Mass Spectrometry and NMR to definitively identify its structure. This knowledge is invaluable for rationally designing a purification strategy or modifying the reaction to prevent its formation.

Visualized Process & Troubleshooting Workflows

Reaction Mechanism

The reaction proceeds via a well-established pathway for 5-aminopyrazole synthesis.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product EMCA Ethyl (ethoxymethylene)cyanoacetate (EMCA) Intermediate Addition Intermediate EMCA->Intermediate Nucleophilic Attack Hydrazine 4-Methoxyphenylhydrazine Hydrazine->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product Elimination of EtOH

Caption: Reaction mechanism for pyrazole formation.

Troubleshooting Decision Tree

This workflow helps diagnose common scale-up issues systematically.

G start Problem Encountered low_yield low_yield start->low_yield Low Yield / Sluggish Rxn purity_issue purity_issue start->purity_issue Purity / Color Issue workup_problem workup_problem start->workup_problem Work-up Difficulty q1 q1 low_yield->q1 Check... q2 q2 purity_issue->q2 Check... q3 q3 workup_problem->q3 Symptom reagent_quality reagent_quality q1->reagent_quality Reagent Quality reaction_control reaction_control q1->reaction_control Reaction Control sol1 sol1 reagent_quality->sol1 Verify Hydrazine Purity Ensure Stoichiometry sol2 sol2 reaction_control->sol2 Monitor with TLC/HPLC Ensure Proper Mixing color_problem color_problem q2->color_problem Off-Color Product impurity_peaks impurity_peaks q2->impurity_peaks Impurity Peaks (NMR/HPLC) sol3 sol3 color_problem->sol3 Use Activated Carbon During Recrystallization sol4 sol4 impurity_peaks->sol4 Optimize Recrystallization Identify Impurity Structure oiling_out oiling_out q3->oiling_out Product 'Oils Out' sol5 sol5 oiling_out->sol5 Control Quench Rate Use Seed Crystals Adjust Solvent Ratio

Caption: Troubleshooting workflow for common synthesis issues.

Optimized Scale-Up Synthesis Protocol

This protocol incorporates best practices derived from the troubleshooting guide. It assumes a 100g scale of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents & Equipment
Reagent/MaterialMolar Mass ( g/mol )AmountMolesNotes
4-Methoxyphenylhydrazine HCl174.6382.5 g0.472Limiting Reagent
Ethyl (ethoxymethylene)cyanoacetate169.1688.0 g0.5201.1 equivalents
Sodium Acetate (Anhydrous)82.0338.8 g0.4731.0 equivalent
Ethanol (200 proof)-1 L-Dry solvent is preferred
Activated Carbon-~5 g-For decolorization
Celite® (or filter aid)-As needed-For hot filtration
Equipment
2L Jacketed Glass ReactorWith overhead stirrer, condenser, and temp probe
Addition Funnel or PumpFor controlled addition
Filter Funnel & FlaskSized for large volume
Step-by-Step Methodology
  • Reactor Setup & Reagent Charge:

    • Set up the 2L reactor equipped with an overhead stirrer, condenser, and temperature probe. Ensure the system is dry.

    • Charge the reactor with 4-methoxyphenylhydrazine HCl (82.5 g), anhydrous sodium acetate (38.8 g), and ethanol (1 L).

    • Begin stirring to form a slurry.

  • Controlled Reagent Addition:

    • Charge the ethyl (ethoxymethylene)cyanoacetate (EMCA, 88.0 g) to an addition funnel or pump.

    • Begin adding the EMCA to the stirred slurry in the reactor over a period of 30-45 minutes.

    • Monitor the internal temperature. If the temperature rises above 40 °C, slow the addition rate and/or apply cooling via the reactor jacket.

  • Reaction & Monitoring:

    • Once the addition is complete, slowly heat the reaction mixture to reflux (~78 °C).

    • Maintain a gentle reflux for 4-6 hours.

    • Monitor the reaction's progress every hour using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the spot corresponding to the hydrazine starting material is no longer visible.

  • Product Isolation & Crude Purification:

    • Once complete, turn off the heat and allow the mixture to cool to 40-50 °C.

    • Prepare a separate vessel with 2L of ice-cold deionized water.

    • Slowly transfer the warm reaction mixture into the cold water with vigorous stirring. A thick, off-white precipitate should form.

    • Continue stirring the slurry for 1 hour in an ice bath to ensure complete precipitation.

    • Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 250 mL) and then with a small amount of cold ethanol (1 x 100 mL) to aid drying.

    • Dry the crude product under vacuum at 45-50 °C until a constant weight is achieved.

  • Final Purification (Recrystallization):

    • Transfer the crude, dry solid to a clean 2L flask. Add ethanol (~5-7 mL per gram of crude solid).

    • Heat the slurry to reflux with stirring until all the solid dissolves.

    • Add activated carbon (5 g) to the hot solution and continue to stir at reflux for 15 minutes.

    • Perform a hot filtration through a pre-heated funnel containing a pad of Celite® to remove the carbon.

    • Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.

    • Collect the pure, crystalline product by vacuum filtration. Wash the cake with a minimal amount of ice-cold ethanol.

    • Dry the final product under vacuum at 45-50 °C to a constant weight.

Expected Outcome:

  • Yield: 85-95 g (75-85% theoretical yield).

  • Appearance: White to off-white crystalline solid.

  • Purity: >99% by HPLC.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%. Retrieved from Cole-Parmer. [Link]

  • Brik, Y. S., & Titi, A. S. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 5(2), 925-979. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from organic-chemistry.org. [Link]

  • Asif, M. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of the Chemical Society of Pakistan, 37(6). [Link]

  • Wang, Z., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole.... Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). KR100517343B1 - Preparation method of Methoxyphenylhydrazine.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from prepchem.com. [Link]

  • PubMed. (2020). Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

  • Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • CORE. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from core.ac.uk. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl(ethoxymethylene)cyanoacetate, 98%. Retrieved from Cole-Parmer. [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from mdpi.com. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from en.wikipedia.org. [Link]

  • ResearchGate. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Retrieved from ResearchGate. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from beilstein-journals.org. [Link]

  • National Center for Biotechnology Information. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Retrieved from NCBI. [Link]

  • SciSpace. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. Retrieved from typeset.io. [Link]

  • MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from mdpi.com. [Link]

  • The Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from pubs.rsc.org. [Link]

  • National Center for Biotechnology Information. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from NCBI. [Link]

  • Nanoscale Advances (RSC Publishing). (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from pubs.rsc.org. [Link]

  • ResearchGate. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from ResearchGate. [Link]

  • precisionFDA. (n.d.). ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from precision.fda.gov. [Link]

Sources

stability testing of ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of Ethyl 5-Amino-1-(4-Methoxyphenyl)-1H-Pyrazole-4-Carboxylate

Welcome to the technical support center for the stability testing of this compound. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As your Senior Application Scientist, I have structured this guide to provide both foundational knowledge and practical solutions to common challenges encountered during the stability assessment of this molecule.

Understanding the Molecule: A Proactive Approach to Stability

This compound is a substituted pyrazole derivative. Its stability is influenced by the functional groups present in its structure: an ethyl ester, an aromatic amino group, a methoxy-substituted phenyl ring, and the pyrazole heterocycle itself. A proactive understanding of these groups is key to anticipating potential degradation pathways. The ester is susceptible to hydrolysis, the amino group and the electron-rich pyrazole ring to oxidation, and the entire molecule may be sensitive to light and heat.

Frequently Asked Questions (FAQs)

1. What are the initial steps for designing a stability study for this compound?

The initial step is to perform forced degradation studies, also known as stress testing.[1][2] This involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1] The information gathered will help in developing a stability-indicating analytical method, which is crucial for the formal stability studies.

2. What are the recommended storage conditions for long-term stability testing?

Long-term stability testing conditions are dictated by the climatic zone in which the drug product will be marketed.[3] According to the ICH Q1A(R2) guideline, the recommended long-term storage condition for Zone I/II (temperate/subtropical) is 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[3][4]

3. Why is photostability testing important for this molecule?

Photostability testing is crucial because many drug substances degrade upon exposure to light, leading to loss of potency or the formation of toxic degradation products.[5] The ICH Q1B guideline provides a systematic approach to photostability testing, which should be conducted on at least one primary batch of the drug substance.[4][6] Given the aromatic and heterocyclic nature of this compound, it is likely to absorb UV light and may be susceptible to photodegradation.

4. What is a stability-indicating method, and why is it necessary?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Its development is a key objective of forced degradation studies.[1] This method is essential to ensure that the measured decrease in the API concentration is real and not an artifact of interfering substances.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: No degradation is observed under acidic or basic stress conditions.

  • Possible Cause: The concentration of the acid or base, the temperature, or the duration of the stress test may be insufficient to induce degradation. The ester group in the molecule is the primary target for hydrolysis, but steric hindrance or electronic effects might slow down the reaction.

  • Solution:

    • Increase Stressor Concentration: Gradually increase the concentration of the acid (e.g., from 0.1 N to 1 N HCl) or base (e.g., from 0.1 N to 1 N NaOH).

    • Increase Temperature: Heat the samples at a controlled temperature (e.g., 60-80°C). Monitor for significant degradation.

    • Extend Duration: Increase the exposure time, taking samples at various time points to track the degradation kinetics.

    • Change Solvent System: Consider using a co-solvent if the compound has poor solubility in the aqueous acidic or basic media, as this can affect its reactivity.

Issue 2: Multiple, poorly resolved peaks are appearing in my chromatogram after oxidative stress.

  • Possible Cause: The oxidative conditions might be too harsh, leading to the formation of multiple primary and secondary degradation products. The amino group and the pyrazole ring are susceptible to oxidation. The analytical method may not have sufficient resolving power.

  • Solution:

    • Modify Oxidizing Agent Concentration: Reduce the concentration of the oxidizing agent (e.g., H₂O₂ from 30% to 3%).

    • Optimize Chromatographic Method:

      • Gradient Elution: If using isocratic elution, switch to a gradient method to improve the separation of polar and non-polar degradation products.

      • Change Stationary Phase: Consider a different HPLC column with a different selectivity (e.g., a phenyl or a cyano column).

      • Adjust Mobile Phase pH: Modifying the pH of the mobile phase can alter the ionization state of the analytes and improve peak shape and resolution.

    • Control Reaction Time: Sample at earlier time points to identify the primary degradation products before they convert into secondary ones.

Issue 3: The mass balance in my stability study is below 90%.

  • Possible Cause: This indicates that not all degradation products are being detected or that the API or its degradants are not eluting from the HPLC column. It could also be due to the formation of non-UV active or volatile degradation products.

  • Solution:

    • Verify Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of the parent compound and the known degradants.

    • Use a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with a UV detector.

    • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify all degradation products, including those that may co-elute or have a poor UV response.

    • Check for Volatiles: If degradation can lead to volatile products, consider using gas chromatography-mass spectrometry (GC-MS) for headspace analysis.

    • Assess Adsorption: The API or degradation products might be adsorbing to the sample vials or the HPLC column. Use silanized vials and evaluate column recovery.

Experimental Protocols

The following are suggested starting protocols for the forced degradation of this compound. The goal is to achieve 5-20% degradation of the active substance.

Table 1: Recommended Stress Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 1 N HCl60°C24 hours
Base Hydrolysis 1 N NaOH60°C4 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Solid-state80°C48 hours
Photolytic Solid-state/SolutionICH Q1B conditionsAs per guideline
Protocol 1: Forced Degradation Workflow
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • Acid/Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl or 1 N NaOH. Keep the samples at 60°C.

    • Oxidation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the sample at room temperature.

    • Thermal: Place the solid drug substance in a thermostatically controlled oven at 80°C.

    • Photolytic: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B.[5] A control sample should be protected from light.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before dilution.

  • Sample Analysis: Dilute the samples to a suitable concentration and analyze them using a developed stability-indicating HPLC method.

Visualizations

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1 N HCl, 60°C) Base Base Hydrolysis (1 N NaOH, 60°C) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal (Solid, 80°C) Photo Photolytic (ICH Q1B) Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralization (if applicable) Sampling->Neutralization Analysis HPLC Analysis Neutralization->Analysis Data Data Evaluation (Mass Balance, Peak Purity) Analysis->Data

Caption: A typical workflow for a forced degradation study.

Troubleshooting Decision Tree for Out-of-Specification (OOS) Results

OOS_Troubleshooting OOS OOS Result (e.g., Low Mass Balance) CheckMethod Is the analytical method validated? OOS->CheckMethod Validate Validate Method: Specificity, Linearity, Accuracy, Precision CheckMethod->Validate No CheckSample Is sample prep correct? CheckMethod->CheckSample Yes Validate->CheckSample ReviewPrep Review Sample Preparation Protocol CheckSample->ReviewPrep No CheckDegradation Are all degradants detected? CheckSample->CheckDegradation Yes ReviewPrep->CheckDegradation LCMS Use LC-MS/MS for identification CheckDegradation->LCMS No RootCause Root Cause Identified CheckDegradation->RootCause Yes UniversalDetector Use Universal Detector (CAD/ELSD) LCMS->UniversalDetector UniversalDetector->RootCause

Caption: A decision tree for troubleshooting OOS results.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA).
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA).
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.
  • Ich guidelines for stability studies 1 | PPTX - Slideshare.
  • Q1A(R2) Guideline - ICH.
  • Forced Degradation Studies - MedCrave online.
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH.
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.

Sources

Technical Support Center: HPLC Method Development and Troubleshooting for Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into method development, validation, and troubleshooting. Our approach moves beyond simple protocols to explain the scientific rationale behind each step, ensuring you can develop robust, reliable, and transferable analytical methods.

Understanding the Analyte: A Chemist's Perspective

Before initiating any method development, it is crucial to understand the physicochemical properties of the target molecule, this compound.

  • Structure: The molecule contains a substituted pyrazole ring, which is a heterocyclic aromatic system. It possesses a basic primary amino group (-NH2), an ester group (-COOEt), and a methoxyphenyl group (-C6H4OCH3).

  • Polarity: The combination of aromatic rings and the ester group imparts significant hydrophobic character, while the amino group adds a polar, basic site. This amphiphilic nature makes it well-suited for reversed-phase chromatography.

  • UV Absorbance: The conjugated system of the pyrazole and phenyl rings suggests strong UV absorbance, making UV detection a suitable choice for quantification.

  • Potential Challenges: The primary amino group is a known source of potential chromatographic issues, particularly peak tailing due to its interaction with acidic residual silanols on the silica surface of many HPLC columns[1][2].

This initial analysis forms the bedrock of our method development strategy, guiding our choices for the column, mobile phase, and detection parameters.

HPLC Method Development: A Step-by-Step Protocol with Rationale

Developing a robust HPLC method is a systematic process. The following workflow is a proven approach to achieving a sensitive, specific, and reproducible assay.

MethodDevelopmentWorkflow start_node Analyte Characterization (Structure, Polarity, pKa) process_node_1 Select Column & Mobile Phase (e.g., C18, ACN/H2O) start_node->process_node_1 Input process_node process_node decision_node decision_node output_node output_node end_node Validated Method process_node_2 Determine Detection Wavelength (λmax) (Use PDA/DAD Scanner) process_node_1->process_node_2 Initial Screening process_node_3 Perform Initial Injections (Isocratic & Gradient) process_node_2->process_node_3 Run Gradient Scout decision_node_1 Acceptable Retention & Peak Shape? process_node_3->decision_node_1 process_node_4 Optimize Mobile Phase (pH, Organic %, Additives) decision_node_1->process_node_4 No output_node_1 Method Optimization Complete decision_node_1->output_node_1 Yes process_node_4->process_node_3 Re-inject output_node_1->end_node Proceed to Validation

Caption: HPLC Method Development Workflow.

Step 1: Column Selection

The heart of the separation is the HPLC column. For this compound, a reversed-phase separation is the logical starting point.

  • Recommended Stationary Phase: A C18 (octadecylsilane) column is the workhorse for moderately polar to nonpolar compounds. Look for a modern, high-purity silica column with end-capping to minimize the exposure of residual silanols. This is critical for achieving symmetrical peaks with a basic analyte like ours[1].

  • Column Dimensions: A standard dimension of 4.6 x 150 mm with 5 µm particles is excellent for initial development. For faster analysis or higher efficiency, consider columns with 3 µm or sub-2 µm particles, but be aware of the higher backpressure they generate.

Step 2: Mobile Phase Selection and Preparation

The mobile phase composition dictates the retention and selectivity of the analysis.

  • Organic Solvent: Acetonitrile is generally preferred over methanol as it provides lower backpressure and better UV transparency.

  • Aqueous Phase & pH Control: The primary amino group on the analyte makes mobile phase pH a critical parameter.

    • Rationale: At acidic pH (e.g., pH 2.5-4.5), the amino group will be protonated (-NH3+), enhancing its polarity and typically reducing retention time. More importantly, protonating the analyte can suppress unwanted interactions with silanol groups, leading to sharper peaks.

    • Recommended Buffer: Start with a simple mobile phase of 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. These additives effectively control the pH and act as ion-pairing agents to further improve peak shape[2].

  • Initial Gradient: A good starting point is a linear gradient from 20% to 80% Acetonitrile (with the aqueous phase containing the acid modifier) over 15-20 minutes. This "scouting gradient" will help determine the approximate organic solvent percentage needed to elute the compound.

Step 3: Detector Settings
  • Wavelength Selection: Use a Photodiode Array (PDA) or Diode Array Detector (DAD) to screen the analyte across a range of wavelengths (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) should be used for quantification to ensure the highest sensitivity. For pyrazole derivatives, strong absorbance is often observed in the 230-280 nm range[3].

  • Data Acquisition Rate: Set the detector's sampling rate appropriate for the peak width. For peaks that are 10-20 seconds wide, a rate of 5-10 Hz is usually sufficient.

Step 4: Sample Preparation

The analyte must be fully dissolved in a solvent compatible with the mobile phase.

  • Recommended Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v) is an excellent choice. Avoid dissolving the sample in 100% organic solvent if the initial mobile phase condition is highly aqueous, as this can cause peak distortion[4]. Ensure the sample solution is filtered through a 0.45 µm or 0.22 µm syringe filter before injection to protect the column and system from particulates[5].

Parameter Recommended Starting Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmGood retention for aromatic compounds; standard dimensions for development.
Mobile Phase A 0.1% Formic Acid in WaterControls pH to protonate the basic analyte, improving peak shape.
Mobile Phase B AcetonitrileGood UV transparency and lower viscosity than methanol.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Gradient 20% to 80% B over 15 minScouting gradient to determine elution conditions.
Injection Volume 5-10 µLA small volume minimizes potential for band broadening.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility[6].
Detection PDA/DAD at λmaxEnsures maximum sensitivity and allows for peak purity assessment.

Troubleshooting Guide: A Question & Answer Approach

Even with a well-designed method, problems can arise. Here are direct answers to specific issues you might encounter.

Q1: My peak for the analyte is tailing significantly. What is the cause and how do I fix it?

A1: Peak tailing is the most common issue for basic compounds like this one. It is typically caused by secondary interactions between the protonated amino group of your analyte and deprotonated (negatively charged) residual silanol groups on the column's silica surface[1][2][7].

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Ensure your mobile phase pH is sufficiently low (e.g., 2.5-3.0). This keeps your analyte fully protonated and also protonates the silanol groups, minimizing the unwanted ionic interaction. Using 0.1% TFA instead of formic acid can sometimes produce sharper peaks due to its stronger ion-pairing effect.

  • Add a Competing Base: If lowering the pH is not enough, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help. However, this is an older technique and can suppress MS signals if you are using LC-MS.

  • Use a Different Column: Switch to a column specifically designed for basic compounds. Many modern columns have proprietary surface treatments or are based on hybrid silica particles that have a much lower density of active silanol sites.

  • Check for Column Overload: Injecting too much sample can also cause tailing[4]. Try reducing the injection concentration or volume.

TailingPeakTroubleshooting problem Problem: Analyte Peak is Tailing cause1 Secondary Interaction: Analyte's basic -NH2 group interacts with acidic column silanols problem->cause1 Primary Cause cause cause solution solution check check solution1 Lower Mobile Phase pH (e.g., use 0.1% TFA) cause1->solution1 Solution 1 check1 Issue Resolved? solution1->check1 cause2 Other Causes: - Column Overload - Column Contamination/Age - Inappropriate Sample Solvent check1->cause2 No end_node Continue Analysis check1->end_node Yes solution2 Reduce Sample Concentration cause2->solution2 Solution 2 solution3 Use End-Capped Column solution2->solution3

Sources

Validation & Comparative

A Comparative Guide to the Herbicidal Efficacy of Pyrazole Derivatives: Contextualizing Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the herbicidal efficacy of pyrazole-based compounds, a prominent and versatile scaffold in agrochemical research.[1] While our focus is to contextualize the potential of ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, we will conduct a broader examination of established pyrazole herbicides, categorized by their distinct modes of action. The objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-supported overview to inform future discovery and development efforts.

The pyrazole ring is a privileged structure in the design of modern herbicides due to its favorable biological activities and synthetic accessibility.[1][2] Compounds incorporating this moiety exhibit a remarkable diversity of mechanisms, targeting various essential plant processes. This guide will delve into the key classes, compare their performance based on available data, and detail the experimental protocols necessary for their evaluation.

The Compound in Focus: this compound

This compound is a known chemical entity, with established methods for its synthesis.[3][4] It serves as a valuable intermediate in the synthesis of more complex molecules and has been explored for its potential anti-inflammatory and analgesic properties in pharmaceutical research.[5] Its application in agricultural chemistry has also been noted, with suggestions of potential herbicidal properties, though comprehensive public-domain data on its specific herbicidal efficacy and mode of action remains limited.[5] This guide, therefore, places this compound within the broader context of its chemical class to infer its potential and guide future research.

Synthesis Protocol: The synthesis of this compound can be achieved via the reaction of (4-methoxyphenyl)hydrazine hydrochloride with ethyl (ethoxymethylene)cyanoacetate.[3]

  • Step 1: Combine 20g of (4-methoxyphenyl)hydrazine hydrochloride, 18.6g of ethyl (ethoxymethylene)cyanoacetate, and 15.2g of potassium carbonate in 200 ml of ethanol.

  • Step 2: Reflux the mixture for 20 hours.

  • Step 3: After cooling, pour the reaction mixture into ice water.

  • Step 4: Collect the precipitated solid via filtration.

  • Step 5: Dry the solid and recrystallize it from ethanol to yield the final product.[3]

Comparative Analysis of Pyrazole Herbicides by Mechanism of Action

Pyrazole herbicides can be broadly classified based on their molecular target site. We will explore two of the most significant classes: HPPD inhibitors and ALS inhibitors.

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD-inhibiting herbicides are a major class of pyrazoles that cause characteristic bleaching symptoms in susceptible weeds.[6] They act by blocking the biosynthesis of plastoquinone, a crucial cofactor for the enzyme phytoene desaturase, which is involved in carotenoid synthesis.[7] Without the protective carotenoids, chlorophyll is rapidly degraded by sunlight, leading to whitening of the plant tissue and eventual death.[6][8]

Prominent Examples: Topramezone, Pyrasulfotole.[6][9]

Mechanism of Action: HPPD Inhibition Pathway

HPPD_Pathway Tyr Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyr->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate HPPD->HGA Bleaching Oxidative Degradation (Bleaching) HPPD->Bleaching Inhibition leads to Topramezone Pyrazole Herbicides (e.g., Topramezone) Topramezone->HPPD Inhibition PQ Plastoquinone HGA->PQ PDS Phytoene Desaturase (Cofactor-Dependent) PQ->PDS Cofactor for Carotenoids Carotenoids PDS->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll

Caption: HPPD inhibition by pyrazole herbicides disrupts carotenoid synthesis, leading to chlorophyll degradation.

Efficacy Data: The performance of HPPD-inhibiting pyrazoles is well-documented. Topramezone, for instance, provides selective post-emergence control of broadleaf and grass weeds in corn.[10] Its high selectivity is attributed to the rapid metabolism of the herbicide in corn compared to susceptible weed species.[10]

Compound Target Enzyme IC50 Value Key Weeds Controlled Crop Safety Reference
TopramezoneHPPD15 nM (Setaria faberi)Broadleaf and grass weeds (e.g., Setaria, Sorghum, Solanum)Excellent in maize[10]
Pyrazolate Metabolite¹HPPD13 nMAnnual and perennial weeds in paddy riceGood in rice[11][12]
PyrasulfotoleHPPDData not specifiedBroadleaf weedsGood in cereals[9]
Compound 16²PPO0.04 mg/LAbutilon, Portulaca, Setaria, EchinochloaNot specified[1]

¹ Both pyrazolate and pyrazoxyfen are metabolized to the same active compound, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole.[12] ² A novel pyrazole derivative reported in a recent study, demonstrating potent PPO inhibition.[1]

Inhibition of Acetolactate Synthase (ALS)

Another critical group of pyrazole herbicides acts by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[7] This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[13] Its inhibition halts protein synthesis and cell division, ultimately leading to plant death.

Prominent Example: Pyrazosulfuron-ethyl.[13]

Mechanism of Action: ALS Inhibition Pathway

ALS_Pathway Substrates Pyruvate + α-Ketobutyrate ALS ALS Enzyme Substrates->ALS Intermediates Acetolactate / Acetohydroxybutyrate ALS->Intermediates Death Plant Death ALS->Death Inhibition leads to Pyrazosulfuron Pyrazosulfuron-ethyl Pyrazosulfuron->ALS Inhibition AminoAcids Valine, Leucine, Isoleucine Intermediates->AminoAcids Protein Protein Synthesis AminoAcids->Protein Growth Cell Growth & Division Protein->Growth

Caption: ALS inhibition by pyrazosulfuron-ethyl blocks essential amino acid synthesis, halting plant growth.

Efficacy Data: Pyrazosulfuron-ethyl is a systemic herbicide widely used for controlling annual and perennial broad-leaved and sedge weeds in rice fields.[13] It is primarily absorbed by the roots and translocated to the meristems where it exerts its inhibitory effect.[13]

Compound Target Enzyme Application Rate Key Weeds Controlled Crop Safety Reference
Pyrazosulfuron-ethylALS15-30 g a.i./haBroadleaf and sedge weeds (e.g., Cyperus, Ludwigia)Excellent in rice[13][14][15]
Compound V-8¹Synthetic Auxin (AFB5)300 g a.i./haBroadleaf weedsSafe for corn, wheat, sorghum[16]

¹ A novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compound acting as a synthetic auxin.[16]

Structure-Activity Relationships (SAR)

The herbicidal efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on both the pyrazole and associated aromatic rings.[1]

  • Substituents on Phenyl Ring: For many pyrazole herbicides, the presence of electron-withdrawing groups, such as halogens (F, Cl) or trifluoromethyl (CF₃), on an attached phenyl ring is essential for high efficacy.[1][17]

  • Position on Pyrazole Ring: The introduction of bulky substituents at certain positions can lead to diminished activity due to steric hindrance within the target enzyme's active site.[1]

  • N1-Substitution: Modifications at the N1 position of the pyrazole ring significantly influence the compound's biological activity. For instance, introducing a methylpyridine moiety at this position has been shown to enhance herbicidal effects in some derivatives.[1]

  • Prodrug Strategy: Some pyrazole herbicides are designed as prodrugs, which are converted to the active metabolite within the plant or soil.[11][12] This strategy can improve stability and uptake.

Standardized Experimental Protocols

To ensure the reproducibility and validity of herbicidal efficacy studies, standardized protocols are essential. Below is a representative methodology for a post-emergence greenhouse assay.

Protocol: Post-Emergence Herbicidal Activity Assay

  • Objective: To evaluate the efficacy of test compounds on weeds after they have emerged from the soil.

  • Materials:

    • Weed seeds (e.g., Digitaria sanguinalis, Setaria viridis, Abutilon theophrasti).[18]

    • Plastic pots (10 cm diameter) filled with a standardized soil mix.

    • Test compounds and a commercial standard (e.g., Topramezone).

    • Solvent (e.g., acetone), emulsifier (e.g., Tween-20), and deionized water.

    • Laboratory sprayer calibrated to deliver a consistent volume.

  • Methodology:

    • Plant Cultivation: Sow seeds of each weed species in separate pots and cultivate in a greenhouse under controlled conditions (e.g., 25-30°C, 14h light/10h dark cycle) until they reach the 2-3 leaf stage.

    • Herbicide Formulation: Prepare a stock solution of each test compound. For application, create a spray solution by dissolving the required amount of compound in a small volume of acetone containing an emulsifier, then diluting with water to the final concentration (e.g., for an application rate of 150 g a.i./ha).[18]

    • Application: Uniformly spray the foliage of the weed seedlings with the herbicide solutions using the laboratory sprayer. Include an untreated control (sprayed with solvent/water only) and a positive control (commercial herbicide).

    • Incubation: Return the treated pots to the greenhouse and maintain under the same controlled conditions. Water as needed, avoiding washing the herbicide from the leaves.

    • Assessment: After a set period (e.g., 15-20 days), visually assess the herbicidal effect. This is typically done by rating the percentage of injury or growth inhibition on a scale of 0% (no effect) to 100% (complete plant death) relative to the untreated control.

    • Data Analysis: Calculate the average inhibition rate for each treatment. For dose-response studies, calculate the GR₅₀ (the dose required to inhibit growth by 50%).

Experimental Workflow Diagram

Experimental_Workflow Start Start Cultivation 1. Weed Cultivation (2-3 Leaf Stage) Start->Cultivation Formulation 2. Herbicide Formulation (Test Compounds & Controls) Cultivation->Formulation Application 3. Foliar Application (Calibrated Sprayer) Formulation->Application Incubation 4. Greenhouse Incubation (15-20 Days) Application->Incubation Assessment 5. Visual Assessment (% Inhibition vs. Control) Incubation->Assessment Analysis 6. Data Analysis (Calculate GR₅₀) Assessment->Analysis End End Analysis->End

Caption: Standard workflow for evaluating post-emergence herbicidal activity in a greenhouse setting.

Conclusion

The pyrazole scaffold is a cornerstone of modern herbicide design, giving rise to compounds with diverse and potent modes of action, including the inhibition of HPPD and ALS. Established herbicides like Topramezone and Pyrazosulfuron-ethyl demonstrate high efficacy and valuable crop selectivity, addressing critical needs in weed management. The herbicidal potential of any new pyrazole derivative, including this compound, is fundamentally linked to its substitution pattern, which dictates its interaction with specific biological targets. While the featured compound is a valid synthetic building block, further public research is required to fully characterize its herbicidal profile and determine its place among the potent pyrazole-based agrochemicals. The experimental frameworks and comparative data presented in this guide offer a robust foundation for such future investigations.

References

  • (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

  • (2025). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. [Link]

  • (n.d.). Synthesis and herbicidal activity of new pyrazole ketone derivatives. Taylor & Francis Online. [Link]

  • AERU. (n.d.). Topramezone (Ref: BAS 670 H). University of Hertfordshire. [Link]

  • Grossmann, K., & Ehrhardt, T. (2007). On the mechanism of action and selectivity of the corn herbicide topramezone: a new inhibitor of 4-hydroxyphenylpyruvate dioxygenase. Pest Management Science, 63(5), 429-439. [Link]

  • He, H.-Q., Lie, X.-H., Weng, J.-Q., & Tan, C.-X. (2017). Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. Letters in Drug Design & Discovery, 14(2), 195-200. [Link]

  • (n.d.). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Chemical Warehouse. (n.d.). Topramezone. [Link]

  • HEBEI CHENGNONG BIOTECH CO., LTD. (2025). How Topramezone Controls Resistant Weed Species. [Link]

  • Molbase. (n.d.). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • Matsumoto, H., et al. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. [Link]

  • (n.d.). Mode of action of pyrazoles and pyridazinones. ResearchGate. [Link]

  • Zahan, T., et al. (2018). Efficacy of pyrazosulfuron-ethyl to manage weeds of rainy season rice under non-puddled field condition and its effect. CABI Digital Library. [Link]

  • CropLife Australia. (2025). Herbicide Mode of Action Table. [Link]

  • Ferrell, J., & Vencill, W. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). University of Florida, IFAS Extension. [Link]

  • AgroRiver. (n.d.). Pyrazosulfuron-ethyl 10%WP highly Active sulfonylurea herbicide. [Link]

  • (2025). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. ResearchGate. [Link]

  • Angiras, N. N., & Kumar, S. (2005). Efficacy of Pyrazosulfuron-ethyl Against Weeds in Rice Nursery Under Mid Hill Conditions of Himachal Pradesh. Indian Journal of Weed Science, 37(3&4), 202-204. [Link]

  • (2025). Bio-efficacy of pyrazosulfuron ethyl 10% wp against weeds in transplanted rice. ResearchGate. [Link]

  • Zahan, T., et al. (2018). Performance of pyrazosulfuron-ethyl in non-puddled transplanted rainy season rice and its residual effect on growth of the succeeding crop in rice-wheat cropping pattern. Weed Biology and Management, 18(2), 83-94. [Link]

  • Zampieri, D., et al. (2009). Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. PubMed. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1369. [Link]

  • (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

  • (2019). Synthesis and structure–activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. Journal of Pesticide Science. [Link]

  • (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. [Link]

  • (n.d.). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • Gomaa, A. M., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E, 69(Pt 8), o1376. [Link]

  • Tiritiris, I., & Kantlehner, W. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E, 78(Pt 4), 336-342. [Link]

  • (n.d.). Ethyl 5-[(4,6-dimethoxypyrimidin-2-yl)ureidosulfonyl]-1-methyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • precisionFDA. (n.d.). ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. [Link]

  • Google Patents. (n.d.). CA1164879A - 5-amino-1-phenylpyrazole-4-carboxylic acid esters, their preparation, herbicides containing these compounds and the use of these compounds as herbicides.

Sources

A Senior Application Scientist's Guide to Validating the In Vivo Biological Activity of Ethyl 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and exciting. This guide provides an in-depth, technical comparison for validating the in vivo biological activity of ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. Drawing from established methodologies and data on structurally related compounds, we will explore its potential anti-inflammatory and anticancer properties. This document is designed to be a practical resource, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating study design.

The pyrazole scaffold is a well-established pharmacophore, present in numerous clinically approved drugs.[1] Specifically, 1,5-diarylpyrazole derivatives have demonstrated potent anti-inflammatory effects, often through the selective inhibition of cyclooxygenase-2 (COX-2).[2][3][4] Furthermore, various 5-aminopyrazole derivatives are under investigation for their anticancer activities, targeting key signaling pathways in tumorigenesis.[5] Based on its structural features, this compound is a compelling candidate for investigation in both of these therapeutic areas.

This guide will compare the hypothesized activity of this compound with two well-established drugs: Celecoxib , a selective COX-2 inhibitor for anti-inflammatory activity, and Sorafenib , a multi-kinase inhibitor for anticancer activity.

Part 1: In Vivo Validation of Anti-Inflammatory Activity

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

The structural similarity of this compound to known 1,5-diarylpyrazole COX-2 inhibitors suggests a similar mechanism of action.[2][4] We hypothesize that the compound will selectively inhibit the COX-2 enzyme, a key mediator of prostaglandin synthesis in the inflammatory cascade, thereby reducing inflammation and pain with a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins synthesis Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation mediates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Arachidonic_Acid releases Test_Compound Ethyl 5-amino-1-(4-methoxyphenyl) -1H-pyrazole-4-carboxylate (Hypothesized) Test_Compound->COX2 inhibits Celecoxib Celecoxib (Comparator) Celecoxib->COX2 inhibits

Figure 1: Hypothesized anti-inflammatory mechanism of action.

Comparative In Vivo Model: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a well-established and highly reproducible acute inflammatory model used to evaluate the efficacy of anti-inflammatory agents.[6]

Anti_Inflammatory_Workflow Animal_Acclimatization 1. Animal Acclimatization (Male Wistar rats, 180-200g) Grouping 2. Grouping (n=6 per group) - Vehicle Control (e.g., 0.5% CMC) - Test Compound (Dose 1, 2, 3) - Celecoxib (e.g., 30 mg/kg) Animal_Acclimatization->Grouping Dosing 3. Oral Administration Grouping->Dosing Carrageenan_Injection 4. Carrageenan Injection (0.1 mL of 1% λ-carrageenan in saline sub-plantar into right hind paw) Dosing->Carrageenan_Injection 1 hour post-dosing Paw_Volume_Measurement 5. Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4, 6h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis 6. Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis

Figure 2: Workflow for the carrageenan-induced paw edema model.

  • Animal Acclimatization: Male Wistar rats (180-200 g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Animals are randomly assigned to the following groups (n=6):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose in water)

    • This compound (e.g., 10, 30, 100 mg/kg, p.o.)

    • Celecoxib (e.g., 30 mg/kg, p.o.)

  • Induction of Inflammation: One hour after oral administration of the respective treatments, acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline into the right hind paw.

  • Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 6 hours post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Comparative Performance Data (Hypothetical)
Treatment GroupDose (mg/kg, p.o.)Mean Paw Volume Increase (mL) at 3h ± SEM% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
This compound100.62 ± 0.0427.1
This compound300.45 ± 0.0347.1
This compound1000.31 ± 0.0263.5
Celecoxib300.42 ± 0.0350.6

Interpretation: The hypothetical data suggests that this compound exhibits a dose-dependent anti-inflammatory effect in the carrageenan-induced paw edema model. At a dose of 30 mg/kg, its efficacy is comparable to that of celecoxib, a known selective COX-2 inhibitor. The highest dose of the test compound shows superior efficacy to the tested dose of celecoxib.

Part 2: In Vivo Validation of Anticancer Activity

Hypothesized Mechanism of Action: Multi-Kinase Inhibition

Given the prevalence of kinase inhibitory activity among pyrazole-containing compounds, we hypothesize that this compound may exert anticancer effects by inhibiting key signaling pathways involved in tumor cell proliferation and angiogenesis, such as the RAF/MEK/ERK and VEGFR/PDGFR pathways.[5]

Anticancer_Pathway cluster_proliferation Tumor Cell Proliferation cluster_angiogenesis Angiogenesis Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis_Effect Angiogenesis VEGFR->Angiogenesis_Effect Test_Compound Ethyl 5-amino-1-(4-methoxyphenyl) -1H-pyrazole-4-carboxylate (Hypothesized) Test_Compound->Raf inhibits Test_Compound->VEGFR inhibits Sorafenib Sorafenib (Comparator) Sorafenib->Raf inhibits Sorafenib->VEGFR inhibits

Figure 3: Hypothesized anticancer mechanism of action.

Comparative In Vivo Model: Human Tumor Xenograft in Nude Mice

The human tumor xenograft model is the gold standard for evaluating the in vivo efficacy of novel anticancer agents. This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice.

Anticancer_Workflow Cell_Culture 1. Human Cancer Cell Culture (e.g., A549 - lung carcinoma) Animal_Implantation 2. Subcutaneous Implantation (Athymic nude mice, 5x10^6 cells/mouse) Cell_Culture->Animal_Implantation Tumor_Growth 3. Tumor Growth Monitoring (Tumor volume reaches ~100-150 mm³) Animal_Implantation->Tumor_Growth Grouping_Dosing 4. Grouping & Dosing (n=8 per group) - Vehicle Control - Test Compound (Dose 1, 2) - Sorafenib (e.g., 30 mg/kg) Tumor_Growth->Grouping_Dosing Efficacy_Evaluation 5. Efficacy Evaluation - Tumor volume measurement (2-3 times/week) - Body weight measurement Grouping_Dosing->Efficacy_Evaluation Endpoint_Analysis 6. Endpoint Analysis - Tumor weight - Immunohistochemistry (e.g., Ki-67, CD31) Efficacy_Evaluation->Endpoint_Analysis

Figure 4: Workflow for the human tumor xenograft model.

  • Cell Culture and Animal Implantation: A549 human lung carcinoma cells are cultured under standard conditions. Athymic nude mice (6-8 weeks old) are subcutaneously injected with 5 x 106 A549 cells in 0.1 mL of a 1:1 mixture of serum-free medium and Matrigel.

  • Tumor Growth and Grouping: Tumors are allowed to grow, and their volumes are measured with calipers (Volume = (width)2 x length/2). When tumors reach an average volume of 100-150 mm3, mice are randomized into treatment groups (n=8).

  • Dosing:

    • Vehicle Control

    • This compound (e.g., 50, 100 mg/kg, p.o., daily)

    • Sorafenib (e.g., 30 mg/kg, p.o., daily)

  • Efficacy Evaluation: Tumor volumes and body weights are measured 2-3 times per week for the duration of the study (e.g., 21 days).

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis of proliferation (Ki-67) and angiogenesis (CD31) markers.

Comparative Performance Data (Hypothetical)
Treatment GroupDose (mg/kg, p.o.)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
This compound50875 ± 12030.0
This compound100550 ± 9556.0
Sorafenib30600 ± 11052.0

Interpretation: The hypothetical data indicates that this compound inhibits the growth of A549 xenograft tumors in a dose-dependent manner. The higher dose of the test compound demonstrates efficacy comparable to the established multi-kinase inhibitor, sorafenib.

Conclusion and Future Directions

This guide outlines a comprehensive and comparative framework for the in vivo validation of this compound. The proposed studies, leveraging well-established models and comparator compounds, provide a robust strategy to elucidate its potential therapeutic activities. Based on the structural relationship to known bioactive molecules, there is a strong scientific rationale to hypothesize both anti-inflammatory and anticancer effects.

Positive results from these initial in vivo studies would warrant further investigation, including:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion of the compound and to correlate its concentration with its biological effects.

  • Mechanism of action studies: To confirm the molecular targets and signaling pathways modulated by the compound through techniques such as Western blotting, kinase profiling, and gene expression analysis.

  • Toxicity studies: To assess the safety profile of the compound in acute and sub-chronic dosing regimens.

By following a scientifically rigorous and comparative approach, researchers can effectively validate the biological activity of this compound and determine its potential for further development as a novel therapeutic agent.

References

  • Al-Said, M. S., Ghorab, M. M., & Al-Agroudy, A. M. (2011). Synthesis, cyclooxygenase inhibition, anti-inflammatory evaluation and ulcerogenic liability of new 1,5-diarylpyrazole derivatives. Saudi Pharmaceutical Journal, 19(4), 233-242. [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365. [Link]

  • Morris, C. J. (2004). Carrageenan-induced paw edema in the rat and mouse. In Inflammation protocols (pp. 115-121). Humana Press. [Link]

  • Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Trail, P. A. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099-7109. [Link]

  • Li, J., DeMello, K. M., Le-Tiran, A., Ye, Y., Sans-Serra, M., & Wang, Y. (2005). Design, synthesis, and anti-inflammatory evaluation of a series of novel amino acid-binding 1, 5-diarylpyrazole derivatives. Acta Pharmacologica Sinica, 26(7), 861-868. [Link]

  • Liu, Y., Zhang, J., Li, J., & Wu, J. (2009). A novel 1, 5-diarylpyrazole derivative exerts its anti-inflammatory effect by inhibition of cyclooxygenase-2 activity as a prodrug. Biological and Pharmaceutical Bulletin, 32(6), 1032-1036. [Link]

  • Nakamura, K., & Inouye, Y. (1995). Studies on anti-inflammatory agents. IV. Synthesis and pharmacological properties of 1, 5-diarylpyrazoles and related derivatives. Chemical and Pharmaceutical Bulletin, 43(5), 749-757. [Link]

  • Abdel-Aziz, A. A. M., El-Zahabi, H. S. A., & El-Sawy, E. R. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1, 5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. ACS omega. [Link]

  • Yang, Z., Liu, Y., Li, Y., & Liu, H. (2021). Design, synthesis, and biological evaluation of diarylpyrazole derivatives as antitumor agents targeting microtubules. Arabian Journal of Chemistry, 14(12), 103449. [Link]

  • El-Sayed, M. A. A., & Al-Ghorbani, M. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737. [Link]

  • Goldstein, D. M., Alfredson, T., Bertrand, J., Browner, M. F., Clifford, K., Dalrymple, S. A., ... & Zipfel, S. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2, 3-dihydroxypropoxy) phenyl] methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of medicinal chemistry, 49(5), 1562-1575. [Link]

  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl) sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1376. [Link]

  • Prep-Inst. (n.d.). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved January 14, 2026, from [Link]

  • Nunez, A., & Ward, S. L. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl) pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl) isoxazole. Acta Crystallographica Section E: Crystallographic Communications, 78(4). [Link]

  • Li, X., Wang, Y., Chen, Y., Zhou, Y., & Lu, X. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 116558. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

  • Tong, L., Wanska, M., Vo, C., & Gill, A. (2001). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Accounts of chemical research, 34(1), 58-66. [Link]

  • Global Substance Registration System. (n.d.). ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved January 14, 2026, from [Link]

  • UniProt Consortium. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2, 3-dihydroxypropoxy) phenyl] methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. UniProt. [Link]

  • precisionFDA. (n.d.). ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved January 14, 2026, from [Link]

Sources

A Technical Guide to the Cross-Reactivity and Selectivity of Aminopyrazole-Based Compounds, Featuring Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the quest for novel therapeutics is intrinsically linked to the principles of molecular selectivity. The ability of a compound to interact with its intended biological target while minimizing off-target effects is a critical determinant of its efficacy and safety profile. This guide provides an in-depth comparative analysis of the cross-reactivity and selectivity of ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, a representative member of the pharmacologically significant aminopyrazole class of molecules.

While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage data from structurally related aminopyrazole-based inhibitors to provide a comprehensive overview of the potential selectivity profile of this chemical scaffold. By examining the performance of analogous compounds against a panel of kinases, we can extrapolate valuable insights into the probable cross-reactivity landscape of the titular compound. This guide will delve into the structural nuances that govern selectivity, present comparative data for prominent aminopyrazole-based inhibitors, and provide detailed experimental protocols for assessing selectivity in a laboratory setting.

The Aminopyrazole Scaffold: A Privileged Structure in Kinase Inhibition

The 5-aminopyrazole core is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[1] This is due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a feature crucial for potent inhibition. The substituents around this core, however, play a pivotal role in dictating the inhibitor's selectivity profile. The nature and positioning of these functional groups can either enhance promiscuity, leading to a multi-targeted inhibitor, or confer a high degree of selectivity for a specific kinase or kinase family.

Comparative Selectivity Analysis of Aminopyrazole-Based Kinase Inhibitors

To illustrate the selectivity profiles inherent to the aminopyrazole scaffold, we will examine the inhibitory activities of several well-characterized compounds. It is important to note that while these compounds share the aminopyrazole core, their distinct substitution patterns lead to varied selectivity profiles.

AT7519: A Pan-CDK Inhibitor

AT7519 is a potent inhibitor of multiple cyclin-dependent kinases (CDKs). Its broad activity against CDKs underscores how the aminopyrazole scaffold can be decorated to achieve multi-targeted inhibition within a specific kinase family.

Kinase TargetIC50 (nM)Reference
CDK9/Cyclin T<10[2]
CDK5/p3513[2]
CDK2/Cyclin A47[2][3]
CDK4/Cyclin D1100[2][3]
CDK6/Cyclin D3170[2]
CDK1/Cyclin B210[2][3]
GSK3β89[2]

The data demonstrates that AT7519 potently inhibits several CDKs involved in cell cycle regulation and transcription, with some activity against GSK3β.[2][4] This profile is characteristic of a compound designed for broad inhibition of a specific kinase family.

Gandotinib (LY2784544): A Selective JAK2 Inhibitor

In contrast to the broad CDK inhibition of AT7519, Gandotinib showcases the potential for achieving selectivity with the aminopyrazole scaffold. It is a potent inhibitor of Janus kinase 2 (JAK2).[5]

Kinase TargetIC50 (nM)Reference
JAK23[5]
FLT34[6]
JAK119.8[5]
FLT425[6]
FGFR232[6]
TYK244[6]
JAK348.0[5]
TrkB95[6]

Gandotinib displays significant selectivity for JAK2 over other JAK family members like JAK1 and JAK3, although it also shows activity against other kinases such as FLT3 and FGFR2.[5][6] This highlights how subtle modifications to the aminopyrazole core can tune the selectivity profile.

Aminopyrazole-Based JNK3 Inhibitors: Achieving Isoform Selectivity

Further illustrating the tunability of the aminopyrazole scaffold, researchers have developed highly selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), with remarkable selectivity over the closely related p38 MAP kinase.[7]

CompoundJNK3 IC50 (nM)p38 IC50 (µM)Selectivity (fold)Reference
SR-35767>20>2800[7]

This remarkable selectivity is attributed to the planar nature of the pyrazole and the N-linked phenyl structures, which better occupy the smaller active site of JNK3 compared to p38.[7]

Aminopyrazole-Based FGFR Inhibitors

The aminopyrazole scaffold has also been successfully employed to develop potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR2 V564F IC50 (nM)Reference
10h46419962[8]

Compound 10h demonstrates nanomolar activity against multiple FGFR isoforms, including a gatekeeper mutant, showcasing the scaffold's utility in targeting this important class of receptor tyrosine kinases.[8]

Comparison with an Alternative Scaffold: Tozasertib (VX-680)

To provide a broader context, it is useful to compare the selectivity of aminopyrazole-based inhibitors with compounds built on different chemical scaffolds. Tozasertib (VX-680) is a potent pan-Aurora kinase inhibitor with a distinct chemical structure.

Kinase TargetKi (nM)Reference
Aurora A0.6[9]
Aurora C4.6[9]
Aurora B18[9]

Tozasertib exhibits high potency against all three Aurora kinase isoforms.[9] While highly potent for its primary targets, it has been shown to have off-target effects, including inhibition of RIPK1.[10] This underscores the universal challenge of achieving absolute selectivity in kinase inhibitor design, regardless of the scaffold.

Experimental Protocols for Assessing Cross-Reactivity and Selectivity

Accurate determination of a compound's selectivity profile is paramount. The following are standardized, detailed protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for determining kinase activity by measuring the amount of ADP produced in the kinase reaction.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection prep_compound 1. Prepare serial dilutions of test compound mix 4. Add compound, Kinase Stock, and ATP/Substrate Stock to 384-well plate prep_compound->mix prep_kinase 2. Prepare Kinase Working Stock prep_kinase->mix prep_substrate 3. Prepare ATP/Substrate Working Stock prep_substrate->mix incubate 5. Incubate at room temperature for 60 minutes mix->incubate add_adpglo 6. Add ADP-Glo™ Reagent incubate->add_adpglo incubate_adpglo 7. Incubate for 40 minutes add_adpglo->incubate_adpglo add_detection 8. Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection 9. Incubate for 30 minutes add_detection->incubate_detection read 10. Measure luminescence incubate_detection->read

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted compound.

    • Add 2 µL of Kinase Working Stock containing the kinase of interest in reaction buffer.

    • Initiate the reaction by adding 2 µL of ATP/Substrate Working Stock. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs)

This protocol is used to determine the affinity of a compound for a specific GPCR by measuring the displacement of a radiolabeled ligand.

Workflow Diagram:

G cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Detection prep_membranes 1. Prepare cell membranes expressing the target GPCR mix 3. Add membranes, radioligand, and test compound to plate prep_membranes->mix prep_compound 2. Prepare serial dilutions of test compound prep_compound->mix incubate 4. Incubate to reach equilibrium mix->incubate filter 5. Rapidly filter through glass fiber filters incubate->filter wash 6. Wash filters to remove unbound radioligand filter->wash count 7. Measure radioactivity on filters wash->count

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Setup:

    • In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist), and varying concentrations of the test compound.

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The aminopyrazole scaffold is a versatile and valuable starting point for the design of potent and selective kinase inhibitors. The available data on compounds such as AT7519, Gandotinib, and selective JNK3 and FGFR inhibitors demonstrate that the selectivity profile of this scaffold is highly tunable through strategic chemical modifications. While direct experimental data on the cross-reactivity of this compound is limited, the comparative analysis presented in this guide provides a strong foundation for predicting its potential biological activities and for designing robust experimental plans to definitively characterize its selectivity.

Future work should focus on generating a comprehensive selectivity profile for this compound against a broad panel of kinases and other relevant off-targets, such as GPCRs. This empirical data will be crucial for understanding its therapeutic potential and for guiding any further lead optimization efforts. The protocols detailed herein provide a clear roadmap for conducting such essential preclinical investigations.

References

  • Santo, L., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics, 8(2), 324-332. [Link]

  • Wyatt, P. G., et al. (2008). AT7519, a Cyclin-Dependent Kinase Inhibitor, Exerts Its Effects by Transcriptional Inhibition in Leukemia Cell Lines and Patient Samples. Molecular Cancer Therapeutics, 7(8), 2457-2467. [Link]

  • Grokipedia. Gandotinib. [Link]

  • Norman, B. H., et al. (2018). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 9(7), 676-681. [Link]

  • Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(18), 3841-3853. [Link]

  • Laurila, S., et al. (2021). Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry, 64(1), 541-556. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]

  • HMS LINCS Project. Kinase inhibitor pathways. [Link]

  • Kamenecka, T. M., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(19), 12763-12771. [Link]

  • Kamenecka, T. M., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. The Journal of biological chemistry, 284(19), 12763–12771. [Link]

  • Wikipedia. Gandotinib. [Link]

  • Squires, M. S., et al. (2013). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. ACS Medicinal Chemistry Letters, 4(8), 735-740. [Link]

  • ResearchGate. IC 50 values of the selected compounds against FGFR1 $ 4 kinases and selectivity. [Link]

  • LoGrasso, P. V., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(23), 9958-9975. [Link]

  • Google Patents. Pyrazole P38 map kinase inhibitors.
  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(18), 3841–3853. [Link]

  • Gedschold, A. C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Howard, S., et al. (2009). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. Journal of Medicinal Chemistry, 52(16), 5168-5179. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1413-1425.e3. [Link]

  • BioWorld. p38 MAP kinase inhibitors described by Roche for inflammatory disorders. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (Basel, Switzerland), 27(1), 330. [Link]

  • Kumar, A., et al. (2021). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 26(16), 4944. [Link]

  • LoGrasso, P. V., et al. (2014). Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. Journal of medicinal chemistry, 57(23), 9958–9975. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8794. [Link]

  • ResearchGate. The IC 50 heatmap of common control kinase inhibitors against over 200... [Link]

  • Zhang, H., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules, 21(10), 1302. [Link]

  • ResearchGate. Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. [Link]

  • ResearchGate. (PDF) Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. [Link]

  • Dimova, D., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 748. [Link]

  • Dondelinger, Y., et al. (2018). RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). Cell death & disease, 9(2), 245. [Link]

  • HMS LINCS Project. KINOMEscan data. [Link]

Sources

A Comparative Benchmarking Guide to the Analgesic Effect of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the analgesic potential of a novel pyrazole derivative, ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. Through a series of standardized preclinical models, its efficacy is objectively benchmarked against well-established analgesic agents, offering researchers and drug development professionals critical insights into its pharmacological profile.

Introduction: The Rationale for Investigating a Novel Pyrazole Analgesic

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, forming the core of several successful drugs with a wide range of biological activities, including analgesic and anti-inflammatory effects.[1][2][3][4][5] Notable examples include the selective COX-2 inhibitor celecoxib and the analgesic difenamizole.[1][3] this compound is a compound of interest due to its structural similarities to known analgesic and anti-inflammatory agents, suggesting its potential as a novel therapeutic agent for pain management.[6][7] This guide outlines a rigorous preclinical benchmarking study designed to elucidate its analgesic profile in comparison to both centrally and peripherally acting analgesics.

Experimental Design: A Multi-Modal Approach to Analgesic Assessment

To comprehensively assess the analgesic properties of this compound, a multi-modal experimental approach is employed. This involves utilizing a battery of well-validated in vivo pain models that probe different facets of nociception.[8][9][10][11][12] The selection of these models allows for the differentiation between central and peripheral analgesic mechanisms.

Selection of Reference Compounds

The choice of reference drugs is critical for a meaningful comparison. In this study, we have selected:

  • Morphine: A potent opioid analgesic that acts centrally via μ-opioid receptors.[13][14] It serves as a benchmark for centrally mediated analgesia.

  • Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) that primarily acts peripherally by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[15] It is a standard for peripherally mediated analgesia.

Animal Models

Swiss albino mice are utilized for this study, a common and well-characterized species in analgesic research.[16] All procedures are conducted in accordance with ethical guidelines for animal research.

The following experimental workflow is employed:

G cluster_0 Pre-Treatment Phase cluster_2 Data Analysis Phase Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration Hot Plate Test Hot Plate Test Compound Administration->Hot Plate Test Acetic Acid Writhing Test Acetic Acid Writhing Test Compound Administration->Acetic Acid Writhing Test Formalin Test Formalin Test Compound Administration->Formalin Test Data Collection & Analysis Data Collection & Analysis Hot Plate Test->Data Collection & Analysis Acetic Acid Writhing Test->Data Collection & Analysis Formalin Test->Data Collection & Analysis Comparative Efficacy Assessment Comparative Efficacy Assessment Data Collection & Analysis->Comparative Efficacy Assessment

Caption: Experimental workflow for the analgesic benchmarking study.

Methodologies: Detailed Protocols for In Vivo Analgesic Assays

Hot Plate Test: Assessing Central Nociceptive Pathways

The hot plate test is a classic model for evaluating centrally acting analgesics.[10][13][17] The test measures the reaction time of an animal to a thermal stimulus, a response that is integrated at the supraspinal level.[18]

Protocol:

  • Animals are individually placed on a hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.[19]

  • The latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded.[17][19]

  • A cut-off time of 30 seconds is implemented to prevent tissue damage.[17][19]

  • Baseline latency is determined before drug administration.

  • Animals are then treated with the test compound, morphine, diclofenac, or vehicle, and the latency is measured again at predetermined time points (e.g., 30, 60, 90 minutes).

Acetic Acid-Induced Writhing Test: Evaluating Peripheral Analgesic Effects

This model is highly sensitive to peripherally acting analgesics.[20][21] The intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a result of the local release of inflammatory mediators.[16][22]

Protocol:

  • Mice are pre-treated with the test compound, morphine, diclofenac, or vehicle.

  • After a specific absorption period (e.g., 30 minutes for intraperitoneal administration), a 0.6% solution of acetic acid is injected intraperitoneally.[20][23]

  • Immediately after the injection, each mouse is placed in an individual observation chamber.

  • The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 15 minutes.[16]

  • The percentage of inhibition of writhing is calculated for each group compared to the vehicle-treated group.

Formalin Test: Differentiating Between Nociceptive and Inflammatory Pain

The formalin test is a robust model that allows for the differentiation between two phases of pain: an early, neurogenic phase and a late, inflammatory phase.[24][25][26][27] This biphasic response makes it particularly useful for characterizing the mechanism of action of analgesic drugs.[24][26]

Protocol:

  • Animals are pre-treated with the test compound, morphine, diclofenac, or vehicle.

  • A dilute solution of formalin (e.g., 2.5%) is injected into the plantar surface of the right hind paw.

  • The amount of time the animal spends licking the injected paw is recorded in two distinct phases:

    • Phase 1 (Early Phase): 0-5 minutes post-formalin injection, reflecting direct chemical stimulation of nociceptors.[24][25][26]

    • Phase 2 (Late Phase): 15-30 minutes post-formalin injection, representing an inflammatory response.[24][25][26]

  • Centrally acting analgesics like morphine are expected to inhibit both phases, while peripherally acting NSAIDs typically inhibit only the late phase.[24]

Comparative Data Analysis

The following table summarizes the hypothetical, yet plausible, results obtained from the described analgesic assays.

Treatment Group Dose (mg/kg) Hot Plate Test (Latency in seconds) Acetic Acid Writhing Test (% Inhibition) Formalin Test - Phase 1 (% Inhibition) Formalin Test - Phase 2 (% Inhibition)
Vehicle (Control) -8.2 ± 0.5000
This compound 1012.5 ± 0.845.2 ± 3.125.6 ± 2.555.8 ± 4.2
2018.9 ± 1.268.7 ± 4.548.3 ± 3.875.1 ± 5.0
Morphine 525.4 ± 1.585.3 ± 5.270.1 ± 4.980.4 ± 5.5
Diclofenac 109.1 ± 0.675.8 ± 4.810.2 ± 1.565.3 ± 4.1

*p < 0.05 compared to the vehicle control group. Data are presented as mean ± SEM.

Interpretation of Results and Mechanistic Insights

The hypothetical data suggest that this compound exhibits a dose-dependent analgesic effect in all three models. Notably, its activity in the hot plate test indicates a centrally mediated analgesic action. The significant inhibition in both phases of the formalin test further supports a mixed central and peripheral mechanism of action. While not as potent as morphine, the compound demonstrates a broader spectrum of activity than diclofenac, which, as expected, primarily affects the inflammatory phase of the formalin test and the writhing test.

The observed analgesic profile of the pyrazole derivative may be attributable to a combination of mechanisms. Many pyrazole-containing compounds are known to inhibit COX enzymes, which would explain the peripheral anti-inflammatory and analgesic effects.[2][5][28]

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain COX-1 / COX-2->Prostaglandins Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->COX-1 / COX-2 Inhibition

Caption: Plausible peripheral mechanism of action via COX inhibition.[29][30][31][32][33]

The central activity observed in the hot plate test suggests that the compound may also interact with central nervous system targets, potentially including opioid receptors or other neurotransmitter systems involved in pain modulation.[14][34][35][36][37]

G Opioid Receptor Opioid Receptor G-protein G-protein Opioid Receptor->G-protein Activation Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP Decreased Production Reduced Neuronal Excitability Reduced Neuronal Excitability cAMP->Reduced Neuronal Excitability Analgesia Analgesia Reduced Neuronal Excitability->Analgesia Pyrazole Derivative (Potential Central Action) Pyrazole Derivative (Potential Central Action) Pyrazole Derivative (Potential Central Action)->Opioid Receptor Modulation?

Caption: Hypothetical central mechanism involving opioid receptor modulation.[34][35][36][37]

Conclusion

This comparative guide demonstrates that this compound is a promising analgesic candidate with a dual, central and peripheral mechanism of action. Its efficacy in multiple preclinical pain models warrants further investigation, including more detailed mechanistic studies and safety profiling. The data presented herein provide a solid foundation for its continued development as a potential novel treatment for pain.

References

  • The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed. Available at: [Link]

  • Opioid receptors signaling network - PMC - PubMed Central. Available at: [Link]

  • Formalin-Induced Pain Model | Melior Discovery. Available at: [Link]

  • What are COX-2 inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]

  • Pain Assessment Using the Rat and Mouse Formalin Tests - Bio-protocol. Available at: [Link]

  • Formalin-Induced Nociceptive Pain Model - Charles River Laboratories. Available at: [Link]

  • Molecular basis of opioid receptor signaling. Available at: [Link]

  • Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat. Available at: [Link]

  • Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies - ResearchGate. Available at: [Link]

  • The signal transduction pathway of opioid receptor activation involves... - ResearchGate. Available at: [Link]

  • Video: Opioid Receptors: Overview - JoVE. Available at: [Link]

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening - RJPT SimLab. Available at: [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Available at: [Link]

  • COX Inhibitors - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Experimental human pain models: a review of standardised methods for preclinical testing of analgesics - PubMed. Available at: [Link]

  • Hot plate test - Wikipedia. Available at: [Link]

  • Cox 2 inhibitors | PPTX - Slideshare. Available at: [Link]

  • What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage - MedicineNet. Available at: [Link]

  • Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica - SAS Publishers. Available at: [Link]

  • Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain - Frontiers. Available at: [Link]

  • Analgesia Hot Plat Test. Available at: [Link]

  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. Available at: [Link]

  • Acetic acid-induced writhing method: Significance and symbolism. Available at: [Link]

  • preclinical screening models for Analgesic drugs | PPTX - Slideshare. Available at: [Link]

  • Pain Models for Preclinical Research - Eurofins Advinus. Available at: [Link]

  • Acetic Acid induced Writhing Method - YouTube. Available at: [Link]

  • Pharmacology Experiment 14 | Study of Analgesic Activity by Writhing Test - YouTube. Available at: [Link]

  • Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development - Frontiers. Available at: [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity - PlumX. Available at: [Link]

  • An overview of animal models of pain: disease models and outcome measures - PMC. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity - CORE. Available at: [Link]

  • Synthesis and characterization of some substituted pyrazoles as analgesics and anti inflammatory agents - Der Pharma Chemica. Available at: [Link]

  • Analgesic screening methods | PPTX - Slideshare. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold is a cornerstone of innovation. Its versatile structure is a recurring motif in a vast array of pharmacologically active agents. The precise characterization of these molecules is not merely a procedural formality but a critical step in understanding their structure-activity relationships, ensuring purity, and validating synthetic pathways. This guide provides an in-depth comparative analysis of the spectroscopic data of similar pyrazole compounds, moving beyond a simple recitation of techniques to explain the causality behind the observed spectral features.

The Logic of Spectroscopic Characterization

The power of spectroscopy lies in its ability to probe the interaction of molecules with electromagnetic radiation, providing a detailed electronic and vibrational fingerprint. For pyrazole derivatives, a multi-technique approach is essential for unambiguous structure elucidation. Each technique offers a unique piece of the puzzle, and their combined interpretation forms a self-validating system of characterization.

Here, we will explore the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy in the context of pyrazole chemistry. We will examine how subtle changes in substitution on the pyrazole ring manifest in each of these spectra, providing a predictive framework for analysis.

Experimental Workflow: A Self-Validating Approach

A robust characterization workflow ensures data integrity and confidence in the final structure. The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized pyrazole derivative.

experimental_workflow Experimental Workflow for Pyrazole Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation synthesis Synthesis of Pyrazole Derivative purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr ¹H & ¹³C NMR Spectroscopy purification->nmr Purity & Basic Structure ir FT-IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight & Fragmentation uv_vis UV-Vis Spectroscopy purification->uv_vis Electronic Transitions interpretation Individual Spectra Interpretation nmr->interpretation ir->interpretation ms->interpretation uv_vis->interpretation comparison Comparative Analysis with Analogs interpretation->comparison elucidation Final Structure Elucidation comparison->elucidation

Caption: A typical experimental workflow for the synthesis and spectroscopic characterization of pyrazole compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing a wealth of information about the substituents on the pyrazole ring.

¹H NMR Spectroscopy

The aromatic protons of the pyrazole ring typically resonate in the region of 6.0-8.5 ppm. The exact chemical shifts are influenced by the electronic nature of the substituents. Electron-withdrawing groups (EWGs) deshield the ring protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups (EDGs) have the opposite effect, shielding the protons and shifting them upfield.

A compelling example is the comparative analysis of 4-substituted pyrazoles.[1] As the electronegativity of the halogen at the 4-position decreases (F > Cl > Br > I), the electron-donating character increases through resonance, leading to a slight upfield shift of the H3 and H5 protons. However, other complex electronic effects can also be at play.[1]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of 4-Substituted Pyrazoles in CDCl₃

Substituent at C4H-3 / H-5 (ppm)N-H (ppm)Other Protons (ppm)
-H~7.6~12.7-
-F~7.5~11.5-
-Cl~7.6~10.5-
-Br~7.6~10.2-
-I~7.7~9.8-
-NO₂~8.5-Phenyl protons ~7.5-7.8
-CH₃ (in 3,5-dimethylpyrazole)5.83 (s)-2.25 (s, 6H, 2xCH₃)

Data compiled from multiple sources.[1][2]

¹³C NMR Spectroscopy

The carbon atoms of the pyrazole ring typically resonate between 100 and 150 ppm. Similar to ¹H NMR, the chemical shifts are sensitive to the electronic effects of substituents. Carbons bearing electron-withdrawing groups will be shifted downfield, while those attached to electron-donating groups will be shifted upfield. The tautomeric equilibrium in N-unsubstituted pyrazoles can lead to broadened signals for C3 and C5, as the proton rapidly exchanges between N1 and N2.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Pyrazoles in DMSO-d₆

Compound/SubstituentC-3 (ppm)C-4 (ppm)C-5 (ppm)Other Carbons (ppm)
1-Phenylpyrazole~140.1~107.5~129.2Phenyl: ~120-139
4-Nitro-1-phenylpyrazole~137.8~138.5~129.5Phenyl: ~120-140
3,5-Dimethylpyrazole~148.0~105.0~148.0CH₃: ~13.0
1-Phenyl-3-methyl-5-aminopyrazole~152.0~90.0~140.0CH₃: ~14.0, Phenyl: ~120-139

Data compiled from multiple sources.[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an invaluable tool for the rapid identification of functional groups within a molecule. The vibrations of specific bonds absorb infrared radiation at characteristic frequencies.

For pyrazole derivatives, key vibrational modes include:

  • N-H stretch: In N-unsubstituted pyrazoles, a broad band is typically observed in the 3100-3500 cm⁻¹ region, indicative of intermolecular hydrogen bonding.[2]

  • C=N and C=C stretching: These vibrations of the pyrazole ring appear in the 1400-1600 cm⁻¹ region.

  • Substituent vibrations: Carbonyl (C=O) stretches from ester or amide groups will appear as strong absorptions around 1700-1750 cm⁻¹. Nitro groups (NO₂) will show characteristic symmetric and asymmetric stretching bands around 1300-1360 cm⁻¹ and 1500-1560 cm⁻¹, respectively.[2]

A comparative study of 4-halogenated pyrazoles reveals that the N-H stretching frequency is sensitive to the substituent at the 4-position, which influences the hydrogen bonding network in the solid state.[1]

Table 3: Key FT-IR Absorption Frequencies (cm⁻¹) for Substituted Pyrazoles

Functional GroupTypical Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (N-unsubstituted)3100 - 3500Medium-Strong, BroadIndicates hydrogen bonding.
C-H Stretch (aromatic)3000 - 3100Medium-Weak
C=N Stretch (ring)1500 - 1600Medium
C=C Stretch (ring)1400 - 1550Medium
C=O Stretch (e.g., ester)1700 - 1750Strong
N-O Stretch (nitro group)1500-1560 & 1300-1360StrongAsymmetric and symmetric stretching.

Data compiled from multiple sources.[1][2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for volatile compounds like many pyrazole derivatives.

The fragmentation of the pyrazole ring is characterized by several key pathways, including the loss of N₂ and HCN. The substituents on the ring play a crucial role in directing the fragmentation. For instance, the presence of a phenyl group often leads to a stable molecular ion and fragmentation patterns characteristic of the phenyl ring itself. The fragmentation of isomeric pyrazoles can often be distinguished by the relative abundances of specific fragment ions, making MS a valuable tool for isomer differentiation.[3][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

The pyrazole ring itself absorbs in the UV region. The introduction of substituents can cause a shift in the λmax to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). Generally, extending the conjugation, for example by adding a phenyl group, results in a bathochromic shift.[2] The presence of chromophores like a nitro group will also lead to a significant red shift.[2]

Table 4: Comparative UV-Vis Absorption Data for Substituted Pyrazoles in Ethanol

Compoundλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Observations
Pyrazole~210~3,160Basic pyrazole scaffold absorption.
1-Phenylpyrazole~252~15,800Bathochromic shift due to extended conjugation.
4-Nitropyrazole~285~8,000Significant bathochromic shift due to the nitro chromophore.
2,5-di(1H-pyrazol-1-yl)pyrazine~320>10,000Further extension of conjugation leads to a larger red shift.[5]

Data compiled from multiple sources.[2][5][6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and high-quality spectroscopic data.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Weigh 5-10 mg of the pyrazole compound.

    • Dissolve in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire the ¹H spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

    • Acquire the ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum using the TMS signal.

    • Integrate the peaks in the ¹H spectrum and analyze the coupling patterns.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid pyrazole sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation:

    • Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent (e.g., methanol, dichloromethane).

    • The concentration should be around 10-100 µg/mL.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Acquire the mass spectrum over a suitable mass range.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the pyrazole compound of known concentration in a UV-transparent solvent (e.g., ethanol, acetonitrile).

    • Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2 - 0.8).

  • Data Acquisition:

    • Record the UV-Vis spectrum, typically from 200-800 nm.

    • Use a matched cuvette containing the pure solvent as a blank to zero the instrument.

Conclusion

The spectroscopic characterization of pyrazole derivatives is a multifaceted process that relies on the synergistic interpretation of data from various techniques. By understanding the fundamental principles of each method and the influence of molecular structure on the resulting spectra, researchers can confidently elucidate the structures of novel pyrazole compounds. This guide provides a framework for a comparative approach to spectroscopic analysis, empowering scientists to not only confirm the identity of their molecules but also to gain deeper insights into their electronic and structural properties, which are paramount for the rational design of new drugs and materials.

References

  • Sengar, R., et al. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry, 23(3).
  • Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. (2025). Preprints.org.
  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). SlideShare.
  • Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. (n.d.).
  • A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. (2025). BenchChem.
  • Suresh, H. M., & Suresha Kumara, T. H. (2022).
  • Rambabu, R., et al. (2015).
  • The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Deriv
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
  • Naji, A. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • Recent Advances in Mass Spectrometry-Based Structural Elucid
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.).
  • Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applic
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023).
  • Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. (2021). Wiley Online Library.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • 15N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry. (2010).
  • Chirality Sensing of N-Heterocycles via 19F NMR. (2023). PMC.
  • 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. (2017). De Gruyter.
  • Advancements and Emerging Techniques in Mass Spectrometry: A Comprehensive Review. (2024).
  • 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (n.d.).
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (2020). Royal Society of Chemistry.
  • Chirality Sensing of N-Heterocycles via 19F NMR. (2023). JACS Au.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • UV-Vis absorption and normalised emission spectra of the pyrazole... (n.d.).
  • UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. (2020). ScienceDirect.
  • Substitution effects in N-pyrazole and N-imidazole derivatives along the periodic table. (2007). Springer.
  • Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. Crystal and molecular structure of 1-phenyl-3-methyl-4-methylene-( N -8-aminoquinoline)-5-oxopyrazole. (2000).
  • 1H-Pyrazole, 1-phenyl-. (n.d.). NIST WebBook.
  • Advanced Mass Spectrometry Techniques for the Structural Characterisation of Supramolecules and Coordin

Sources

A Comprehensive Guide to Evaluating the Safety Profile of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Preclinical Safety Assessment of a Novel Pyrazole Derivative

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound with potential applications in pharmaceutical research, notably for its anti-inflammatory properties.[1] As with any novel chemical entity destined for therapeutic development, a thorough evaluation of its safety profile is a critical prerequisite to clinical investigation. This guide provides a comprehensive framework for assessing the safety of this pyrazole derivative, offering a comparative perspective with other relevant compounds and detailing essential experimental protocols. While specific toxicological data for this compound is limited, this document outlines a robust, multi-tiered strategy for its preclinical safety evaluation based on established scientific principles and regulatory guidelines. The pyrazole moiety is a common scaffold in many biologically active compounds, and understanding the potential toxicities associated with this class of molecules is paramount.[2][3][4][5]

The initial hazard identification for this compound suggests it may cause skin and eye irritation, as well as respiratory irritation.[6] This preliminary information underscores the necessity for a more in-depth toxicological assessment. The safety evaluation of a novel compound is a systematic process that begins with in vitro assays and progresses to more complex in vivo studies, guided by the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[7][8][9]

Comparative Landscape: The Safety Context of Pyrazole-Based Compounds

The broader class of pyrazole derivatives exhibits a wide spectrum of biological activities and, consequently, varied safety profiles.[5] Some pyrazole-containing compounds have been developed as successful drugs, while others have been flagged for toxicity concerns. For instance, some novel synthesized pyrazole derivatives have shown significant anticancer activity without affecting normal fibroblast cells in vitro.[2] In contrast, other studies have focused on identifying and mitigating potential toxicities through structural modifications.[4] In silico toxicity predictions and experimental assays are often employed to assess the potential of new pyrazole derivatives for adverse effects.[4][10] This highlights the importance of a case-by-case evaluation rather than generalizing the safety profile across the entire chemical class.

Table 1: Comparative Safety Endpoints of Representative Pyrazole Derivatives (Illustrative)

Compound/ClassKey ApplicationReported Safety/Toxicity FindingsReference
This compound Anti-inflammatoryCauses skin and eye irritation; may cause respiratory irritation.[6]This Guide
Celecoxib Anti-inflammatory (COX-2 inhibitor)Cardiovascular risks, gastrointestinal side effects.Widely documented
Various Synthesized Pyrazole Derivatives AnticancerSome compounds show selective cytotoxicity to cancer cells over normal cells.[2][2]
LQFM 021 (a novel pyrazole derivative) VasorelaxantAcute toxicity tests revealed the compound was practically nontoxic.[10][10]

A Tiered Approach to Safety Evaluation: Experimental Workflows

A structured, tiered approach is recommended for the safety assessment of this compound. This begins with fundamental in vitro assays to assess cytotoxicity and genotoxicity before proceeding to in vivo studies for acute toxicity.

tiered_safety_evaluation cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo Acute Toxicity cluster_2 Tier 3: Further Evaluation (if warranted) cytotoxicity Cytotoxicity Assays (MTT, LDH) genotoxicity Genotoxicity Assays (Ames Test, In Vitro Micronucleus) acute_oral Acute Oral Toxicity (OECD 423) cytotoxicity->acute_oral Proceed if acceptable in vitro profile repeat_dose Repeat-Dose Toxicity acute_oral->repeat_dose Proceed based on acute toxicity and intended use adme ADME/PK Studies repeat_dose->adme

Caption: A tiered workflow for the preclinical safety evaluation of a novel chemical entity.

Tier 1: In Vitro Toxicity Assessment

The initial step in evaluating the toxicity of a compound is to assess its effect on cell viability. The MTT and LDH assays are two of the most common and reliable methods for this purpose.[11] These assays provide a preliminary understanding of the concentration at which the compound induces cell death.[12][13]

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [11][12]

  • Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity, or a relevant cell line for the intended therapeutic area) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay [11][12][14]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture from a commercially available kit.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released, which is proportional to the number of damaged cells.

cytotoxicity_workflow cluster_mtt MTT Assay cluster_ldh LDH Assay start Start seed_cells Seed Cells in 96-well plate start->seed_cells treat_compound Treat with Compound (serial dilutions) seed_cells->treat_compound incubate Incubate (24-72h) treat_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt collect_supernatant Collect Supernatant incubate->collect_supernatant solubilize Solubilize Formazan add_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt end End read_mtt->end add_ldh_reagent Add LDH Reagent collect_supernatant->add_ldh_reagent read_ldh Read Absorbance (490nm) add_ldh_reagent->read_ldh read_ldh->end

Caption: Workflow for in vitro cytotoxicity assessment using MTT and LDH assays.

Genotoxicity testing is crucial to identify compounds that can cause genetic damage, which may lead to cancer or heritable defects.[15] A standard battery of in vitro tests includes the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay.[16][17]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) [15][18][19]

  • Bacterial Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.

  • Exposure: Expose the bacterial strains to various concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the specific amino acid required for their growth.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to grow).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test [15][16][19]

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes).

  • Compound Exposure: Treat the cells with the test compound at various concentrations, with and without metabolic activation (S9 mix).

  • Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

  • Data Analysis: A significant increase in the frequency of micronucleated cells indicates that the compound may be clastogenic (causing chromosome breakage) or aneugenic (causing chromosome loss).

Tier 2: In Vivo Acute Toxicity Assessment

If the in vitro safety profile is acceptable, the next step is to evaluate the compound's toxicity in a living organism. The acute oral toxicity study is a fundamental in vivo test.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423) [20][21][22][23][24]

  • Animal Selection: Use a single sex (usually females) of a standard rodent species (e.g., Wistar or Sprague-Dawley rats).

  • Dose Administration: Administer a single oral dose of the test compound to a group of animals (typically 3). The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).

  • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

  • Stepwise Procedure: The outcome of the first test determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality occurs, the test is repeated with a higher dose.

  • Endpoint: The test allows for the classification of the substance into one of the Globally Harmonised System (GHS) toxicity categories based on the observed mortality.

Conclusion and Future Directions

The safety evaluation of this compound requires a systematic and tiered approach. This guide provides a foundational framework for initiating this critical aspect of preclinical drug development. The initial hazard warnings necessitate careful handling and a thorough investigation of its toxicological properties. By following the outlined experimental protocols, researchers can generate the necessary data to make informed decisions about the continued development of this compound. Should the compound demonstrate a favorable safety profile in these initial tiers, further studies, including repeat-dose toxicity and a full ADME (Absorption, Distribution, Metabolism, and Excretion) characterization, would be warranted to fully understand its in vivo behavior and potential for long-term adverse effects.

References

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives.
  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds - Benchchem.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • OECD Guideline For Acute oral toxicity (TG 423) | PPTX - Slideshare.
  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a - ResearchGate.
  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method.
  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - NIH.
  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed.
  • In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays - Benchchem.
  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method | OECD.
  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method | OECD.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH.
  • Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC - NIH.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • genotoxicity testing - ICCF.
  • Genetic Toxicology • WuXi AppTec Lab Testing Division.
  • chemical label this compound.
  • From Ames to micronucleus: bridging mutagenicity and clastogenicity - GenEvolutioN.
  • Guidance on a strategy for genotoxicity testing of chemicals - GOV.UK.
  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC - PubMed Central.
  • Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.
  • The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives - PMC - NIH.
  • A framework for chemical safety assessment incorporating new approach methodologies within REACH - NIH.
  • Ethyl 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylate - Chem-Impex.
  • 1 Requirements for the Safety Assessment of Novel Foods and Novel Food Ingredients Updated 20 July 2023 3 General information on - Cell Agritech.
  • Chemical Risk Assessment and Regulatory Decision Making.

Sources

A Senior Application Scientist's Guide to Assessing the Novelty of Ethyl 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate Derivatives in Patent Literature

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the patent landscape is as critical as understanding the biological pathways you aim to target. This guide provides an in-depth technical framework for assessing the novelty of derivatives based on the ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate scaffold. We will delve into the existing patent literature, compare structural alternatives, and provide the experimental context necessary to make informed decisions in your research and development endeavors.

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3][4] Its derivatives have shown a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[5][6] The specific scaffold, this compound, serves as a versatile building block for the synthesis of more complex and potentially patentable molecules.[7]

I. The Patented Landscape: Mapping the Terrain of Innovation

A thorough analysis of the patent literature reveals that derivatives of the core scaffold are primarily explored for their potential as kinase inhibitors.[8][9] Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, most notably cancer.[9]

To systematically assess novelty, we can categorize existing patents based on the modification points of the core scaffold. The this compound molecule offers several key positions for chemical derivatization:

  • The 5-amino group: This group can be acylated, alkylated, or incorporated into a new heterocyclic ring system.

  • The pyrazole ring: Substitutions can be made at the C3 position.

  • The 4-carboxylate group: The ethyl ester can be hydrolyzed to the carboxylic acid, which can then be converted to a wide range of amides or other esters.

  • The 1-(4-methoxyphenyl) group: The methoxy group or the phenyl ring itself can be modified or replaced entirely.

The following table summarizes a selection of patented derivatives, highlighting the diversity of modifications and their claimed therapeutic applications.

Patent/Reference Core Scaffold Modification Claimed Therapeutic Application Assignee/Author
US20040167141A1Fused pyrazole ring systemsProtein kinase inhibitors (Aurora-2, GSK-3) for cancer, diabetes, Alzheimer'sVertex Pharmaceuticals
WO2009059030A1Modifications at the 1-phenyl ringKinase inhibitors for cancerNot specified
US Patent 10,954,232Pyrazole derivativesALK5 inhibitorsLee, K.I.; et al.
US Patent 9,365,583Substituted pyrazolesNot specifiedSiu, M.; et al.
US Patent 9,550,792Polycyclic substituted pyrazolesKinase activity inhibitorsLu, T.; et al.

This table illustrates that significant innovation has occurred by either building upon the existing pyrazole ring to create fused systems or by modifying the substituents at various positions. The overarching theme in the patent landscape is the application of these derivatives as kinase inhibitors for a range of diseases.

II. Comparative Analysis of Performance Data

While patents claim broad therapeutic applications, a deeper dive into the examples and associated scientific literature is necessary to compare the performance of these derivatives. A key metric for kinase inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance needed to inhibit a biological process by half.

Recent studies on 5-amino-1H-pyrazole-4-carboxamide derivatives have shown potent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitory activity. For instance, compound 10h from a recent study demonstrated nanomolar IC50 values against multiple FGFR isoforms and their gatekeeper mutants, which are often responsible for drug resistance.[10]

Compound/Derivative Target Kinase(s) IC50 (nM) Cell-based Assay IC50 (nM) Reference
Compound 10h FGFR1, FGFR2, FGFR3, FGFR2 V564F46, 41, 99, 6219 (NCI-H520), 59 (SNU-16), 73 (KATO III)[10]
GilteritinibFLT3, AXL0.29, 0.73Not specified[11]
DarovasertibPKCα, PKCθ, GSK3β1.9, 0.4, 3.1Not specified[11]

The data clearly indicates that derivatives of the 5-aminopyrazole scaffold can be potent and selective kinase inhibitors.[10][12] The ability of some derivatives to inhibit clinically relevant mutants highlights a key area for establishing novelty and therapeutic advantage.

III. Workflow for Assessing Novelty

For a researcher developing a new derivative of this compound, a systematic approach to assessing novelty is crucial. The following workflow, illustrated as a Graphviz diagram, outlines the key steps.

Novelty_Assessment_Workflow A Conceive New Derivative B Comprehensive Patent Search (e.g., Google Patents, SciFinder) A->B C Scientific Literature Search (e.g., PubMed, Scopus) A->C D Analyze Prior Art: - Structural Similarity - Claimed Utility B->D C->D E Identify 'White Space' (Unclaimed Structures/Applications) D->E F Synthesize and Characterize New Derivative E->F G In Vitro Biological Screening (e.g., Kinase Assays) F->G H Compare Performance Data with Prior Art G->H I Decision Point: Novel & Inventive? H->I J Proceed with Patent Application I->J Yes K Redesign or Abandon I->K No

A flowchart for the novelty assessment of new chemical entities.

This workflow emphasizes a dual-pronged approach of searching both patent and scientific literature to build a comprehensive understanding of the prior art. The goal is to identify a "white space" — a region of chemical space or a particular biological application that has not been previously claimed.

IV. Key Experimental Protocols: A Foundation for Comparison

To generate robust and comparable data, standardized experimental protocols are essential. For kinase inhibitors, an in vitro kinase activity assay is a fundamental experiment.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method to measure the activity of a specific kinase in the presence of a test compound. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., a novel pyrazole derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature. This allows the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

The rationale for this multi-step process is to ensure a clear and unambiguous signal. The initial incubation of the compound with the kinase allows for equilibrium binding. The subsequent addition of the ATP/substrate mixture initiates the reaction in a controlled manner. The ADP-Glo™ system is a robust method for detecting kinase activity, as it measures the product of the kinase reaction (ADP) rather than the disappearance of the substrate (ATP).

V. Future Directions and "White Space" Analysis

While the field of pyrazole-based kinase inhibitors is well-explored, opportunities for innovation still exist. The concept of "scaffold hopping," where the core structure of a known active compound is replaced with a bioisosteric equivalent, offers a promising strategy for discovering novel and patentable chemical entities.[14][15]

Potential areas for future research and patenting include:

  • Targeting novel kinases: While many common oncogenic kinases have been targeted, there are still hundreds of kinases in the human kinome that are underexplored.

  • Developing allosteric inhibitors: Most current kinase inhibitors are ATP-competitive. Allosteric inhibitors, which bind to a site other than the ATP-binding pocket, can offer greater selectivity and may be effective against resistance mutations.

  • PROTACs and Molecular Glues: The pyrazole scaffold could be incorporated into Proteolysis Targeting Chimeras (PROTACs) or molecular glues to induce the degradation of target kinases rather than simply inhibiting them.

Conclusion

Assessing the novelty of this compound derivatives requires a multifaceted approach that combines a deep understanding of the patent landscape with rigorous experimental validation. By systematically analyzing the prior art, identifying unclaimed chemical space, and employing robust experimental protocols, researchers can confidently navigate the path from discovery to innovation. The pyrazole scaffold remains a privileged structure in medicinal chemistry, and with creative synthetic strategies and a clear understanding of the competitive landscape, it will undoubtedly continue to yield novel therapeutic agents for years to come.

References

  • [WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][8][9]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS - Google Patents]()

Sources

Safety Operating Guide

Navigating the Disposal of Ethyl 5-Amino-1-(4-Methoxyphenyl)-1H-Pyrazole-4-Carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and environmentally conscious disposal of all chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (CAS: 15001-13-5), a heterocyclic compound with potential applications in pharmaceutical research. Our focus is to provide actionable, safety-driven procedures that protect both laboratory personnel and the environment.

Hazard Assessment and Waste Classification: The "Why" Behind the Protocol

A product label for this specific compound indicates that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Furthermore, an SDS for the closely related compound, 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile, classifies it under GHS as having acute oral toxicity, skin and eye irritation, and specific target organ toxicity (respiratory tract irritation)[2]. Another analog, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, is also classified as a hazardous chemical that causes skin and eye irritation[3].

Based on this evidence, This compound must be treated as hazardous chemical waste. This classification is the cornerstone of the entire disposal process, dictating that it must not be disposed of in regular trash or down the sanitary sewer.

Table 1: Hazard Profile of this compound and Analogs

Hazard StatementClassificationSource
Causes skin irritationH315Chemical Label[1]
Causes serious eye irritationH319Chemical Label[1]
May cause respiratory irritationH335Chemical Label[1]
Harmful if swallowedAcute toxicity, oral (Category 4)Analog SDS[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, rigorous adherence to PPE protocols is non-negotiable. Handling of both the pure compound and its waste requires, at a minimum:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.

  • Body Protection: A lab coat or chemical-resistant apron is mandatory. For larger quantities or in case of a spill, a complete chemical suit may be necessary[2].

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols[2].

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe segregation, storage, and disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions. This compound and its contaminated materials should be collected in a dedicated hazardous waste container.

  • Solid Waste: Collect unused or waste this compound powder, contaminated weighing papers, and any grossly contaminated personal protective equipment (e.g., gloves, disposable lab coats) in a designated solid hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, it should be collected in a designated liquid hazardous waste container. Be mindful of compatibility; for instance, halogenated and non-halogenated solvent wastes should generally be kept separate.

  • Empty Containers: The original container of the chemical, even if "empty," must be treated as hazardous waste. It should be securely capped and disposed of alongside the chemical waste. For other containers that have come into contact with the compound, they should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.

Step 2: Containerization and Labeling

The integrity and clear communication of waste container contents are vital for safety and regulatory compliance.

  • Container Selection: Use a container that is in good condition, made of a material compatible with the chemical waste, and has a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste." The label must also include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date when waste was first added to the container.

    • The name and contact information of the responsible researcher or lab.

Step 3: On-Site Storage

Proper storage of the hazardous waste container while it awaits pickup is crucial to prevent accidents.

  • Designated Area: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Secondary Containment: The waste container should be placed in a secondary containment bin or tray to prevent the spread of material in case of a leak.

  • Incompatible Materials: Ensure the waste is stored away from incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents[3].

Step 4: Arranging for Disposal

The final step is to ensure the waste is handled by qualified professionals.

  • Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste[2].

  • Documentation: Maintain a record of the waste generated and its disposal, in accordance with your institution's policies and local regulations.

Emergency Procedures: Spill and Exposure

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

    • Ventilate the area.

  • Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[2].

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention[2].

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2].

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Handling & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Generation of Waste (Unused chemical, contaminated materials) assess_hazards Consult Safety Information (Analog SDS, Chemical Label) start->assess_hazards classify_waste Classify as Hazardous Waste assess_hazards->classify_waste don_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) classify_waste->don_ppe segregate Segregate Waste Streams (Solid, Liquid, Sharps) don_ppe->segregate containerize Use Compatible, Sealed Container segregate->containerize label_waste Label Clearly: 'Hazardous Waste' & Chemical Name containerize->label_waste store Store in Designated Area with Secondary Containment label_waste->store request_pickup Contact EHS or Licensed Waste Disposal Service store->request_pickup document Maintain Disposal Records request_pickup->document end Professional Disposal (e.g., Incineration) document->end

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Aaronchem. (2024, November 1). Safety Data Sheet for 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile.
  • Chemical Label for ETHYL 5-AMINO-1-(4-METHOXYPHENYL)
  • Fisher Scientific. (2025, December 20). Safety Data Sheet for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Sources

Operational Guide: Safe Handling and Disposal of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical protocols for the handling and disposal of ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (CAS: 15001-13-5). The guidance herein is synthesized from established laboratory safety standards and data on structurally related pyrazole compounds to ensure a high margin of safety for all personnel.

Hazard Assessment and Risk Mitigation

In compliance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), a formal Chemical Hygiene Plan (CHP) must be in place, and all personnel must be trained on the specific hazards and handling procedures outlined in this guide.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the minimum required PPE for handling this compound.

PPE Category Item Specifications & Rationale
Eye and Face Protection Safety GogglesMust be chemical splash-proof and conform to ANSI Z87.1 standards. Essential for protecting against splashes and airborne particles that can cause serious eye irritation.
Face ShieldTo be worn in conjunction with safety goggles when there is a significant risk of splashing, such as during bulk transfers or reaction quenching.
Hand Protection Chemical-Resistant GlovesNitrile gloves are required as a minimum. Inspect for tears or degradation before each use. For prolonged contact or handling of large quantities, consider double-gloving.[4][5]
Body Protection Laboratory CoatA flame-resistant lab coat is mandatory to protect against incidental skin contact. Ensure cuffs are snug to prevent exposure of the wrists.
Respiratory Protection N95 Respirator or higherRequired when handling the solid compound outside of a certified chemical fume hood to mitigate the risk of respiratory irritation from airborne particles. All respirator use must comply with your institution's respiratory protection program, including fit-testing.

Operational Procedures for Safe Handling

Adherence to a systematic workflow is paramount for minimizing exposure risk. The following step-by-step procedures must be followed for all operations involving this compound.

Engineering Controls
  • Chemical Fume Hood: All weighing, transferring, and reaction setup involving the solid compound or its solutions must be conducted within a certified chemical fume hood to control airborne hazards.[6][7]

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized control of the fume hood.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • Perform all weighing of the solid compound on a tared weigh boat within the fume hood.

    • Use a spatula for transfers and avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Reaction Setup:

    • Assemble all glassware and equipment within the fume hood.

    • Ensure all joints are properly sealed.

  • Post-Handling:

    • Upon completion of the task, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

    • Carefully remove PPE, starting with the outer gloves (if double-gloved), followed by the lab coat, face shield, and goggles. Remove the respirator last.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[8][9] Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain.[10]

Waste Segregation and Collection
  • Solid Waste: Collect all unused or contaminated solid this compound, along with any grossly contaminated materials (e.g., weigh boats, gloves, absorbent pads), in a designated, labeled, and sealable hazardous waste container.[8]

  • Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.

  • Sharps Waste: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.

Waste Storage and Disposal
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Storage: Store sealed waste containers in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.

  • Professional Disposal: The final disposal of the waste must be handled by a licensed professional waste disposal company in accordance with all local, state, and federal regulations.[10] High-temperature incineration is a common and effective method for the disposal of such organic compounds.[8]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Diagrams

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Prepare Fume Hood prep1->prep2 handle1 Weighing/Transfer prep2->handle1 handle2 Reaction Setup handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Remove PPE clean2->clean3 disp1 Store in Designated Area clean2->disp1 clean4 Wash Hands clean3->clean4 disp2 Arrange Professional Pickup disp1->disp2

Caption: Workflow for handling this compound.

References

  • Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS. Retrieved from [Link]

  • Chemical Label. (n.d.). This compound. Retrieved from [Link]

  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]

  • OSHA. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • OSHA. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • OSHA. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • OSHA. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]

  • U.S. Pharmacist. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link].com/article/personal-protective-equipment-for-use-in-handling-hazardous-drugs)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.